molecular formula C7H8N2O3 B1393271 6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid CAS No. 1173003-61-6

6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid

Cat. No.: B1393271
CAS No.: 1173003-61-6
M. Wt: 168.15 g/mol
InChI Key: LARVLEBTOMBFRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid (CAS 1173003-61-6) is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol, is a versatile scaffold for the synthesis of more complex molecules . Its core structure is part of a class of compounds investigated for their potential as PDE4 (phosphodiesterase-4) inhibitors, which are relevant for the research and development of therapeutics for a range of disorders, including chronic obstructive pulmonary disease (COPD), neurological conditions, and inflammatory diseases . Supplied with a purity of ≥98%, this solid reagent is characterized by key physicochemical properties such as a topological polar surface area (TPSA) of 64.35 Ų . Researchers can utilize this compound for lead optimization, structure-activity relationship (SAR) studies, and as a precursor in the synthesis of novel carboxamide derivatives for biological screening . This product is intended for research and further manufacturing applications only and is not intended for direct human use, diagnosis, or therapeutic procedures.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARVLEBTOMBFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680465
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173003-61-6
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173003-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular architecture, physicochemical properties, a validated synthetic route, and its potential as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Pyrazolo[5,1-b]oxazine Scaffold

The fusion of pyrazole and oxazine rings creates the pyrazolo[5,1-b]oxazine core, a heterocyclic system that has garnered attention in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Similarly, the oxazine ring is a component of various biologically active compounds. The combination of these two pharmacophores in a fused system offers a unique three-dimensional structure that can be exploited for the design of novel therapeutic agents. 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid, in particular, presents a carboxylic acid functional group that can serve as a handle for further derivatization or as a key interaction point with biological targets.

Molecular Structure and Physicochemical Properties

The molecular structure of 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid is characterized by a bicyclic system where a dihydropyran ring is fused to a pyrazole ring. The carboxylic acid group is attached to the 3-position of the pyrazole ring.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [3][4]
CAS Number 1173003-61-6[3][5]
SMILES C1CN2C(=C(C=N2)C(=O)O)OC1[2]
InChI Key LARVLEBTOMBFRH-UHFFFAOYSA-N[2]

The presence of both hydrogen bond donors (the carboxylic acid proton and the N-H of the pyrazole) and acceptors (the carbonyl oxygen, the ether oxygen, and the pyrazole nitrogens) suggests that this molecule can participate in a variety of intermolecular interactions, which is a crucial aspect for its binding to biological macromolecules.

Synthesis and Characterization

A robust synthetic strategy for 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid can be adapted from the synthesis of its substituted analogs.[6] The general approach involves a three-step process:

  • Formation of the Pyrazole Core: Synthesis of a suitably substituted pyrazole-3-carboxylate ester.

  • Annulation of the Oxazine Ring: Cyclization to form the fused 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine ring system.

  • Hydrolysis: Conversion of the ester to the final carboxylic acid.

Below is a detailed, self-validating experimental protocol for the synthesis.

Synthetic Workflow

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Oxazine Ring Formation cluster_2 Step 3: Ester Hydrolysis A Diethyl 2-(ethoxymethylene)malonate C Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate A->C NaOEt, EtOH, Reflux B Hydrazine Hydrate B->C E Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate C->E K2CO3, DMF, Heat D 1,3-Dibromopropane D->E G 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid E->G THF/H2O F LiOH F->G

Caption: Synthetic pathway for 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate

  • To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl 2-(ethoxymethylene)malonate dropwise at 0°C.

  • After the addition is complete, add a solution of hydrazine hydrate in ethanol dropwise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.

Step 2: Synthesis of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate

  • To a solution of Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate in dimethylformamide (DMF), add anhydrous potassium carbonate.

  • Add 1,3-dibromopropane to the suspension.

  • Heat the reaction mixture at 80-90°C for 8-12 hours, monitoring by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate.

Step 3: Synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid

  • Dissolve the Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution with dilute HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid.

Spectroscopic Characterization (Expected)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the oxazine ring, typically as triplets. The pyrazole proton will appear as a singlet in the aromatic region. The carboxylic acid proton will be a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyrazole and oxazine rings, and the aliphatic carbons of the oxazine ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N and C-O stretches of the heterocyclic rings.

Potential Applications and Significance in Drug Discovery

The 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine scaffold is of considerable interest in drug design. The structural rigidity of the fused ring system, combined with the potential for diverse substitutions, makes it an attractive starting point for library synthesis.

Conceptual Role in Drug Design

G Core 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine Core Rigid Scaffold Defined Vectorial Space Target Biological Target (e.g., Enzyme Active Site) Specific Binding Pockets Core:f1->Target:f1 Shape Complementarity CarboxylicAcid 3-Carboxylic Acid H-bond Donor/Acceptor Salt Formation Derivatization Handle CarboxylicAcid:f1->Target:f1 Key Interactions (e.g., with basic residues) CarboxylicAcid:f3->Target Linker for PROTACs, etc.

Caption: Role of the core scaffold and carboxylic acid in molecular interactions.

Derivatives of the closely related 6,7-dihydro-5H-pyrazolo[5,1-b][3][6]oxazine-2-carboxamide have been investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory pathways.[7] This suggests that the pyrazolo-oxazine core can be effectively accommodated in the active sites of enzymes. The carboxylic acid functionality of the title compound can act as a key anchoring group, forming salt bridges or hydrogen bonds with basic amino acid residues in a target protein. Furthermore, it can be readily converted to amides, esters, and other functional groups to explore structure-activity relationships.

The broader class of pyrazolo[1,5-a][3][6][8]triazines, which share the pyrazole core, have been designed as potent inhibitors of protein kinases such as CDK2, highlighting the versatility of the pyrazole scaffold in targeting important classes of enzymes in cancer therapy.[9][10][11]

Conclusion

6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid is a well-defined heterocyclic molecule with a synthetically accessible structure. Its rigid, fused-ring system and the presence of a versatile carboxylic acid group make it a valuable building block for the development of new chemical entities in drug discovery. The established biological potential of the pyrazole and oxazine cores in diverse therapeutic areas, including inflammation and oncology, provides a strong rationale for the further investigation and derivatization of this compound. This guide provides a foundational understanding of its structure, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

Solubility Profile of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic Acid in Organic Solvents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword

The journey of a novel chemical entity from discovery to a viable therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a critical determinant of a compound's ultimate success.[1][2][3] Poor solubility can create significant hurdles in formulation, limit bioavailability, and generate unreliable data in biological assays, ultimately leading to costly delays or failures in the drug development pipeline.[1][4][5] This guide provides a comprehensive framework for understanding and determining the solubility of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid, a heterocyclic building block, in various organic solvents. While specific experimental data for this compound is not publicly available, the principles and methodologies outlined herein provide a robust roadmap for its characterization. This document is intended for researchers, chemists, and formulation scientists dedicated to advancing new chemical entities through the development lifecycle.

Introduction to the Target Compound and the Imperative of Solubility

Compound Overview

6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid is a bicyclic heterocyclic compound. Its core structure is of interest in medicinal chemistry, as pyrazolo-fused heterocycles are scaffolds found in a variety of biologically active molecules.[6][7][8]

  • Molecular Formula: C₇H₈N₂O₃[9]

  • Molecular Weight: 168.15 g/mol [9][10]

  • CAS Number: 1173003-61-6[9][11]

  • Predicted XlogP: 0.1[12]

The structure features a carboxylic acid group, which is ionizable, and a pyrazolo-oxazine core containing nitrogen and oxygen atoms that can act as hydrogen bond acceptors. The low predicted XlogP value suggests a relatively polar character, which will significantly influence its solubility behavior.[12]

Why Solubility in Organic Solvents Matters

While aqueous solubility is paramount for bioavailability, solubility in organic solvents is equally critical during the drug discovery and development phases.[13] Organic solvents are indispensable for:

  • Chemical Synthesis and Purification: Ensuring the compound remains in solution during reaction and is effectively purified via crystallization or chromatography.

  • High-Throughput Screening (HTS): Compounds are typically stored in Dimethyl Sulfoxide (DMSO) as concentrated stock solutions. Poor solubility can lead to precipitation and inaccurate concentration measurements, resulting in unreliable screening data.[14][15]

  • Formulation Development: For creating various dosage forms, including long-acting injectables where the drug must be dissolved at high concentrations in a suitable organic medium.[13]

  • Analytical Method Development: Preparing samples for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR).

Theoretical Principles of Solubility

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid state and the solution. This balance is influenced by the strength of solute-solute, solvent-solvent, and solute-solvent interactions. The guiding principle is often summarized as "like dissolves like," where substances with similar intermolecular forces tend to be miscible.[16]

Key Factors Influencing Solubility
  • Polarity: The polarity of both the solute and the solvent is the most significant factor. Polar solvents, which have large dipole moments and high dielectric constants, are better at dissolving polar solutes. Our target molecule, with its carboxylic acid and heteroatoms, is expected to have significant polar character.

  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. The nitrogen and oxygen atoms in the heterocyclic core are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (protic solvents like methanol and ethanol) are expected to be effective. Aprotic polar solvents (like DMSO and DMF) can act as hydrogen bond acceptors and are also likely to be good solvents.

  • Molecular Structure: The rigid, bicyclic structure of the core may impact how efficiently solvent molecules can pack around and solvate the molecule. Smaller molecules are generally more soluble as they are more easily surrounded by solvent molecules.[17]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and meaningful solubility data, a robust experimental method is essential. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility.[18][19] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a self-validating system designed to ensure accuracy.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the thermodynamic solubility of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid in a panel of organic solvents at a controlled temperature.

Materials:

  • 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent): e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Methanol (MeOH), Ethanol (EtOH), Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Calibrated HPLC system with a suitable detector (e.g., UV-Vis)

Workflow Diagram:

G cluster_prep Step 1: Sample Preparation cluster_equilibrate Step 2: Equilibration cluster_process Step 3: Sample Processing cluster_analysis Step 4: Analysis & Quantification prep1 Weigh excess compound into labeled vials prep2 Add precise volume of each organic solvent prep1->prep2 Dispense equil Incubate on orbital shaker (e.g., 24-48h at 25°C) prep2->equil process1 Centrifuge to pellet undissolved solid equil->process1 process2 Collect supernatant process1->process2 process3 Filter supernatant (0.22 µm syringe filter) process2->process3 analysis1 Prepare serial dilutions of filtrate process3->analysis1 analysis2 Analyze by validated HPLC method analysis1->analysis2 analysis3 Quantify against a calibration curve analysis2->analysis3

Caption: Experimental workflow for thermodynamic solubility determination.

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a series of 2 mL glass vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the samples to shake for a sufficient duration to reach equilibrium. Scientist's Note: A 24-hour period is common, but for some compounds, 48 or even 72 hours may be necessary. A time-point study is recommended to confirm that equilibrium has been reached.[19]

  • Phase Separation: After equilibration, visually inspect each vial to confirm the presence of excess solid. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Trustworthiness Check: It is critical to not disturb the solid pellet during this step to avoid artificially inflating the measured concentration.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: This step removes any remaining microscopic particulates that could interfere with analysis and ensures you are only measuring the dissolved compound.

  • Dilution and Analysis: Prepare one or more accurate dilutions of the filtrate with a suitable mobile phase or solvent. Analyze the diluted samples using a pre-validated HPLC method with a standard calibration curve to determine the concentration of the compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final result in units such as mg/mL or mM.

Data Presentation and Interpretation

The following table presents illustrative solubility data for 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid. This data is hypothetical but is based on the expected chemical properties of the molecule.

SolventSolvent TypePolarity IndexH-BondingIllustrative Solubility (mg/mL)
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2Acceptor> 100
N,N-Dimethylformamide (DMF) Polar Aprotic6.4Acceptor> 100
Methanol (MeOH) Polar Protic5.1Donor/Acceptor~ 50-75
Ethanol (EtOH) Polar Protic4.3Donor/Acceptor~ 20-40
Acetonitrile (ACN) Polar Aprotic5.8Weak Acceptor~ 5-10
Tetrahydrofuran (THF) Nonpolar Aprotic4.0Acceptor< 5
Dichloromethane (DCM) Nonpolar Aprotic3.1Weak Acceptor< 1

Interpretation of Trends:

  • High Solubility in Polar Aprotic Solvents: The exceptional solubility in DMSO and DMF is expected. These solvents are highly polar and are excellent hydrogen bond acceptors, allowing them to effectively solvate the polar heterocyclic core and the carboxylic acid group.

  • Good Solubility in Protic Solvents: Methanol and ethanol are also effective due to their ability to form hydrogen bonds with the solute, acting as both donors (with the heteroatoms) and acceptors (with the carboxylic acid proton). The lower solubility in ethanol compared to methanol is consistent with ethanol's slightly lower polarity.

  • Limited Solubility in Less Polar Solvents: The sharp drop in solubility in ACN, THF, and DCM highlights the importance of strong polar and hydrogen-bonding interactions for this molecule. These solvents lack the ability to effectively solvate the highly polar carboxylic acid moiety.

The relationship between solvent properties and the compound's functional groups is key to understanding this profile.

G cluster_solute Solute: 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid cluster_solvents Solvent Types solute_node Carboxylic Acid (H-Bond Donor/Acceptor) Pyrazolo-oxazine Core (H-Bond Acceptor) protic Polar Protic (e.g., Methanol) - H-Bond Donor - H-Bond Acceptor solute_node->protic Strong Interaction (High Solubility) aprotic Polar Aprotic (e.g., DMSO) - H-Bond Acceptor - Strong Dipole solute_node->aprotic Very Strong Interaction (Very High Solubility) nonpolar Nonpolar (e.g., DCM) - Weak Interactions solute_node->nonpolar Weak Interaction (Low Solubility)

Caption: Solute-solvent interaction logic for solubility.

Conclusion

A thorough understanding of the solubility of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid in organic solvents is a foundational step in its development as a potential drug candidate. By applying the theoretical principles and the robust experimental protocol detailed in this guide, researchers can generate high-quality, reliable data. This data is not merely a set of numbers; it provides critical insights that will guide synthesis, purification, screening, and formulation efforts, ultimately de-risking the development process and increasing the probability of success. The principles outlined here are broadly applicable to other novel chemical entities, serving as a cornerstone of effective early-phase pharmaceutical development.

References

pyrazolo[5,1-b]oxazine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pyrazolo[5,1-b]oxazine Scaffold in Medicinal Chemistry

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer both synthetic accessibility and diverse biological activity is paramount. Among the myriad of heterocyclic systems, the pyrazolo[5,1-b]oxazine core has emerged as a "privileged scaffold." Its unique three-dimensional structure, arising from the fusion of a pyrazole and an oxazine ring, provides a versatile template for designing potent and selective modulators of various biological targets. This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a Senior Application Scientist's perspective on the causality behind experimental design, the strategic value of this scaffold, and the practical methodologies for its exploration. We will delve into the synthetic logic, explore its most promising therapeutic applications, and provide actionable protocols to empower your own research endeavors.

The Molecular Architecture: Structural and Physicochemical Rationale

The pyrazolo[5,1-b]oxazine system is a bicyclic heteroaromatic scaffold. Its power lies in the amalgamation of the electron-rich pyrazole ring and the oxazine ring. This fusion imparts a defined conformational rigidity and a specific spatial arrangement of hydrogen bond donors and acceptors, which are critical for molecular recognition at biological targets.

The pyrazole moiety is a well-established bioisostere for other aromatic systems, notably purines, which are the core of ATP.[1] This mimicry is a cornerstone of its application in kinase inhibitor design, allowing derivatives to compete for the ATP-binding pocket of various kinases.[2][3] The oxazine ring, in turn, modulates the scaffold's physicochemical properties, such as solubility and lipophilicity, while providing additional vectors for substitution to explore and optimize target binding.

Synthetic Strategies: Constructing the Core

The construction of the pyrazolo[5,1-b]oxazine core can be approached through several synthetic routes. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. A common and effective methodology involves the cyclization of a pyrazole intermediate bearing a suitably positioned hydroxyl group.

A representative synthetic pathway involves the reaction of a 5-hydroxypyrazole derivative with a bifunctional electrophile. For instance, the reaction of 5-hydroxypyrazoles with diethyl benzoylmalonate has been shown to yield pyrazolo[5,1-b][4][5]oxazin-5(5H)-one derivatives.[6] Another powerful one-pot method for synthesizing 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][4][7]oxazines utilizes the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine in the presence of a base, achieving high yields.[8]

Below is a generalized workflow for the synthesis and screening of novel pyrazolo[5,1-b]oxazine derivatives.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Optimization Phase S1 Selection of Starting Materials (e.g., 5-Hydroxypyrazole, Dichlorovinylacetophenone) S2 Core Scaffold Synthesis (Cyclization Reaction) S1->S2 S3 Purification & Characterization (Chromatography, NMR, MS) S2->S3 B1 Primary Biological Screening (e.g., Kinase Panel, Cell Viability) S3->B1 Compound Library B2 Hit Identification (Compounds meeting activity threshold) B1->B2 B3 Lead Optimization (SAR Studies) B2->B3 B3->S2 Iterative Design B4 In Vivo Evaluation (Preclinical Models) B3->B4

Caption: Generalized workflow for pyrazolo[5,1-b]oxazine drug discovery.

Therapeutic Applications: A Scaffold of Diverse Activity

The versatility of the pyrazolo[5,1-b]oxazine core has led to its exploration in multiple therapeutic areas. The ability to readily modify its peripheral chemical groups allows for the fine-tuning of its activity against a wide range of biological targets.

Oncology: Targeting Kinases and Cell Proliferation

A predominant application of pyrazole-fused scaffolds is in the development of anticancer agents, largely due to their function as kinase inhibitors.[9][10] Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[2] The pyrazole moiety acts as a bioisostere of the adenine ring of ATP, enabling competitive inhibition at the enzyme's active site.[1][3]

Derivatives have shown potent activity against various cancer cell lines. For example, certain pyrazolo[3,4-b]pyrazines, a related scaffold, exhibited significant inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[11] Fused pyrazole systems have also been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and AKT kinases, which are critical targets in oncology.[1][2][12]

G Scaffold Pyrazolo[5,1-b]oxazine Scaffold Acts as ATP Mimic ATP_Site Kinase ATP-Binding Site Scaffold->ATP_Site Binds Competitively Pathway Downstream Signaling Pathway (e.g., Proliferation, Survival) ATP_Site->Pathway Phosphorylation Inhibited Cell Cancer Cell Proliferation Blocked Pathway->Cell

Caption: Mechanism of action for kinase inhibition.

Compound ClassTargetCancer Cell LineReported Activity (IC50)Reference
Pyrazolo[3,4-b]pyrazinesNot specifiedMCF-7 (Breast)2.22 µM - 9.42 µM[11]
Pyrazolo[1,5-a]pyrimidinesPIM-1 KinaseHCT116 (Colon)1.51 µM[9]
Pyrazolo[1,5-a]pyrimidinesCDK2HepG2 (Liver)3.53 µM[9]
Pyrazolo[4,3-e]tetrazolo...MultiplePC-3 (Prostate)0.06 µM - 0.17 µM[12]
Neurodegenerative Disorders: Cholinesterase Inhibition

In the context of Alzheimer's disease, the inhibition of cholinesterases, particularly butyrylcholinesterase (BuChE), is a validated therapeutic strategy. Tricyclic pyrazolo[1,5-c][4][5]benzoxazin-5(5H)-one derivatives have been designed and synthesized as selective BuChE inhibitors.[4][13] Structure-activity relationship (SAR) studies revealed that substitutions with halogens at the 7 and 9 positions significantly enhanced inhibitory activity, with lead compounds exhibiting IC50 values in the low micromolar range.[13] Docking studies have shown that these compounds fit snugly into the BuChE active site, forming key hydrogen bonds and hydrophobic interactions.[13]

Compound IDSubstituentsBuChE IC50 (µM)Reference
6a 7,9-Dichloro, 2-methyl1.06[4][13]
6c 7-Chloro, 2-methyl1.63[4][13]
6g 9-Chloro, 2-methyl1.63[4][13]
Anti-inflammatory Applications

Chronic inflammation underlies numerous diseases, making the development of novel anti-inflammatory agents a priority.[14] Pyrazole-containing compounds have a long history as anti-inflammatory agents (e.g., celecoxib).[15][16] Fused pyrazole systems extend this potential. For instance, a pyrazolo[5,1-b]quinazoline derivative was identified as a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), with an IC50 of 47 nM for COX-2.[5] Other related scaffolds have been shown to inhibit the NF-κB signaling pathway, a central mediator of inflammation.[14] This demonstrates the potential of the core structure to be adapted for targets within inflammatory cascades.

Experimental Protocols: From Bench to Data

To translate theory into practice, this section provides streamlined, yet detailed, protocols for the synthesis and biological evaluation of a representative pyrazolo-oxazine compound.

Protocol: Synthesis of a 7,9-Dichloro-2-methyl-1,10b-dihydro-5H-pyrazolo[1,5-c][4][5]benzoxazin-5-one Derivative

This protocol is adapted from methodologies reported in the literature.[4]

Objective: To synthesize a substituted pyrazolo-oxazine core via cyclization.

Materials:

  • Appropriately substituted 5-hydroxypyrazole intermediate.

  • Substituted 2-bromobenzoic acid.

  • Potassium carbonate (K₂CO₃).

  • Copper(I) iodide (CuI).

  • N,N-Dimethylformamide (DMF).

  • Polyphosphoric acid (PPA).

  • Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane.

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator.

  • Thin Layer Chromatography (TLC) plates.

Methodology:

  • Step 1: N-Arylation (Ullmann Condensation):

    • To a solution of the 5-hydroxypyrazole (1.0 eq) in DMF, add the substituted 2-bromobenzoic acid (1.1 eq), K₂CO₃ (2.5 eq), and CuI (0.1 eq).

    • Heat the reaction mixture at 120 °C for 12-18 hours, monitoring progress by TLC.

    • Upon completion, cool the mixture to room temperature, pour into ice water, and acidify with 2N HCl.

    • Extract the aqueous layer with EtOAc (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the N-aryl pyrazole intermediate.

  • Step 2: Intramolecular Cyclization (Friedel-Crafts Acylation):

    • Add the N-aryl pyrazole intermediate (1.0 eq) to polyphosphoric acid (PPA) (10 eq by weight).

    • Heat the mixture at 140 °C for 4-6 hours with vigorous stirring.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with aqueous NaOH.

    • The resulting precipitate is the crude product. Filter, wash with water, and dry under vacuum.

    • Recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography (Hexane:EtOAc gradient) to obtain the final pyrazolo[1,5-c][4][5]benzoxazin-5(5H)-one product.

  • Step 3: Characterization:

    • Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectral data for compound 6a would show characteristic shifts for the aromatic protons, the CH₂ and CH protons of the heterocyclic core, and the methyl group, with a molecular ion peak corresponding to its calculated mass.[4]

Protocol: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase.

  • Kinase-specific peptide substrate.

  • Test compound (e.g., pyrazolo-oxazine derivative) dissolved in DMSO.

  • ATP (Adenosine triphosphate).

  • Kinase assay buffer (containing MgCl₂, DTT, etc.).

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®).

  • 384-well white microplates.

  • Multichannel pipette, plate reader (luminometer).

Methodology:

  • Step 1: Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range across 10-12 points.

    • Prepare a positive control (known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle).

  • Step 2: Kinase Reaction:

    • In a 384-well plate, add 5 µL of kinase assay buffer.

    • Add 1 µL of the serially diluted test compound or control.

    • Add 2 µL of the kinase/substrate mixture (pre-mixed in assay buffer).

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (at a concentration near the Km for the specific kinase).

    • Incubate the plate at 30 °C for 1 hour.

  • Step 3: Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Step 4: Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data using the positive (0% activity) and negative (100% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Outlook

The pyrazolo[5,1-b]oxazine scaffold represents a fertile ground for medicinal chemistry innovation. Its synthetic tractability and proven ability to interact with a diverse range of high-value biological targets, from kinases in oncology to cholinesterases in neurodegeneration, underscore its status as a privileged structure. The key to unlocking its full potential lies in the rational, iterative design of new derivatives. By leveraging structure-based design, exploring novel substitution patterns, and applying robust biological screening cascades, researchers can continue to develop next-generation therapeutics built upon this remarkable molecular core. The insights and protocols provided in this guide serve as a foundational toolkit to aid in this critical endeavor.

References

Methodological & Application

Synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid, a heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural aspects but also the underlying chemical logic to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Introduction

The pyrazolo-oxazine core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target molecule, 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid, combines the key structural features of a pyrazole, an oxazine ring, and a carboxylic acid moiety, making it a valuable building block for the synthesis of novel therapeutic agents. This protocol outlines a reliable two-step synthetic route commencing with the formation of a key pyrazole intermediate, followed by a cyclocondensation reaction to construct the fused oxazine ring.

Overall Synthetic Scheme

The synthesis is proposed to proceed via a two-step sequence. The first step involves the synthesis of the key intermediate, 5-(2-hydroxyethyl)-1H-pyrazol-3-amine. The second step is the cyclocondensation of this intermediate with diethyl 2-(ethoxymethylene)malonate, followed by saponification of the resulting ester to yield the target carboxylic acid.

Synthetic Pathway cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclocondensation and Hydrolysis gamma_butyrolactone γ-Butyrolactone intermediate 5-(2-hydroxyethyl)-1H-pyrazol-3-amine gamma_butyrolactone->intermediate 1. NaOEt, EtOH 2. Hydrazine Hydrate hydrazine Hydrazine Hydrate ester_intermediate Ethyl 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate intermediate->ester_intermediate EtOH, Reflux reagent Diethyl 2-(ethoxymethylene)malonate target 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid ester_intermediate->target LiOH, THF/H2O

Figure 1: Proposed synthetic workflow for 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid.

Part 1: Synthesis of 5-(2-hydroxyethyl)-1H-pyrazol-3-amine

This initial step focuses on the construction of the core pyrazole ring bearing a crucial hydroxyethyl side chain. The Knorr pyrazole synthesis is a classic and reliable method for forming pyrazole rings from 1,3-dicarbonyl compounds and hydrazines.[1][2] In this protocol, we will generate the β-keto ester in situ from γ-butyrolactone and then cyclize it with hydrazine.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Volume/Mass
γ-ButyrolactoneC₄H₆O₂86.091008.61 g
Sodium MetalNa22.991102.53 g
Absolute EthanolC₂H₅OH46.07-100 mL
Diethyl OxalateC₆H₁₀O₄146.1410014.61 g
Hydrazine Hydrate (80%)N₂H₄·H₂O50.061207.5 mL
Hydrochloric Acid (conc.)HCl36.46-As needed
Diethyl Ether(C₂H₅)₂O74.12-As needed
Experimental Protocol
  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (2.53 g, 110 mmol) to absolute ethanol (50 mL) in portions under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Formation of the β-Keto Ester: To the freshly prepared sodium ethoxide solution, add a solution of γ-butyrolactone (8.61 g, 100 mmol) and diethyl oxalate (14.61 g, 100 mmol) in absolute ethanol (50 mL) dropwise at room temperature with stirring. After the addition is complete, heat the mixture to reflux for 2 hours.

  • Cyclization with Hydrazine: Cool the reaction mixture to room temperature and add hydrazine hydrate (7.5 mL, ~120 mmol) dropwise. A precipitate may form. Stir the mixture at room temperature for 1 hour, and then heat to reflux for 4 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize it with concentrated hydrochloric acid until the pH is approximately 7. The precipitated solid is collected by filtration, washed with cold water and then with a small amount of cold diethyl ether.

  • Purification: The crude product can be recrystallized from ethanol/water to afford 5-(2-hydroxyethyl)-1H-pyrazol-3-amine as a crystalline solid.

Part 2: Synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid

The second part of the synthesis involves the construction of the oxazine ring through a cyclocondensation reaction between the bifunctional pyrazole intermediate and diethyl 2-(ethoxymethylene)malonate. This is followed by the hydrolysis of the resulting ester to the desired carboxylic acid. A similar strategy has been successfully employed for the synthesis of related pyrazolo[5,1-b][3][4]oxazine systems.[4]

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Volume/Mass
5-(2-hydroxyethyl)-1H-pyrazol-3-amineC₅H₉N₃O127.14506.36 g
Diethyl 2-(ethoxymethylene)malonateC₁₀H₁₆O₅216.235511.89 g
EthanolC₂H₅OH46.07-150 mL
Lithium Hydroxide MonohydrateLiOH·H₂O41.961004.20 g
Tetrahydrofuran (THF)C₄H₈O72.11-100 mL
WaterH₂O18.02-50 mL
Hydrochloric Acid (1M)HCl36.46-As needed
Experimental Protocol
  • Cyclocondensation: In a round-bottom flask, dissolve 5-(2-hydroxyethyl)-1H-pyrazol-3-amine (6.36 g, 50 mmol) in ethanol (150 mL). To this solution, add diethyl 2-(ethoxymethylene)malonate (11.89 g, 55 mmol). Heat the reaction mixture to reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of the Ester Intermediate: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting residue, crude ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate, can be used in the next step without further purification or can be purified by column chromatography on silica gel.

  • Saponification: Dissolve the crude ester intermediate in a mixture of tetrahydrofuran (100 mL) and water (50 mL). Add lithium hydroxide monohydrate (4.20 g, 100 mmol) and stir the mixture at room temperature for 6 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Isolation of the Carboxylic Acid: Remove the THF from the reaction mixture under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid. The precipitated solid is the target compound.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating through the characterization of the intermediates and the final product. It is imperative to perform analytical characterization at each key stage to confirm the identity and purity of the synthesized compounds.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the desired pyrazole and pyrazolo-oxazine ring systems.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • Melting Point Analysis: To assess the purity of the crystalline products.

The expected spectroscopic data should be consistent with the proposed structures, providing confidence in the successful execution of the synthesis.

Conclusion

This application note provides a detailed and logical protocol for the synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid. By following the outlined steps and employing standard laboratory techniques, researchers can reliably produce this valuable heterocyclic building block for further investigation in drug discovery and development programs. The emphasis on understanding the underlying chemical principles aims to empower scientists to troubleshoot and adapt the protocol as needed for their specific research goals.

References

multi-step synthesis of pyrazolo[5,1-b]oxazine core

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Multi-Step Synthesis of the Pyrazolo[5,1-b]oxazine Core

Authored by Gemini, Senior Application Scientist

Abstract

The pyrazolo[5,1-b]oxazine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development. Its structure, which combines the pharmacologically relevant pyrazole and oxazine rings, offers a unique three-dimensional architecture for designing novel therapeutic agents.[1][2][3] This application note provides a detailed, two-part synthetic protocol for accessing the pyrazolo[5,1-b]oxazine core. The guide is designed for researchers in organic synthesis and drug discovery, offering not only step-by-step instructions but also the underlying chemical principles and mechanistic insights behind the chosen synthetic strategy. The protocols are designed to be self-validating, with clear benchmarks for characterization and yield.

Introduction: Strategic Approach to the Target Scaffold

The synthesis of fused heterocyclic systems requires a robust strategy that allows for the controlled and efficient assembly of the target core. Our approach to the pyrazolo[5,1-b]oxazine scaffold is predicated on a convergent two-step synthesis. This strategy enhances modularity, allowing for potential diversification at later stages.

  • Part I: Synthesis of a Key Pyrazole Intermediate. We begin by constructing a versatile building block, 3-amino-5-methylpyrazole. This intermediate is synthesized via the classic Knorr pyrazole synthesis, a reliable and scalable cyclocondensation reaction.[4][5]

  • Part II: Annulation of the Oxazine Ring. The second phase involves the cyclocondensation of the aminopyrazole intermediate with a carefully selected dielectrophilic partner to construct the fused oxazine ring, yielding the target heterocyclic core.

This guide details the experimental protocols for each part, supported by mechanistic diagrams and comprehensive data tables to ensure reproducibility and a thorough understanding of the process.

G cluster_0 Overall Synthetic Workflow A Precursors: Hydrazine Hydrate & 3-Aminocrotononitrile B Part I: Knorr Pyrazole Synthesis (Cyclocondensation) A->B C Intermediate: 3-Amino-5-methylpyrazole B->C Yields >70% D Part II: Oxazine Ring Annulation (Cyclocondensation) C->D E Final Core Structure: 7-Methyl-5-oxo-2,3-dihydro-5H- pyrazolo[5,1-b]oxazine Derivative D->E Key Ring Closure F Dielectrophile Partner: α-(Chloromethyl)acetoacetate F->D

References

Mastering the Purification of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique scaffold serves as a valuable building block for the synthesis of a diverse range of bioactive molecules. The purity of this key intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact biological activity, and complicate the interpretation of experimental data. This comprehensive guide provides detailed protocols and the underlying scientific principles for the effective purification of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid, ensuring the high level of purity required for demanding research and development applications.

Understanding the Molecule: Key Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the target molecule's properties. 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid possesses distinct characteristics that can be leveraged for its separation from potential impurities.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₇H₈N₂O₃[1][2]Molecular Weight: 168.15 g/mol [1]
Predicted XlogP 0.1[2]Indicates high polarity, suggesting good solubility in polar solvents and amenability to reversed-phase chromatography.
Functional Groups Carboxylic acid, pyrazole, oxazineThe acidic nature of the carboxylic group is key for acid-base extraction techniques. The heterocyclic rings contribute to its polarity.
General pKa (Carboxylic Acid) ~4-5This value is crucial for determining the optimal pH for solubilization and precipitation during acid-base extraction.[3]

Strategic Approaches to Purification

The choice of purification technique depends on the nature and quantity of impurities, as well as the desired scale of purification. The following methods, presented in order of increasing resolving power, are highly effective for 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid.

  • Recrystallization: A powerful technique for removing small amounts of impurities from a solid sample.

  • Acid-Base Extraction: An efficient liquid-liquid extraction method that separates compounds based on their acidic or basic properties.

  • Column Chromatography: A versatile technique for separating complex mixtures based on the differential adsorption of compounds to a stationary phase.

Protocol 1: Purification by Recrystallization

Recrystallization is often the first line of defense for purifying crystalline solids. The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Causality of Experimental Choices

The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For pyrazole-containing carboxylic acids, polar protic solvents like ethanol are often a good starting point due to their ability to form hydrogen bonds with the carboxylic acid and pyrazole moieties.[4] An alternative strategy involves the formation of an acid addition salt to modify the compound's solubility profile.

Detailed Protocol: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the solution during this initial cooling phase.

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Purification by Acid-Base Extraction

This technique is particularly effective for removing neutral or basic impurities from a carboxylic acid. It leverages the ability of the carboxylic acid to be deprotonated by a weak base, forming a water-soluble carboxylate salt, while neutral and basic impurities remain in the organic phase.[3][5][6]

Causality of Experimental Choices

The choice of a weak base, such as sodium bicarbonate, is crucial to selectively deprotonate the carboxylic acid without causing the hydrolysis of other functional groups. The pH of the aqueous solution is carefully controlled to ensure complete conversion of the carboxylic acid to its salt form and then back to its protonated, less soluble form.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the upper aqueous layer, while neutral and basic impurities will remain in the lower organic layer.

  • Back-Extraction (Optional): To maximize recovery, the organic layer can be extracted a second time with a fresh portion of sodium bicarbonate solution.

  • Combine Aqueous Layers: Combine all the aqueous extracts in a clean beaker.

  • Acidification: While stirring, slowly add a dilute acid, such as 1M HCl, to the aqueous solution until the pH is acidic (pH ~2-3), which can be checked with pH paper. The purified 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

G cluster_0 Acid-Base Extraction Workflow crude Crude Product in Organic Solvent extract Extract with NaHCO₃ (aq) crude->extract separate Separate Layers extract->separate organic Organic Layer (Neutral/Basic Impurities) separate->organic Discard or process separately aqueous Aqueous Layer (Carboxylate Salt) separate->aqueous acidify Acidify with HCl aqueous->acidify precipitate Precipitated Pure Acid acidify->precipitate filter Filter and Dry precipitate->filter pure Pure Product filter->pure

Caption: Workflow for Acid-Base Extraction.

Protocol 3: Purification by Column Chromatography

Column chromatography offers the highest resolution for separating complex mixtures. For 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid, both normal-phase and reversed-phase chromatography are viable options.

Normal-Phase Column Chromatography

This technique is particularly useful for purifying the ethyl ester precursor of the target molecule, which is less polar than the free acid.[4]

Silica gel, a polar stationary phase, is used to adsorb polar molecules. A non-polar mobile phase (eluent) is used to move the compounds down the column. Less polar compounds, like the ethyl ester, will travel faster, while more polar impurities will be retained on the column.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude ethyl ester in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane). The optimal eluent composition should be determined by thin-layer chromatography (TLC) beforehand.

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure ethyl ester.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified ethyl ester.

  • Hydrolysis: The purified ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., with lithium hydroxide in a mixture of tetrahydrofuran and water).[4]

Reversed-Phase Column Chromatography

For the direct purification of the highly polar carboxylic acid, reversed-phase chromatography is an excellent choice.

In reversed-phase chromatography, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Polar compounds like the target carboxylic acid will have a weaker interaction with the stationary phase and elute earlier, while non-polar impurities will be retained longer. The addition of a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid.

  • Column Equilibration: Equilibrate a C18 reversed-phase column with the chosen mobile phase (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Sample Preparation: Dissolve the crude carboxylic acid in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and begin the elution. A gradient elution, where the proportion of the organic solvent is gradually increased, may be necessary to separate compounds with a wide range of polarities.

  • Fraction Collection and Analysis: Collect and analyze fractions as described for normal-phase chromatography.

  • Solvent Removal: Combine the pure fractions and remove the solvent, which may require lyophilization (freeze-drying) if the mobile phase is primarily water.

G cluster_1 Column Chromatography Decision Tree start Crude Product is_ester Is the product the ethyl ester precursor? start->is_ester normal_phase Normal-Phase Chromatography (Silica Gel, EtOAc/Hexane) is_ester->normal_phase Yes is_acid Is the product the free carboxylic acid? is_ester->is_acid No hydrolysis Hydrolysis to Carboxylic Acid normal_phase->hydrolysis pure_acid Pure Carboxylic Acid hydrolysis->pure_acid rev_phase Reversed-Phase Chromatography (C18, Water/Acetonitrile) is_acid->rev_phase Yes rev_phase->pure_acid

Caption: Decision tree for chromatography method selection.

Conclusion

The successful purification of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid is a critical step in its application in research and development. By understanding the physicochemical properties of this molecule and applying the appropriate purification techniques—recrystallization, acid-base extraction, or column chromatography—researchers can consistently obtain material of high purity. The detailed protocols provided in this guide serve as a robust starting point for developing a tailored purification strategy to meet the specific needs of any given synthesis and application.

References

Application Notes & Protocols for the Analytical Characterization of Pyrazolo[c]oxazine Derivatives

Application Notes & Protocols for the Analytical Characterization of Pyrazolo[c][1][2]oxazine Derivatives

Abstract

Pyrazolo oxazine scaffolds are privileged heterocyclic motifs of significant interest in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1] Robust, orthogonal analytical characterization is paramount for confirming molecular structure, assessing purity, and establishing the structure-activity relationships (SAR) that guide successful drug discovery programs. This guide provides a comprehensive, workflow-based approach to the analytical characterization of pyrazolo oxazine derivatives, moving from initial confirmation of synthesis to definitive structural elucidation and purity assessment. The protocols herein are designed for researchers, chemists, and quality control scientists, emphasizing not just the procedural steps but the scientific rationale behind each methodological choice to ensure data integrity and trustworthiness.

Chapter 1: The First Question: Was the Synthesis Successful?

Upon completion of a synthesis, the immediate objective is to confirm the presence of the target molecule. This initial screening prioritizes speed and mass accuracy. Mass Spectrometry (MS) is the ideal tool for this purpose, providing a direct readout of the molecular weight, the most fundamental property of the synthesized compound.

Application Note: Rapid Molecular Weight Confirmation with Mass Spectrometry

Expertise & Experience: The choice of ionization technique is critical. For most pyrazolo oxazine derivatives, which possess basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is exceptionally effective. It is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺, minimizing fragmentation and providing a clear signal for the parent mass. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is strongly preferred over nominal mass instruments. HRMS provides a highly accurate mass measurement (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula, a crucial piece of evidence in confirming the compound's identity.[2][3]

Trustworthiness: A protocol is only trustworthy if it includes self-validation. Before analyzing the sample, a system suitability test using a known standard (e.g., reserpine or a well-characterized in-house standard) must be performed to verify mass accuracy and instrument sensitivity.

Experimental Protocol: HRMS Analysis via ESI-TOF
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crude or purified pyrazolo oxazine derivative.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase. The final concentration should be optimized to avoid detector saturation.

  • Instrumentation & Conditions:

    • Instrument: ESI-TOF Mass Spectrometer.

    • Infusion: Direct infusion via syringe pump (flow rate ~5-10 µL/min) or Flow Injection Analysis (FIA).

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 100 – 120 °C.

    • Desolvation Gas Flow (N₂): 500 – 600 L/hr.

    • Desolvation Temperature: 250 – 350 °C.

    • Mass Range: m/z 100 – 1000.

    • Data Analysis: Compare the measured m/z of the [M+H]⁺ peak with the theoretically calculated mass. The mass error should be within 5 ppm. For example, for a target molecule with formula C₁₃H₁₃FN₃O₂ ([M+H]⁺ requires 262.0986), a found value of 262.0986 confirms the elemental composition.[2]

Chapter 2: The Core Question: What is the Definitive Structure?

Once the correct molecular weight is confirmed, the next crucial step is to elucidate the precise three-dimensional structure and connectivity of the atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard for this task, providing unparalleled insight into the molecular framework.[4]

Application Note: Unambiguous Structure Elucidation with 1D and 2D NMR

Expertise & Experience: A single ¹H NMR spectrum is rarely sufficient. A comprehensive suite of NMR experiments is required for authoritative characterization.

  • ¹H NMR: Provides information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (neighboring protons).

  • ¹³C NMR: Reveals the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, typically those on adjacent carbons (H-C-C-H).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for complex heterocyclic systems. It shows correlations between protons and carbons that are separated by two or three bonds (²J_CH, ³J_CH). This allows for the assembly of molecular fragments by connecting quaternary carbons to nearby protons, bridging different parts of the pyrazolo oxazine ring system.[5][2][6]

Trustworthiness: The choice of deuterated solvent is key. DMSO-d₆ is often an excellent choice for these systems as it solubilizes a wide range of polar and non-polar compounds and its residual solvent peak does not typically obscure key signals.[2][6] All chemical shifts must be referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[6]

Experimental Protocol: Comprehensive NMR Analysis
  • Sample Preparation:

    • Weigh 5-15 mg of the purified pyrazolo oxazine derivative.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

  • Instrumentation & Data Acquisition:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiments to Run:

      • Standard 1D Proton (¹H)

      • Standard 1D Carbon (¹³C), often with proton decoupling

      • 2D ¹H-¹H COSY

      • 2D ¹H-¹³C HSQC

      • 2D ¹H-¹³C HMBC

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Data Interpretation Workflow:

    • Step 1: Assign all proton signals in the ¹H spectrum based on chemical shift, integration, and multiplicity.

    • Step 2: Use the HSQC spectrum to assign the signals of all protonated carbons.

    • Step 3: Use the HMBC spectrum to piece the molecular fragments together. Look for key correlations, for example, from a proton on the pyrazole ring to a carbon in the oxazine ring, to confirm the fusion of the heterocyclic system.[5][6]

    • Step 4: Confirm assignments using COSY data to trace proton-proton coupling networks.

Typical NMR Data for a Pyrazolo Oxazine Substructure
Technique Expected Chemical Shift (δ) / Correlation
¹H NMRProtons on the pyrazole ring often appear in distinct regions.
¹³C NMRCarbonyl carbons (if present) >160 ppm; aromatic/heterocyclic carbons 100-160 ppm; aliphatic carbons <70 ppm.[7]
HMBCKey correlations between protons and quaternary carbons are used to define the ring fusion and substituent positions.[2]

Chapter 3: The Practical Question: How Pure is the Compound?

For applications in drug development, knowing the purity of a compound is as important as knowing its structure. High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase configuration (RP-HPLC), is the workhorse technique for purity assessment and quantification.

Application Note: Purity Assessment and Method Validation by RP-HPLC

Expertise & Experience: The goal is to develop a separation method that can resolve the main compound from all potential impurities, including starting materials, byproducts, and degradation products. A C18 (octadecylsilyl) column is the most common starting point due to its versatility.[8][9] The mobile phase typically consists of an aqueous component (often with an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape) and an organic component (acetonitrile or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, is generally required to elute all components of a complex mixture with good resolution.[9]

Trustworthiness: A method is not reliable until it is validated. For quantitative analysis, key validation parameters according to International Council for Harmonisation (ICH) guidelines should be assessed. This includes Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).[8] For routine purity checks, a system suitability test (e.g., replicate injections of a standard to check retention time and peak area consistency) is mandatory.

Experimental Protocol: RP-HPLC Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of the pyrazolo oxazine derivative at 1.0 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.

  • Instrumentation & Chromatographic Conditions:

Parameter Typical Condition Rationale
Column C18, 150 mm x 4.6 mm, 5 µmGeneral purpose column with good resolving power.
Mobile Phase A 0.1% TFA in WaterAcid modifier improves peak shape for basic compounds.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar compounds.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[8]
Column Temp. 25 °CControlled temperature ensures reproducible retention times.[8]
Injection Vol. 5 - 10 µL
Detector UV/Vis Diode Array Detector (DAD)Set to the λ_max of the compound, or monitor multiple wavelengths.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This assumes all components have a similar response factor at the monitored wavelength.

Chapter 4: The Confirmatory Question: Are the Functional Groups Correct?

While NMR provides the skeletal structure, other spectroscopic techniques offer rapid and complementary confirmation of specific functional groups and electronic properties.

Application Note: Complementary Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is excellent for identifying specific covalent bonds and functional groups. For a pyrazolo oxazine derivative, one would expect to see characteristic absorption bands for C=N, C=C (aromatic), C-O-C (ether), and potentially N-H or C=O stretches, depending on the specific structure.[10][11][12]

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The fused aromatic heterocyclic system of pyrazolo oxazines constitutes a chromophore that will absorb UV or visible light. The wavelength of maximum absorbance (λ_max) is a characteristic property of the compound's electronic system.[13][14][15]

Experimental Protocols
  • FTIR Spectroscopy Protocol:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

    • Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

    • Identify characteristic peaks, such as C=N stretches (~1650-1550 cm⁻¹) and C-O stretches (~1250-1050 cm⁻¹).[16]

  • UV-Vis Spectroscopy Protocol:

    • Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, methanol).[13][15]

    • Use a quartz cuvette to measure the absorbance spectrum over a range of 200-800 nm.

    • Record the λ_max value(s), which are characteristic of the π → π* transitions of the heterocyclic core.[13]

Chapter 5: Integrated Analytical Workflow

A robust characterization strategy does not rely on a single technique but integrates multiple orthogonal methods in a logical sequence. The following workflow illustrates the decision-making process for a newly synthesized pyrazolo oxazine derivative.

Gcluster_synthesisSynthesis & Workupcluster_initialStep 1: Initial Confirmationcluster_structureStep 2: Structure Elucidationcluster_finalStep 3: Final ValidationSynthesisSynthesizedCrude ProductMSHRMS Analysis(e.g., ESI-TOF)Synthesis->MSSubmit sampleDecision1Is Molecular WeightCorrect (+/- 5ppm)?MS->Decision1Decision1->SynthesisNo(Re-evaluate Synthesis)PurifyPurification(e.g., Column Chromatography)Decision1->PurifyYesNMRComprehensive NMR(1H, 13C, COSY, HSQC, HMBC)Purify->NMRSubmit pure fractionFTIR_UVFTIR & UV-Vis(Functional Group Confirmation)NMR->FTIR_UVOrthogonal dataDecision2Is StructureConfirmed?FTIR_UV->Decision2Decision2->SynthesisNo(Structure Incorrect)HPLCRP-HPLC Analysis(Purity >95%?)Decision2->HPLCYesHPLC->PurifyNo(Re-purify)FinalFully CharacterizedCompoundHPLC->FinalYes

Caption: Integrated workflow for pyrazolo oxazine characterization.

Application Notes and Protocols for the Derivatization of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Privileged Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the concept of the "scaffold" is a cornerstone of modern drug design and discovery.[1][2] Scaffolds are core molecular structures that serve as templates for the synthesis of compound libraries, enabling the systematic exploration of chemical space to identify new bioactive molecules.[1][3][4] Among the myriad of heterocyclic systems, nitrogen-containing scaffolds are of particular interest due to their prevalence in biologically active natural products and synthetic drugs.[5] The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold."[5][6] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[6][7]

The fused heterocyclic system, 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine, represents a promising scaffold for the development of novel therapeutic agents. This bicyclic structure combines the favorable pharmacological profile of the pyrazole ring with a conformationally constrained oxazine ring, offering a unique three-dimensional arrangement for interaction with biological targets. The carboxylic acid functionality at the 3-position serves as a versatile chemical handle for the introduction of diverse substituents, allowing for the fine-tuning of physicochemical properties and biological activity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid and the subsequent evaluation of the resulting compound library in relevant bioassays. We will delve into the synthetic strategies for derivatization, purification and characterization of the synthesized library, and detailed protocols for exemplary bioassays to assess the therapeutic potential of these novel compounds.

Synthesis of the Core Scaffold: 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid

While 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid is commercially available from various suppliers[6][8][9][10][11], an in-house synthesis may be desirable for scalability and cost-effectiveness. The synthesis of a closely related analog, 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1][3]oxazine-3-carboxylic acid, has been reported and provides a viable synthetic route that can be adapted.[3][12] The general strategy involves the initial formation of a pyrazole intermediate, followed by cyclization to form the oxazine ring, and subsequent hydrolysis of an ester to yield the target carboxylic acid.

Derivatization Strategies for Library Synthesis

The carboxylic acid group of the core scaffold is an ideal point for diversification. The two most common and effective derivatization strategies are amide bond formation and esterification. These reactions allow for the introduction of a wide array of chemical moieties, thereby generating a library of compounds with diverse structural and electronic features.

Amide Bond Formation: A Robust and Versatile Linkage

Amide bonds are a cornerstone of medicinal chemistry due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[13] The coupling of the parent carboxylic acid with a diverse panel of primary and secondary amines is a highly effective strategy for library generation. Modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), facilitate efficient amide bond formation under mild conditions with minimal side reactions.[1][14][15]

This protocol outlines a general procedure for the parallel synthesis of an amide library from 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid and a selection of primary and secondary amines.

Materials:

  • 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid

  • A diverse library of primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In an array of reaction vials, add 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution: To each vial, add anhydrous DMF to dissolve the solids (target concentration of 0.1-0.5 M).

  • Activation: Cool the vials to 0°C in an ice bath. Add DIPEA (2.0 equiv) dropwise to each vial with stirring. Allow the activation to proceed for 15-30 minutes at 0°C.

  • Amine Addition: Add the corresponding amine (1.1 equiv) to each vial.

  • Reaction: Remove the ice bath and allow the reactions to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute each reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify each crude product by flash column chromatography on silica gel to obtain the pure amide derivatives.

Esterification: Modulating Polarity and Lipophilicity

Esterification is another powerful tool for derivatizing the core scaffold.[16][17] The conversion of the carboxylic acid to a series of esters using various alcohols can significantly modulate the compound's polarity, lipophilicity, and cell permeability, which are critical parameters for drug-likeness. The Fischer-Speier esterification, using an acid catalyst, is a classic and reliable method.[17]

This protocol describes a general method for the synthesis of an ester library.

Materials:

  • 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid

  • A diverse library of primary and secondary alcohols

  • Concentrated sulfuric acid (H₂SO₄) or phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or the corresponding alcohol as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an array of reaction vials, dissolve 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid (1.0 equiv) in the corresponding alcohol (used in excess as the solvent) or in an inert solvent like DCM with the addition of the alcohol (1.5-2.0 equiv).

  • Catalyst Addition: Cool the mixtures to 0°C and add a catalytic amount of concentrated H₂SO₄ (or POCl₃) dropwise.

  • Reaction: Stir the reactions at room temperature or gently heat to reflux (depending on the reactivity of the alcohol) for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixtures to room temperature and carefully neutralize with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify each crude product by flash column chromatography on silica gel.

Purification and Characterization of the Derivative Library

The purity and structural integrity of each compound in the synthesized library are paramount for obtaining reliable bioassay data.[18][19] High-performance liquid chromatography (HPLC) is the preferred method for assessing purity, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural confirmation.

Technique Purpose Key Information Provided
HPLC Purity AssessmentPercentage purity of the compound
LC-MS Molecular Weight ConfirmationMass-to-charge ratio (m/z) corresponding to the expected molecular ion
¹H and ¹³C NMR Structural ElucidationChemical shifts, coupling constants, and integration values confirming the molecular structure

General Workflow for Library Purification and Characterization

Caption: Workflow for Purification and Characterization.

Bioassay Screening of the Derivative Library

The pyrazolo-oxazine scaffold and its derivatives have the potential to modulate the activity of various biological targets. The choice of bioassays should be guided by the known pharmacological profiles of pyrazole-containing compounds.[7] Key therapeutic areas to explore include anti-inflammatory and anticancer activities.

Enzyme Inhibition Assays

Many pyrazole derivatives exert their therapeutic effects by inhibiting specific enzymes.[4][12][20] Setting up in vitro enzyme inhibition assays is a primary step in screening the synthesized library.

The anti-inflammatory activity of many nonsteroidal anti-inflammatory drugs (NSAIDs) containing a pyrazole core is due to the inhibition of COX-1 and COX-2 enzymes.[2][13]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against COX-1 and COX-2.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplates

  • Fluorescence plate reader

  • Known COX inhibitors for positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO and perform serial dilutions.

  • Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, fluorometric probe, and either the test compound, DMSO (vehicle control), or a positive control inhibitor.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Data Acquisition: Immediately measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and plot a dose-response curve to calculate the IC₅₀ value.

Hypothetical Screening Data for COX Inhibition

Compound ID R Group (Amide) COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2)
Parent Acid ->100>100-
DPO-001 -NH-Ph50.25.19.8
DPO-002 -NH-CH₂Ph25.81.221.5
DPO-003 -N(CH₃)₂>10089.3-
Celecoxib -15.00.00761973
Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the biological activity of the synthesized compounds.[7][21][22][23] Cytotoxicity and antiproliferative assays are fundamental for identifying potential anticancer agents.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Objective: To determine the cytotoxic effects of the synthesized derivatives on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Normal cell line for selectivity assessment (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include vehicle-treated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value for each compound.

General Bioassay Workflow

Caption: Bioassay Screening Cascade.

Conclusion and Future Directions

The 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid scaffold presents a fertile ground for the discovery of novel bioactive compounds. The synthetic protocols for derivatization via amide bond formation and esterification outlined herein provide a robust framework for the generation of a chemically diverse library. The subsequent screening of this library in well-established enzyme inhibition and cell-based assays can lead to the identification of promising hit compounds. Further optimization of these hits through iterative rounds of synthesis and biological testing will be crucial for the development of potent and selective lead candidates for preclinical and clinical development. The systematic exploration of the chemical space around this privileged scaffold holds significant promise for addressing unmet medical needs in areas such as inflammation and oncology.

References

Application Notes and Protocols for High-Throughput Screening of Pyrazolo-Oxazine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo-oxazine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this fused ring system have demonstrated promising potential as anticancer, anti-inflammatory, and antimicrobial agents, often acting through the inhibition of key cellular enzymes like protein kinases. This comprehensive guide provides a structured, field-proven framework for the systematic evaluation of pyrazolo-oxazine bioactivity. Moving beyond a simple listing of steps, this document elucidates the causal logic behind experimental choices, integrates self-validating systems within each protocol, and is grounded in authoritative scientific references. We present a tiered approach, beginning with broad primary screening for cytotoxicity and antimicrobial effects, followed by detailed secondary and mechanistic assays to probe specific pathways such as cell cycle regulation, apoptosis, and inflammatory signaling.

Introduction: The Therapeutic Potential of Pyrazolo-Oxazines

Pyrazolo-oxazine systems, which are fused pyrazole and oxazine rings, represent a versatile class of heterocyclic compounds. Depending on the arrangement of nitrogen and oxygen atoms, at least fourteen distinct isomers are possible, with many exhibiting significant biological applications.[1] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, most notably the ATP-binding sites of protein kinases.[2][3]

Numerous studies have highlighted the broad therapeutic landscape of pyrazolo-fused heterocycles:

  • Anticancer Activity: Many derivatives, particularly those of the pyrazolo[3,4-d]pyrimidine class (a close structural analog), are potent inhibitors of cyclin-dependent kinases (CDKs), Src family kinases, and Epidermal Growth Factor Receptor (EGFR), making them prime candidates for oncology research.[2][3][4][5][6][7]

  • Anti-inflammatory Properties: Related scaffolds like pyrazolo[1,5-a]quinazolines have been shown to inhibit the NF-κB signaling pathway and Mitogen-Activated Protein Kinases (MAPKs), key regulators of the inflammatory response.[8][9][10]

  • Antimicrobial Effects: Certain pyrazolo-oxazine derivatives have been reported to possess antibacterial and antifungal activities, presenting opportunities for the development of new anti-infective agents.[1][11][12]

This guide provides a strategic workflow to efficiently screen novel pyrazolo-oxazine compounds and elucidate their mechanism of action.

Foundational Protocols: Compound Management

Proper handling and solubilization of test compounds are critical for reproducible and reliable in vitro data. Most heterocyclic compounds, including pyrazolo-oxazines, exhibit poor water solubility.

Protocol 2.1: Preparation of High-Concentration Stock Solutions

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for initial solubilization due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media. Preparing a high-concentration stock (e.g., 10-50 mM) allows for minimal volumes to be added to assays, thereby limiting solvent-induced toxicity.

Procedure:

  • Accurately weigh the pyrazolo-oxazine compound using an analytical balance.

  • Calculate the volume of 100% sterile DMSO required to achieve the desired molar concentration (e.g., 10 mM).

  • In a sterile, nuclease-free microcentrifuge tube, add the calculated volume of DMSO to the weighed compound.

  • Facilitate dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath. Ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed tubes to avoid repeated freeze-thaw cycles and moisture absorption.

  • Store stock solutions at -20°C or -80°C, protected from light.

Protocol 2.2: Preparation of Working Solutions for Cellular Assays

Rationale: To avoid compound precipitation and minimize cytotoxicity, the final concentration of DMSO in cell-based assays should typically be kept below 0.5%. A stepwise dilution is recommended.

Procedure:

  • Thaw a single aliquot of the high-concentration DMSO stock solution.

  • Perform serial dilutions of the stock solution in complete cell culture medium to prepare 2X working concentrations of the desired final assay concentrations.

  • For the experiment, add an equal volume of the 2X working solution to the cells already cultured in medium. For example, add 100 µL of a 2X compound solution to 100 µL of medium containing cells in a 96-well plate.

  • Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound. This control is essential to distinguish the effect of the compound from that of the solvent.

Tier 1: Primary Bioactivity Screening

The initial screening phase is designed to broadly assess the cytotoxic and antimicrobial potential of the pyrazolo-oxazine library.

Protocol 3.1: In Vitro Anticancer Screening via Sulforhodamine B (SRB) Assay

Rationale: The SRB assay is a robust, reproducible, and cost-effective colorimetric method for determining cytotoxicity. It measures total cellular protein content, which is proportional to the cell number, and is less prone to interference from colored compounds than tetrazolium-based assays like the MTT assay.[6][8][13][14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells from a panel of relevant cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the pyrazolo-oxazine compounds (prepared as 2X working solutions). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently aspirate the media. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.

  • Washing: Wash the plates four times by gentle immersion in a basin of tap water. Remove excess water by tapping the inverted plate on paper towels and allow to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration causing 50% growth inhibition).

Protocol 3.2: Antimicrobial Susceptibility Testing via Broth Microdilution

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][11][16][17][18] It provides a quantitative measure of the compound's potency against various microbial strains.

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard and then diluted to the final testing concentration in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazolo-oxazine compounds in the broth medium.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.

  • Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control with a known antibiotic (e.g., Ciprofloxacin, Clotrimazole).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tier 2: Secondary Screening and Mechanistic Elucidation

For compounds demonstrating significant activity in primary screens, the next tier of assays aims to identify the mechanism of action.

Anticancer Mechanistic Assays

G

Protocol 4.1.1: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: Many anticancer agents exert their effects by disrupting the cell cycle. Flow cytometry with PI staining quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases.[1][4][19][20] An accumulation of cells in a specific phase suggests interference with cell cycle checkpoints.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrazolo-oxazine compound at its GI₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells and add them dropwise into ice-cold 70% ethanol while gently vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

Protocol 4.1.2: Apoptosis Quantification by Annexin V-FITC/PI Staining

Rationale: A key hallmark of effective anticancer drugs is the induction of apoptosis (programmed cell death). In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), can detect this event. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membranes.[2]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Live cells

    • Annexin V(+) / PI(-): Early apoptotic cells

    • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

Protocol 4.1.3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Rationale: Given that pyrazolo-fused heterocycles frequently target kinases, a direct enzymatic assay is crucial. The ADP-Glo™ assay is a luminescent, homogeneous method that quantifies the amount of ADP produced during a kinase reaction. The light output is directly proportional to kinase activity, making it a highly sensitive platform for screening inhibitors.[5][10][11]

Step-by-Step Methodology (Example for CDK2/Cyclin A):

  • Reagent Preparation: Prepare serial dilutions of the pyrazolo-oxazine inhibitor in kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add the inhibitor solution, the CDK2/Cyclin A enzyme, and the substrate (e.g., Histone H1 peptide).

  • Kinase Reaction: Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated in the kinase reaction into ATP. Incubate for 30 minutes.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is measured by a plate reader.

  • Analysis: Calculate the percent inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

Kinase Target Substrate Example Rationale for Testing
CDK2/Cyclin A Histone H1 PeptideKey regulator of cell cycle S-phase; often dysregulated in cancer.
EGFR (T790M) Poly(Glu, Tyr) PeptideImportant oncogene in lung cancer; testing mutant forms is relevant for targeted therapy.
Src Kinase Src-specific PeptideNon-receptor tyrosine kinase involved in proliferation, survival, and metastasis.
Anti-inflammatory Mechanistic Assays

G

Protocol 4.2.1: NF-κB Luciferase Reporter Assay

Rationale: The NF-κB transcription factor is a master regulator of inflammation. This assay uses a cell line engineered with a luciferase reporter gene under the control of NF-κB response elements. Inhibition of NF-κB activation by a compound results in a quantifiable decrease in luminescence.[1][4][8][16][19][20]

Step-by-Step Methodology:

  • Cell Culture & Transfection: Use a suitable cell line (e.g., HEK293T, THP-1 monocytes). If not using a stable cell line, co-transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Plate the cells in a 96-well opaque plate.

  • Compound Treatment: Pre-treat the cells with serial dilutions of the pyrazolo-oxazine compounds for 1-2 hours.

  • Induction of Inflammation: Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS, e.g., 100 ng/mL) or Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL) to activate the NF-κB pathway.

  • Incubation: Incubate for 6-8 hours to allow for luciferase expression.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the firefly luminescence using a luminometer. If using a dual-luciferase system, subsequently add the Renilla substrate and measure its luminescence.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable). Calculate the percent inhibition of NF-κB activation compared to the stimulated vehicle control and determine the IC₅₀ value.

Protocol 4.2.2: Western Blot for Phospho-MAPK Pathway Proteins

Rationale: The MAPK pathways (ERK, JNK, p38) are critical signaling cascades that are activated by inflammatory stimuli and lead to the production of pro-inflammatory mediators. Western blotting with phospho-specific antibodies can determine if a compound inhibits the activation (phosphorylation) of these key kinases.[3][10]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates. Pre-treat with the test compound for 1 hour, then stimulate with LPS (e.g., 1 µg/mL) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies specific for phosphorylated forms of ERK, p38, and JNK (e.g., anti-phospho-p44/42 MAPK, anti-phospho-p38).

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate and capture the signal using a digital imager.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with antibodies for the corresponding total MAPK proteins and a loading control like β-actin or GAPDH. Quantify band intensities using densitometry.

Conclusion

The experimental framework detailed in this guide provides a robust, multi-tiered strategy for the comprehensive biological evaluation of novel pyrazolo-oxazine derivatives. By progressing from broad phenotypic screening to specific mechanistic studies, researchers can efficiently identify active compounds, elucidate their modes of action, and validate their potential as therapeutic leads. The causality-driven protocols and integrated controls are designed to ensure data integrity and reproducibility, empowering drug discovery professionals to unlock the full therapeutic potential of the pyrazolo-oxazine scaffold.

References

Application Notes & Protocols: In Vitro Assays for the Characterization of Pyrazolo[5,1-b]oxazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[5,1-b]oxazine Scaffold and the Imperative for Robust In Vitro Characterization

The pyrazolo[5,1-b]oxazine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. As a bioisostere of purines, this nitrogen-rich core is a key component in compounds designed to interact with a wide range of biological targets.[1] Published research on related pyrazole derivatives highlights their potential as anticancer agents, kinase inhibitors, and modulators of other crucial enzymes.[2][3][4] The journey from a novel synthesized compound to a viable drug candidate is contingent upon a rigorous, multi-faceted evaluation of its biological activity. This process begins with a suite of carefully selected in vitro assays.

This guide provides an in-depth framework for the initial characterization of novel pyrazolo[5,1-b]oxazine compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. The protocols described herein are designed as self-validating systems, forming a logical cascade from broad cellular effects to specific molecular mechanisms. We will begin with foundational assays to determine general cytotoxicity, proceed to mechanistic assays to identify specific enzyme inhibition, and conclude with assays that probe the downstream cellular consequences.

Part 1: Foundational Analysis - Assessing General Cytotoxicity

The first critical question for any potential anticancer compound is whether it affects cell viability. Cytotoxicity assays provide a quantitative measure of a compound's ability to kill or inhibit the proliferation of cancer cells.[5] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this initial screen.[6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] The core principle relies on the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[8] The resulting formazan crystals are then solubilized, and the intensity of the purple color, which is directly proportional to the number of viable cells, is quantified using a spectrophotometer.[9]

Detailed Protocol: MTT Cytotoxicity Assay

This protocol is a robust starting point for assessing the dose-dependent cytotoxic effects of pyrazolo[5,1-b]oxazine compounds on adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Pyrazolo[5,1-b]oxazine compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)[10]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm, reference at 630 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count (e.g., using a hemocytometer) and determine cell viability (e.g., via trypan blue exclusion).

    • Seed cells into a 96-well plate at an optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[9]

    • Incubate for 24 hours to allow for cell attachment and recovery.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazolo[5,1-b]oxazine compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is consistent and non-toxic (typically ≤ 0.5%).

    • Include necessary controls:

      • Untreated Control: Cells with medium only.

      • Vehicle Control: Cells with medium containing the same final concentration of DMSO as the treated wells.

      • Blank Control: Medium only (no cells) to measure background absorbance.

    • Carefully remove the seeding medium and add 100 µL of the compound dilutions or control media to the respective wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[10]

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of DMSO or another suitable solubilization solution to each well.[9]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance from plate imperfections.[9]

  • Data Analysis:

    • Subtract the average absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Cytotoxicity Profile

Summarize the calculated IC50 values in a clear, structured table for easy comparison across different cell lines.

Cell LineCancer TypeTreatment Duration (hr)IC50 (µM)
HCT116Colon Carcinoma720.6 ± 0.05
MCF-7Breast Adenocarcinoma720.5 ± 0.07
A549Lung Carcinoma720.8 ± 0.09
Data are representative and should be determined experimentally. Values are Mean ± SD from n=3 experiments.

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Readout p1 Seed Cells in 96-well Plate (5,000-10,000 cells/well) p2 Incubate for 24h (37°C, 5% CO2) p1->p2 p3 Add Serial Dilutions of Compound p2->p3 p4 Incubate for 48-72h p3->p4 p5 Add 10µL MTT Reagent (0.5 mg/mL final) p4->p5 p6 Incubate for 2-4h (Formazan Formation) p5->p6 p7 Solubilize Crystals (100µL DMSO) p6->p7 p8 Read Absorbance (570 nm) p7->p8 Data Analysis (IC50) Data Analysis (IC50) p8->Data Analysis (IC50)

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Part 2: Mechanistic Elucidation - Identifying the Molecular Target

Once a compound demonstrates cytotoxic activity, the next logical step is to investigate its mechanism of action. Given that many pyrazole-containing scaffolds are designed as kinase inhibitors, evaluating the compound's effect on kinase activity is a primary mechanistic assay.[6][11]

Introduction to In Vitro Kinase Assays

Protein kinases are enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process fundamental to cellular signaling.[12][13] Dysregulation of kinase activity is a hallmark of cancer, making them prime therapeutic targets.[14] In vitro kinase assays measure the catalytic function of a purified kinase enzyme and are essential for identifying inhibitors, determining their potency (IC50), and characterizing their mechanism of action.[12] Luminescence-based assays are a popular choice for high-throughput screening (HTS) due to their sensitivity, speed, and simple "mix-and-read" format.[13][15]

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

Principle: This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction well.[16] The assay is performed by adding a single reagent, which contains a thermostable luciferase enzyme and its substrate, luciferin.[17] The luciferase uses the remaining ATP to generate a "glow-type" luminescent signal.[16] Therefore, the light output is directly proportional to the ATP concentration and inversely proportional to the kinase activity. High kinase activity results in significant ATP consumption and a low luminescent signal, whereas effective inhibition of the kinase leaves more ATP, resulting in a bright signal.[17][18]

Materials:

  • Purified, active kinase of interest (e.g., a specific receptor tyrosine kinase or cyclin-dependent kinase)

  • Specific peptide or protein substrate for the kinase

  • ATP (at a concentration near the Km for the specific kinase, if known)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[14]

  • Pyrazolo[5,1-b]oxazine compound dilutions

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo® from Promega)

  • White, opaque 96-well or 384-well plates (low cross-talk)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare the luminescent kinase assay reagent according to the manufacturer's instructions by combining the buffer and lyophilized substrate.[16] Allow it to equilibrate to room temperature before use.

    • Prepare serial dilutions of the pyrazolo[5,1-b]oxazine compound in the kinase assay buffer. Include a "no inhibitor" (DMSO only) control for 0% inhibition and a "no enzyme" control for 100% inhibition.[14]

  • Kinase Reaction Setup (example volumes for 96-well plate):

    • In each well, add 2.5 µL of the serially diluted compound or DMSO control.

    • Add 2.5 µL of the kinase solution (containing the enzyme in kinase buffer).

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[14][19]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation:

    • Incubate the plate at 30°C (or the optimal temperature for the kinase) for 60 minutes.[14] The optimal time should be determined empirically to ensure the reaction is in the linear range (typically 10-30% of ATP consumed).

  • Signal Generation and Detection:

    • After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 10 µL of the prepared luminescent kinase assay reagent to each well.[16] This stops the kinase reaction and initiates light production.

    • Mix briefly on a plate shaker and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Visualization: Luminescence-Based Kinase Assay Workflow

KinaseGlo_Workflow cluster_reaction Kinase Reaction cluster_detection Luminescence Detection r1 1. Add Compound/DMSO to 96-well plate r2 2. Add Kinase Enzyme r1->r2 r3 3. Pre-incubate (10 min) r2->r3 r4 4. Add Substrate + ATP (Initiate Reaction) r3->r4 r5 5. Incubate (60 min, 30°C) r4->r5 d1 6. Add Kinase-Glo® Reagent (Stops reaction, starts luminescence) r5->d1 ATP_consumed High Kinase Activity: ATP Consumed -> Low Light r5->ATP_consumed ATP_present Inhibition: ATP Present -> High Light r5->ATP_present d2 7. Incubate (10 min, RT) d1->d2 d3 8. Read Luminescence d2->d3 Data Analysis (IC50) Data Analysis (IC50) d3->Data Analysis (IC50)

Caption: Workflow for the in vitro luminescence-based kinase assay.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: TR-FRET is a highly sensitive and robust assay format for studying molecular interactions, including inhibitor binding.[20] It combines the principles of Förster Resonance Energy Transfer (FRET) with Time-Resolved Fluorescence (TRF).[21] The assay relies on energy transfer between a donor fluorophore (typically a lanthanide chelate like Terbium or Europium with a long emission lifetime) and an acceptor fluorophore.[22][23] When the donor and acceptor are brought into close proximity (e.g., when a tracer ligand binds to a kinase), excitation of the donor results in energy transfer and subsequent emission from the acceptor.[24] By introducing a time delay (microseconds) between excitation and signal detection, short-lived background fluorescence is eliminated, dramatically improving the signal-to-noise ratio.[22][23] In a competitive binding assay, the pyrazolo[5,1-b]oxazine compound competes with a fluorescent tracer for the kinase's active site. Compound binding displaces the tracer, disrupting FRET and causing a decrease in the acceptor signal.[22]

Visualization: TR-FRET Assay Principle

TRFRET_Principle TR-FRET Competitive Binding Assay Principle cluster_bound No Inhibitor: High FRET cluster_unbound Inhibitor Present: Low FRET Kinase_B Kinase Tracer_B Fluorescent Tracer (Acceptor) Tracer_B->Kinase_B binds Antibody_B Antibody (Donor) Antibody_B->Kinase_B binds Antibody_B->Tracer_B FRET Kinase_U Kinase Tracer_U Fluorescent Tracer (Acceptor) Antibody_U Antibody (Donor) Antibody_U->Kinase_U binds Inhibitor Inhibitor Inhibitor->Kinase_U binds cluster_bound cluster_bound cluster_unbound cluster_unbound

Caption: Principle of a TR-FRET competitive binding assay.

Part 3: Cellular Consequences - Apoptosis and Cell Cycle Analysis

After identifying a direct molecular target, it is crucial to confirm that target engagement translates into the desired cellular outcome. For anticancer agents, this often involves inducing programmed cell death (apoptosis) or causing cell cycle arrest, thereby preventing proliferation.[10][25]

Protocol Overview: Caspase Activity Assay

Causality: Apoptosis is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases (like caspase-3) or initiator caspases (like caspase-9) provides direct evidence of apoptosis induction.[10] Luminescent or fluorescent assays are readily available, using a caspase-specific substrate linked to a reporter molecule. Cleavage of the substrate by active caspases releases the reporter, generating a quantifiable signal.

Brief Workflow:

  • Treat cells (e.g., MCF-7) with the pyrazolo[5,1-b]oxazine compound at concentrations around its IC50 for 24-48 hours.[10]

  • Lyse the cells to release intracellular contents.

  • Add a luminogenic caspase substrate (e.g., containing the DEVD sequence for caspase-3).

  • Incubate to allow for enzymatic activity.

  • Measure the luminescent signal, which is proportional to caspase activity.

Protocol Overview: Cell Cycle Analysis by Flow Cytometry

Causality: Many kinase inhibitors exert their effects by blocking progression through the cell cycle.[26] For example, inhibiting a cyclin-dependent kinase (CDK) can cause cells to arrest in the G1 or G2/M phase.[26] This can be quantified by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population with a flow cytometer. The amount of fluorescence is proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[10]

Brief Workflow:

  • Treat cells with the compound for a duration sufficient to affect one cell cycle (e.g., 24 hours).[10]

  • Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[10]

  • Treat with RNase A to remove RNA, ensuring PI only stains DNA.

  • Stain the cells with a PI solution.

  • Analyze the fluorescence of individual cells using a flow cytometer to generate a histogram of DNA content.

  • Quantify the percentage of cells in each phase of the cell cycle.

Visualization: Simplified Apoptosis Pathway

Apoptosis_Pathway Compound Pyrazolo[5,1-b]oxazine (e.g., Kinase Inhibitor) Signal Cellular Stress Signal (e.g., Pathway Inhibition) Compound->Signal Mito Mitochondrial Pathway (Intrinsic) Signal->Mito Casp9 Caspase-9 (Initiator) Mito->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes

Caption: A simplified intrinsic apoptosis signaling cascade.

Conclusion

The in vitro characterization of novel pyrazolo[5,1-b]oxazine compounds requires a systematic and logical progression of assays. This guide outlines a robust workflow, starting with a broad assessment of cytotoxicity using the MTT assay, followed by specific, mechanistic investigation into kinase inhibition via luminescence and TR-FRET assays, and culminating in the verification of downstream cellular effects such as apoptosis and cell cycle arrest. By understanding the principles behind each assay and adhering to rigorous protocols, researchers can efficiently profile their compounds, generate reliable data, and make informed decisions in the drug discovery pipeline.

References

Applications of Pyrazolo[5,1-b]oxazines in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Fused Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Fused pyrazole derivatives, in particular, have garnered immense interest in oncology. Their structural similarity to natural purines allows them to function as bioisosteres, competitively binding to and inhibiting key enzymes involved in cancer progression.[2] This has led to the successful development of numerous pyrazole-based anticancer agents that target a wide array of cellular machinery, including protein kinases, cell cycle regulators, and DNA integrity pathways.[3]

While scaffolds such as pyrazolo[1,5-a]pyrimidines and pyrazolopyridines are well-documented as potent kinase inhibitors,[4][5] the pyrazolo[5,1-b]oxazine core represents a newer, less-explored frontier. This guide provides a comprehensive framework for researchers and drug development professionals aiming to investigate the anticancer potential of novel pyrazolo[5,1-b]oxazine derivatives. By leveraging established methodologies from related, successful scaffolds, we present a logical, step-by-step approach—from initial cytotoxicity screening to mechanism of action studies—to unlock the therapeutic promise of this emerging compound class.

Part 1: Foundational Rationale - Targeting Protein Kinases

The primary mechanism by which many pyrazole-based heterocycles exert their anticancer effects is through the inhibition of protein kinases.[4] Kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and metastasis; their dysregulation is a hallmark of cancer.

Mechanistic Insight: The Hinge-Binding Motif

The ATP-binding site of protein kinases contains a "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. Pyrazole-based scaffolds, acting as purine bioisosteres, are exceptionally effective at mimicking this interaction.[5] This allows them to anchor within the ATP pocket, competitively blocking the binding of ATP and thereby inhibiting the kinase's ability to phosphorylate its downstream targets. This competitive inhibition is the foundation of their therapeutic effect.

cluster_0 Upstream Signaling cluster_1 MAPK Signaling Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription & Cell Proliferation ERK->Proliferation Inhibitor Pyrazolo[5,1-b]oxazine (Putative Kinase Inhibitor) Inhibitor->RAF Inhibition Inhibitor->MEK

Figure 1: Putative mechanism of a pyrazolo[5,1-b]oxazine derivative inhibiting the MAPK signaling pathway.

Part 2: Initial Evaluation of Novel Pyrazolo[5,1-b]oxazine Compounds

Application Note 1: Primary Cytotoxicity Screening

Objective: To determine the in vitro anticancer activity and establish the half-maximal inhibitory concentration (IC50) of novel pyrazolo[5,1-b]oxazine derivatives across a panel of human cancer cell lines.

Causality: The first essential step is to ascertain whether a compound exhibits cytotoxic effects against cancer cells. The MTT assay is a robust, colorimetric method that measures cell metabolic activity, which serves as a proxy for cell viability.[6] A reduction in metabolic activity in the presence of the compound indicates cytotoxicity. Screening against multiple cell lines (e.g., breast, colon, lung) provides initial insights into the compound's potential spectrum of activity, while testing on a non-cancerous cell line (e.g., human fibroblasts) establishes a preliminary therapeutic window.[3]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) and non-cancerous cells (e.g., NHDF) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[5,1-b]oxazine compounds in appropriate cell culture media. Replace the existing media with the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

The results should be summarized to compare the potency and selectivity of the test compounds.

Compound IDScaffold TypeIC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. HCT-116 (Colon)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. NHDF (Normal Fibroblast)
PBO-001 Pyrazolo[5,1-b]oxazine Experimental DataExperimental DataExperimental DataExperimental Data
PBO-002 Pyrazolo[5,1-b]oxazine Experimental DataExperimental DataExperimental DataExperimental Data
Reference Cmpd 1Pyrazolo[1,5-a]pyrimidine7.68[3]1.51[3]>50>50
Reference Cmpd 2Pyrazolo[3,4-b]pyrazine9.42[7]---
DoxorubicinStandard Drug~0.5-1.0~0.8-1.5~1.0-2.0<1.0

Note: Reference compound data is provided for benchmarking purposes only.

Part 3: Elucidating the Mechanism of Cell Death

Once a compound demonstrates potent cytotoxicity, the next critical step is to determine how it kills cancer cells. The two most common mechanisms for anticancer agents are the induction of apoptosis (programmed cell death) and cell cycle arrest.[8]

start Treat Cancer Cells with Pyrazolo[5,1-b]oxazine stain Stain Cells with Annexin V-FITC & Propidium Iodide (PI) start->stain flow Acquire Data via Flow Cytometry stain->flow analysis Quadrant Analysis flow->analysis live Live Cells (Annexin V-, PI-) analysis->live Interpret Results early Early Apoptosis (Annexin V+, PI-) analysis->early Interpret Results late Late Apoptosis/Necrosis (Annexin V+, PI+) analysis->late Interpret Results necrotic Necrotic Cells (Annexin V-, PI+) analysis->necrotic Interpret Results

Figure 2: Experimental workflow for determining the mode of cell death using Annexin V/PI staining.

Application Note 2: Apoptosis and Cell Cycle Analysis

Objective: To quantify the induction of apoptosis and identify any cell cycle perturbations caused by lead pyrazolo[5,1-b]oxazine compounds.

Causality:

  • Apoptosis: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[9]

  • Cell Cycle Arrest: Many cytotoxic agents halt the cell cycle at specific checkpoints (G1, S, or G2/M) to prevent the proliferation of damaged cells. PI can also be used to analyze the cell cycle, as its fluorescence intensity is directly proportional to the amount of DNA in a cell.[10] This allows for the quantification of cells in each phase of the cycle.

Protocol: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2xIC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately using a flow cytometer. A significant increase in the Annexin V-positive populations compared to the vehicle control indicates apoptosis induction.

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting: Harvest and wash cells with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in a PBS solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes in the dark.

  • Analysis: Analyze using a flow cytometer. The DNA content will be used to generate a histogram, and software will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.

Part 4: Advanced Application - Target Identification and Validation

After confirming that a pyrazolo[5,1-b]oxazine derivative induces cell death, the next phase is to identify its specific molecular target, which is likely a protein kinase.

cluster_0 Kinase Active Site Kinase Kinase (e.g., CDK2) Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP_Pocket ATP Binding Pocket ATP ATP ATP->Kinase Binds to Pocket Phospho_Substrate Phosphorylated Substrate (Cell Proliferation Signal) Substrate->Phospho_Substrate Inhibitor Pyrazolo[5,1-b]oxazine Inhibitor->ATP_Pocket Competitive Inhibition

Figure 3: Competitive inhibition of a kinase by a pyrazolo[5,1-b]oxazine derivative in the ATP binding pocket.

Application Note 3: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a lead compound against a specific, purified protein kinase (e.g., CDK2, VEGFR2, EGFR).

Causality: An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of its putative target in a cell-free system. This confirms direct target engagement and eliminates confounding factors from the complex cellular environment. A common method is an ELISA-based assay that detects the phosphorylated product.

Protocol: Generic ELISA-based Kinase Assay

  • Plate Coating: Coat a 96-well plate with the specific substrate for the kinase of interest (e.g., a histone protein for CDKs).

  • Reaction Mixture: In a separate tube, prepare a reaction mixture containing the purified kinase enzyme, ATP, and the pyrazolo[5,1-b]oxazine compound at various concentrations.

  • Kinase Reaction: Add the reaction mixture to the substrate-coated wells and incubate at 30-37°C for a specified time (e.g., 60 minutes) to allow phosphorylation to occur.

  • Detection: Wash the plate to remove the reaction mixture. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate.

  • Secondary Antibody: After washing, add a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Signal Development: Add a chromogenic HRP substrate (e.g., TMB). The intensity of the resulting color is proportional to the amount of substrate phosphorylation.

  • Data Acquisition: Stop the reaction and measure the absorbance. A decrease in signal in the presence of the compound indicates kinase inhibition. Calculate the IC50 value against the specific kinase.

Conclusion and Future Directions

The pyrazolo[5,1-b]oxazine scaffold, while underexplored, holds significant potential as a source of novel anticancer agents, building on the established success of related fused pyrazole systems. The protocols outlined in this guide provide a clear, logical, and experimentally sound pathway for the initial investigation of new derivatives. Following this in vitro characterization, promising lead compounds should be advanced to more complex studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.[3]

  • In Vivo Efficacy Studies: Evaluating the compound's ability to reduce tumor growth in xenograft mouse models.[11]

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to determine its drug-like potential.

  • Advanced Mechanistic Studies: Investigating other potential mechanisms such as the induction of oxidative stress or DNA damage, which have been observed for other complex heterocyclic systems.[11][12]

By systematically applying these validated methodologies, researchers can effectively probe the therapeutic utility of pyrazolo[5,1-b]oxazines and contribute to the development of the next generation of targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. We will move beyond simple procedural outlines to explore the underlying chemistry, enabling you to troubleshoot common issues, optimize reaction conditions, and ultimately improve your synthetic yield and purity.

Synthesis Overview and Core Mechanism

The construction of the 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine core is a multi-step process that hinges on two key transformations: the formation of the pyrazole ring and the subsequent annulation of the oxazine ring. The most common and reliable route involves a variation of the Knorr pyrazole synthesis followed by an intramolecular cyclization.

The overall synthetic strategy can be visualized as follows:

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Oxazine Ring Formation (Cyclization) cluster_2 Step 3: Ester Hydrolysis A Diethyl (ethoxymethylene)malonate C Ethyl 5-hydroxypyrazole-3-carboxylate A->C NaOMe, MeOH Reflux B Hydrazine Hydrate B->C E Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate C->E Base (e.g., K2CO3) Solvent (e.g., DMF) D 1,3-Dihalopropane (e.g., 1,3-dibromopropane) D->E F 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid E->F Base (e.g., LiOH, NaOH) Solvent (e.g., THF/H2O)

Caption: General Synthetic Workflow.

The foundational Knorr pyrazole synthesis involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound (or its equivalent) to form the pyrazole core.[1][2] The subsequent step is a crucial N-alkylation of the pyrazole nitrogen followed by an intramolecular Williamson ether synthesis-type reaction to close the oxazine ring. The final step is a standard ester hydrolysis to yield the target carboxylic acid.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Question 1: My initial pyrazole formation (Step 1) gives a low yield or a complex mixture of products. What's going wrong?

Potential Causes & Recommended Solutions:

  • Cause A: Ineffective Base/Reaction Conditions. The formation of the pyrazole precursor, often ethyl 5-hydroxypyrazole-3-carboxylate, from diethyl (ethoxymethylene)malonate and hydrazine is sensitive to the reaction conditions.

    • Solution: Ensure your base is freshly prepared or properly stored. Sodium methoxide is commonly used and should be prepared from clean sodium metal in anhydrous methanol. The reaction is typically run at reflux.[3] If the reaction is sluggish, confirm the temperature and extend the reflux time, monitoring progress by Thin Layer Chromatography (TLC).

  • Cause B: Competing Side Reactions. Hydrazine is a potent bis-nucleophile. While the reaction with diethyl (ethoxymethylene)malonate is generally clean, improper stoichiometry or temperature control can lead to side products.

    • Solution: Add the hydrazine hydrate dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C) before initiating reflux. This minimizes the risk of side reactions. Use a slight excess (1.1-1.2 equivalents) of hydrazine to ensure the complete consumption of the malonate derivative.

Question 2: The oxazine ring cyclization (Step 2) is inefficient, and I isolate mostly the N-alkylated intermediate without the ring being closed. How can I improve this?

Potential Causes & Recommended Solutions:

  • Cause A: Incorrect Choice of Base. The base in this step serves two purposes: deprotonating the pyrazole NH and facilitating the final intramolecular O-alkylation. A base that is too weak may not fully deprotonate the pyrazole, while a base that is too strong or sterically hindered might favor intermolecular side reactions.

    • Solution: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation in a polar aprotic solvent like DMF.[3] If K₂CO₃ is proving ineffective, consider switching to a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃), which is known to accelerate N-alkylation and subsequent cyclization reactions.

  • Cause B: Inappropriate Solvent. The solvent must be able to dissolve the pyrazole salt and facilitate the SN2 reaction.

    • Solution: Dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices. They are polar aprotic solvents that solvate the cation of the base, leaving a more "naked" and reactive anion, which promotes the reaction. Ensure the solvent is anhydrous, as water can interfere with the base and the nucleophilic attack.

  • Cause C: Leaving Group on the Alkyl Chain. The nature of the leaving group on the 1,3-difunctional propane is critical.

    • Solution: 1,3-dibromopropane is generally more reactive than 1,3-dichloropropane and is the preferred reagent. If yields are still low, you could consider using 1,3-diiodopropane, which is even more reactive, though less stable and more expensive.

G Start Low Yield in Cyclization Step? Base Is the Base Effective? Start->Base Check Solvent Is the Solvent Anhydrous/Aprotic? Base->Solvent Yes Sol_Base Action: Switch from K2CO3 to Cs2CO3. Rationale: Stronger, non-nucleophilic base. Base->Sol_Base No Temp Is the Temperature Optimal? Solvent->Temp Yes Sol_Solvent Action: Use anhydrous DMF or MeCN. Rationale: Polar aprotic solvent enhances SN2. Solvent->Sol_Solvent No Sol_Temp Action: Increase temperature to 80-100 °C. Rationale: Overcomes activation energy for ring closure. Temp->Sol_Temp No

Caption: Troubleshooting Decision Tree for Cyclization.

Question 3: The final ester hydrolysis (Step 3) is incomplete or leads to decomposition of the product. What should I do?

Potential Causes & Recommended Solutions:

  • Cause A: Harsh Hydrolysis Conditions. While NaOH in methanol/water is a standard procedure, the fused pyrazolo-oxazine ring system can be sensitive to prolonged exposure to strong bases at high temperatures, potentially leading to ring-opening or other degradation pathways.

    • Solution: Use milder conditions. Lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature is an excellent alternative.[3] LiOH is highly effective for hydrolyzing esters without requiring high heat, thus preserving the integrity of the heterocyclic core. Monitor the reaction closely by TLC until the starting ester is consumed (typically 2-4 hours).

  • Cause B: Difficult Work-up. The product is a carboxylic acid, which can form salts and be tricky to isolate.

    • Solution: After the reaction is complete, carefully acidify the cooled reaction mixture with a dilute acid like 1M HCl to a pH of ~3-4. This will protonate the carboxylate, causing the product to precipitate. If it doesn't precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate. Ensure you do multiple extractions to maximize recovery.

Frequently Asked Questions (FAQs)

  • Q: What is the most critical parameter to control for yield?

    • A: In our experience, the cyclization step (Step 2) is the most pivotal for overall yield. The interplay between the base, solvent, and temperature is crucial. We recommend optimizing this step using small-scale trial reactions before proceeding to a larger scale.

  • Q: How should I purify the final carboxylic acid product?

    • A: The crude product obtained after acidic work-up and extraction can often be purified by recrystallization. A solvent system like ethanol/water or ethyl acetate/hexane is a good starting point. If column chromatography is necessary, use a silica gel column with a mobile phase containing a small amount of acetic acid (e.g., 0.5-1%) to keep the carboxylic acid protonated and prevent streaking on the column.

  • Q: Are there alternative starting materials for the oxazine ring?

    • A: Yes, instead of 1,3-dihalopropanes, you can use other reagents like 3-chloro-1-propanol. In this case, the reaction proceeds via N-alkylation with the chloro-end, followed by deprotonation of the hydroxyl group with a strong base (like NaH) to facilitate the final ring-closing O-alkylation. This two-step, one-pot approach can sometimes offer better control.

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-hydroxypyrazole-3-carboxylate
  • To a stirred solution of sodium methoxide (prepared from 1.2 eq of sodium in anhydrous methanol), add diethyl (ethoxymethylene)malonate (1.0 eq) at 0 °C.

  • Stir the mixture for 15 minutes.

  • Add hydrazine hydrate (1.1 eq) dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Cool the reaction to room temperature and reduce the solvent under vacuum.

  • Dissolve the residue in water and acidify with 2M HCl to pH ~5-6.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the product as a solid.

Protocol 2: Synthesis of Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate
  • Combine Ethyl 5-hydroxypyrazole-3-carboxylate (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF in a round-bottom flask.

  • Add 1,3-dibromopropane (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • After cooling, pour the reaction mixture into ice water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to obtain the bicyclic ester.[3]

Protocol 3: Synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid
  • Dissolve the ethyl ester from the previous step (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

  • Stir vigorously at room temperature for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify with 1M HCl to pH 3-4.

  • Collect the white precipitate by filtration, wash thoroughly with cold water, and dry in a vacuum oven at 40-50 °C to yield the final product.

Data Summary and Parameter Optimization

For successful synthesis, careful selection of reagents is paramount. The following tables summarize key parameters for the critical cyclization step.

Table 1: Comparison of Bases for Cyclization (Step 2)

Base Solvent Temperature (°C) Pros Cons
K₂CO₃ DMF, MeCN 80-100 Inexpensive, commonly used, moderate strength. Can be slow; may require higher temperatures.
Cs₂CO₃ DMF, MeCN 60-80 Highly effective, increases reaction rate, allows for lower temperatures. More expensive.

| NaH | THF, DMF | 0 to RT | Very strong base, effective for deprotonation. | Highly reactive, moisture-sensitive, requires anhydrous conditions. |

Table 2: Troubleshooting Summary

Issue Step Key Parameter Recommended Action
Low Yield / Impurities 1 Base/Stoichiometry Use freshly prepared NaOMe; add hydrazine dropwise.
Incomplete Cyclization 2 Base Switch from K₂CO₃ to the more reactive Cs₂CO₃.
Starting Material Unreacted 2 Temperature Increase temperature incrementally from 80 °C to 100 °C.
Product Decomposition 3 Hydrolysis Reagent Use milder LiOH in THF/H₂O at room temperature instead of NaOH/MeOH.

| Poor Isolation | 3 | Work-up pH | Carefully acidify to pH 3-4 to ensure full precipitation of the carboxylic acid. |

References

Technical Support Center: Synthesis of Pyrazolo-Fused Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Subject: Analysis of "Challenges in Pyrazolo[1,5-a][1][2]oxazine Synthesis" and a Proposed Alternative

Dear Researcher,

As your Senior Application Scientist, my primary goal is to provide you with technical guides that are not only comprehensive but are built on a foundation of scientific integrity, accuracy, and validated experimental data.

Following your request for a technical support center focused on the challenges in pyrazolo[1,5-a][1][2]oxazine synthesis , I have conducted an extensive and thorough search of the scientific literature. My findings indicate a significant scarcity of published research on the synthesis of this specific heterocyclic core.

A recent review of the field confirms this assessment, noting that "no comprehensive work on the pyrazolo oxazine fused ring system has been published so far"[3][4]. The available literature predominantly focuses on related, but structurally distinct, scaffolds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1][2][5]triazines[1][2][6][7][8][9][10]. While one communication briefly mentions the formation of a pyrazolo-oxazine derivative, it lacks the detailed protocols and discussion of challenges necessary to build a robust troubleshooting guide[11].

To create a guide that meets your high standards for expertise, trustworthiness, and authoritative grounding (E-E-A-T), the content must be based on established and documented scientific challenges and solutions. Fabricating potential issues or providing unverified protocols for the pyrazolo[1,5-a][1][2]oxazine system would be speculative and counterproductive.

Proposed Solution: A Pivot to a Richly Documented Analog

I propose to construct the requested Technical Support Center, with all the specified features (Troubleshooting FAQs, detailed protocols, Graphviz diagrams, data tables, and full referencing), for the closely related and extensively documented pyrazolo[1,5-a]pyrimidine system.

Justification for the Pivot:

  • Abundant Literature: There is a wealth of peer-reviewed literature on the synthesis of pyrazolo[1,5-a]pyrimidines, providing a strong foundation for a detailed guide[1][2].

  • Documented Challenges: Researchers have explicitly reported and addressed numerous challenges in this area, including issues with regioselectivity, reaction optimization to prevent side products, and strategies for improving yields under various conditions.

  • Structural Relevance: As a fused pyrazole system, the synthetic strategies and chemical principles involved in pyrazolo[1,5-a]pyrimidine synthesis share a common heritage with the target oxazine, making it a highly relevant and instructive alternative.

  • Fulfillment of Core Requirements: This pivot will allow me to deliver a guide that fully aligns with your original request for an in-depth, troubleshooting-oriented resource, complete with all specified formatting and visualization elements, without compromising scientific accuracy.

My commitment is to provide you with a tool that is genuinely useful and reliable in a laboratory setting. I am confident that a detailed guide on pyrazolo[1,5-a]pyrimidine synthesis will offer significant value and address the types of challenges frequently encountered in the synthesis of fused heterocyclic systems.

Sincerely,

Your Senior Application Scientist

References

Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[5,1-b]oxazine Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[5,1-b]oxazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your reaction conditions for the best possible outcomes.

Introduction to Pyrazolo[5,1-b]oxazine Synthesis

The pyrazolo[5,1-b]oxazine core is a significant pharmacophore found in a variety of biologically active compounds. Its synthesis is of great interest to medicinal chemists. The formation of this fused heterocyclic system can be achieved through several synthetic routes, most commonly involving the cyclization of a functionalized pyrazole precursor. The reaction's success is highly dependent on a range of factors, including the choice of starting materials, catalyst, solvent, and temperature. This guide will provide a comprehensive overview of these parameters and how to troubleshoot common issues that may arise during the synthesis.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis of pyrazolo[5,1-b]oxazines. The solutions provided are based on established chemical principles and field-proven insights.

Q1: I am observing very low to no product formation. What are the likely causes and how can I address this?

A1: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending it. Gradually increasing the reaction temperature in small increments (e.g., 10 °C) can also improve the reaction rate. However, be cautious of potential side product formation at higher temperatures.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and catalyst is critical for the success of the reaction.

    • Solution: A systematic optimization of reaction parameters is recommended.[1] Screen different solvents and bases. For instance, in related heterocyclic syntheses, switching from one solvent to another has been shown to dramatically impact yield.[1] Similarly, the strength and type of base can be crucial for the cyclization step.

  • Degradation of Starting Material or Product: The reactants or the desired product might be unstable under the current reaction conditions.

    • Solution: Consider using milder reaction conditions. This could involve using a weaker base, a lower reaction temperature, or a less acidic or basic workup procedure.[1] Protecting sensitive functional groups on your starting materials may also be necessary.

Q2: My reaction is producing a significant amount of side products. How can I improve the selectivity?

A2: The formation of side products is a frequent challenge in heterocyclic synthesis. Here are some strategies to enhance the selectivity towards your desired pyrazolo[5,1-b]oxazine:

  • Identify Potential Side Reactions: Understanding the possible side reactions is the first step. These can include polymerization of starting materials, formation of regioisomers, or decomposition products.

  • Adjust Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often suppress the formation of undesired byproducts.

    • Catalyst/Base Concentration: The concentration of the catalyst or base can influence the reaction pathway. Try reducing the amount of catalyst to see if it improves selectivity.

    • Order of Reagent Addition: In some cases, the order in which you add the reagents can affect the outcome. For example, adding the base slowly to the reaction mixture can sometimes prevent the rapid formation of side products.

Q3: I am having difficulty with the purification of my final product. What are some effective purification strategies?

A3: Purifying pyrazolo[5,1-b]oxazine derivatives can be challenging due to the presence of polar impurities or closely related side products.

  • Column Chromatography: This is the most common method for purifying these compounds.

    • Solvent System Optimization: A crucial step is to find the right eluent system for your column chromatography. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane).[1] You can determine the optimal ratio by running TLC plates with different solvent mixtures.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent or solvent mixture in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.

  • Acid-Base Extraction: If your product has acidic or basic properties that differ from the impurities, an acid-base extraction during the workup can be a simple and effective preliminary purification step.

Frequently Asked Questions (FAQs)

  • What are the most common starting materials for pyrazolo[5,1-b]oxazine synthesis? Common starting materials include appropriately substituted 5-aminopyrazoles, pyrazolone derivatives, and chalcones.[2] The choice of starting material will depend on the desired substitution pattern of the final product.

  • What catalysts are typically used for this reaction? The choice of catalyst is highly dependent on the specific reaction mechanism. For condensation-type reactions, bases like piperidine or sodium hydroxide are often employed.[3] In some cases, acid catalysts may be used to promote cyclization.

  • How does the solvent affect the reaction? The solvent can influence the reaction in several ways, including the solubility of the reactants, the reaction rate, and even the product distribution. Common solvents for this synthesis include ethanol, dimethylformamide (DMF), and acetic acid. It is often necessary to screen a few different solvents to find the optimal one for your specific reaction.

  • Is microwave irradiation a suitable heating method for this synthesis? Yes, microwave-assisted synthesis can be a very effective technique for the formation of pyrazolo-fused heterocycles.[4][5] It can often lead to significantly shorter reaction times and improved yields compared to conventional heating methods.

Experimental Protocols

Below is a generalized, step-by-step protocol for the synthesis of a 6,7-dihydro-5H-pyrazolo[5,1-b][3][6]oxazine derivative. This should be adapted based on the specific starting materials and desired product.

General Procedure for the Synthesis of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][3][6]oxazine-3-carboxylate:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting pyrazole intermediate in dimethylformamide (DMF).

  • Reagent Addition: Add potassium carbonate to the solution.

  • Heating: Heat the reaction mixture under reflux. The reaction progress should be monitored by TLC.

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).[1][2]

Visualizing the Process

Reaction Mechanism Overview

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product Functionalized Pyrazole Functionalized Pyrazole Intermediate Intermediate Functionalized Pyrazole->Intermediate Reaction with precursor Oxazine Precursor Oxazine Precursor Oxazine Precursor->Intermediate Cyclization Cyclization Intermediate->Cyclization Base/Acid Catalyst Pyrazolo[5,1-b]oxazine Pyrazolo[5,1-b]oxazine Cyclization->Pyrazolo[5,1-b]oxazine

Caption: Generalized reaction pathway for pyrazolo[5,1-b]oxazine formation.

Experimental Workflow

G Start Start Reaction Setup 1. Combine Reactants and Solvent Start->Reaction Setup Reaction 2. Add Catalyst/Base and Heat Reaction Setup->Reaction Monitoring 3. Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Quench Reaction and Extract Product Monitoring->Workup Complete Purification 5. Column Chromatography or Recrystallization Workup->Purification Analysis 6. Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for synthesis and purification.

Troubleshooting Decision Tree

G Start Problem Encountered LowYield Low/No Product Yield Start->LowYield SideProducts Multiple Side Products Start->SideProducts PurificationIssue Purification Difficulty Start->PurificationIssue CheckConditions Verify Reaction Conditions (Temp, Time, Reagents) LowYield->CheckConditions LowerTemp Lower Reaction Temperature SideProducts->LowerTemp OptimizeEluent Optimize Chromatography Eluent PurificationIssue->OptimizeEluent Optimize Systematically Optimize (Solvent, Base, Catalyst) CheckConditions->Optimize Conditions Correct MilderConditions Use Milder Conditions Optimize->MilderConditions Still Low Yield LowerTemp->Optimize Still Impure Recrystallize Attempt Recrystallization OptimizeEluent->Recrystallize Co-elution

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid (CAS No. 1173003-61-6)[1][2][3]. This document is intended for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic scaffolds. As a key intermediate in medicinal chemistry, achieving high purity and yield is critical.

This guide provides in-depth troubleshooting advice in a question-and-answer format to address common side reactions and experimental challenges. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you to proactively optimize your synthetic route.

Part 1: Understanding the Core Synthesis

The synthesis of the 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine core typically involves a multi-step sequence. A common and efficient route begins with the formation of a pyrazole intermediate, followed by a crucial cyclocondensation reaction to construct the fused oxazine ring, and concludes with the hydrolysis of an ester to yield the final carboxylic acid. A representative pathway is outlined below, based on analogous syntheses reported in the literature[4].

General Synthetic Workflow

The process can be visualized as a three-stage workflow:

G cluster_0 Stage 1: Pyrazole Formation cluster_1 Stage 2: Cyclocondensation cluster_2 Stage 3: Hydrolysis A Hydrazine + Diethyl Ethoxymethylenemalonate B Ethyl 5-hydroxypyrazole-3-carboxylate (or tautomer) A->B Cyclization D Ethyl 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate B->D N,O-Alkylation (Base, Solvent, Heat) C 1,3-Dihalopropane (or equivalent) C->D E Target Molecule: 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid D->E Saponification (e.g., LiOH, H₂O/THF)

Caption: General three-stage synthetic workflow.

This guide will focus on troubleshooting issues primarily arising in Stage 2 (Cyclocondensation) and Stage 3 (Hydrolysis), as these are often the most challenging steps where side reactions can significantly impact yield and purity.

Part 2: Troubleshooting Guide & FAQs

Question 1: My yield is low after the cyclocondensation step, and LC-MS analysis shows two isomeric products with the same mass. What is happening?

Answer:

This is a classic case of non-regioselective alkylation during the formation of the fused ring system. The pyrazole intermediate, Ethyl 5-hydroxypyrazole-3-carboxylate, is tautomeric and possesses two primary nucleophilic sites: the ring nitrogens (N1 and N2).

  • Plausible Cause: The cyclizing agent (e.g., 1,3-dibromopropane) is reacting with both nitrogen atoms, leading to the formation of two different regioisomers. While N-alkylation is generally favored, the specific reaction conditions (base, solvent, temperature) can influence the ratio of products. The cyclocondensation reaction is a critical method for forming such heterocyclic systems, but regioselectivity is a common challenge[5][6][7].

  • Identification:

    • LC-MS: You will observe two peaks with identical mass-to-charge ratios (M+H)+. They will likely have different retention times.

    • ¹H NMR: The chemical shifts of the protons on the pyrazole ring and the newly formed oxazine ring will differ between the two isomers. A careful analysis of the crude NMR spectrum, perhaps with the aid of 2D NMR (HSQC, HMBC), can help in assigning the structures.

  • Visualizing the Competing Pathways:

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway start Ethyl 5-hydroxypyrazole-3-carboxylate + 1,3-Dihalopropane path1_step1 Alkylation at N1 start->path1_step1 path2_step1 Alkylation at N2 start->path2_step1 product1 Desired Product: Ethyl 6,7-Dihydro-5H- pyrazolo[5,1-b]oxazine-3-carboxylate path1_step1->product1 Intramolecular O-alkylation product2 Isomeric Side Product: Ethyl 4,5-Dihydro-8H- pyrazolo[1,5-a]oxazine-3-carboxylate path2_step1->product2 Intramolecular O-alkylation

Caption: Competing regioselective cyclization pathways.

  • Solutions & Preventative Measures: Controlling the regioselectivity requires fine-tuning the reaction conditions. The goal is to favor alkylation on the desired nitrogen atom.

    ParameterCondition Favoring Desired ProductCondition Leading to IsomersRationale
    Base Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃)Strong, sterically hindered bases (e.g., NaH, t-BuOK)Weaker bases generate a lower concentration of the pyrazolate anion, allowing for greater kinetic selection. Strong bases can lead to thermodynamic mixtures.
    Solvent Polar aprotic (e.g., DMF, Acetonitrile)Polar protic (e.g., Ethanol) or nonpolar (e.g., Toluene)Polar aprotic solvents effectively solvate the cation of the base, increasing the nucleophilicity of the pyrazole anion for a more controlled reaction.
    Temperature Lower to moderate temperatures (e.g., 60-80 °C)High temperatures (>100 °C)Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, leading to a mixture.

    Recommended Protocol:

    • To a solution of Ethyl 5-hydroxypyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 1,3-dibromopropane (1.1 eq) dropwise over 15 minutes.

    • Heat the reaction to 70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction, quench with water, and extract with ethyl acetate.

    • Purify by column chromatography to separate any minor isomeric byproduct.

Question 2: The reaction is sluggish, and upon forcing the conditions with higher heat, I isolate a high molecular weight byproduct instead of my target oxazine.

Answer:

This issue likely points to an intermolecular side reaction, such as dimerization, competing with the desired intramolecular cyclization.

  • Plausible Cause: Under forcing conditions (high temperature or high concentration), a pyrazole anion, having already reacted with one end of the 1,3-dihalopropane, may react with another molecule of the halo-alkylated pyrazole intermediate before it has a chance to cyclize. This leads to the formation of a dimer.

  • Identification:

    • LC-MS: The main byproduct will have a mass corresponding to (2 x pyrazole + propane linker - 2 x HBr).

    • NMR: The spectrum will be complex, but you may observe a symmetrical pattern for the propane linker and two sets of pyrazole signals.

    • Physical Properties: The dimer is often less soluble and may precipitate from the reaction mixture.

  • Solutions & Preventative Measures: The key to preventing dimerization is to favor the intramolecular cyclization. This is achieved by applying the principle of high dilution.

    High Dilution Protocol:

    • Set up a two-necked flask containing the bulk of the solvent (e.g., DMF) and the base (K₂CO₃), heated to the reaction temperature (e.g., 70 °C).

    • In a separate flask, dissolve the Ethyl 5-hydroxypyrazole-3-carboxylate and 1,3-dibromopropane in DMF.

    • Using a syringe pump, add the solution of the pyrazole and alkylating agent slowly over several hours to the heated solvent/base mixture.

    • This technique maintains a very low concentration of the reactive intermediates, ensuring that the reactive ends of a single molecule are more likely to find each other than to find another molecule.

Question 3: The final hydrolysis step is incomplete. My product is contaminated with the starting ethyl ester. How can I drive the reaction to completion?

Answer:

Incomplete hydrolysis (saponification) is a common issue, often due to insufficient reaction time, temperature, or suboptimal choice of base/solvent.

  • Plausible Cause:

    • Insufficient Base: The reaction is stoichiometric; at least one equivalent of base (e.g., LiOH) is required. An excess is often used to ensure completion.

    • Poor Solubility: The ethyl ester intermediate may have poor solubility in the aqueous hydrolysis medium, reducing its contact with the hydroxide ions.

    • Reversibility: While saponification is generally considered irreversible, under certain conditions, an equilibrium can be approached if the product is not removed or the conditions are not sufficiently forcing.

  • Identification:

    • TLC/LC-MS: A spot/peak corresponding to the starting ester will be visible.

    • ¹H NMR: The characteristic quartet and triplet of the ethyl group (around 4.2 ppm and 1.3 ppm, respectively) will be present in the final product spectrum.

  • Solutions & Preventative Measures:

    Optimized Hydrolysis Protocol:

    • Dissolve the crude ethyl ester in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 ratio). The THF acts as a co-solvent to improve the solubility of the ester.

    • Add an aqueous solution of lithium hydroxide (LiOH, 2.0 - 3.0 eq). Using LiOH is often more effective than NaOH or KOH for hindered esters[4].

    • Stir the reaction at room temperature and monitor by TLC. If the reaction is slow, gently heat to 40-50 °C.

    • Once the starting material is consumed, cool the mixture in an ice bath.

    • Carefully acidify the solution with cold 1N HCl to a pH of ~2-3. The carboxylic acid product should precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

    Purification of Contaminated Product: If your final product is already isolated but contaminated with the ester, you can purify it via an acid-base extraction.

    • Dissolve the impure solid in a suitable organic solvent like ethyl acetate.

    • Extract the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The carboxylic acid will move to the aqueous layer as its sodium salt, while the neutral ester remains in the organic layer.

    • Separate the aqueous layer, wash it with fresh ethyl acetate to remove any residual ester.

    • Acidify the aqueous layer with 1N HCl to precipitate the pure carboxylic acid.

    • Filter, wash, and dry the product. This is a standard technique for purifying carboxylic acids[8].

References

Technical Support Center: Purification of Pyrazolo Oxazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo oxazine carboxylic acids. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the unique purification challenges presented by this important heterocyclic scaffold. Our goal is to equip you with the foundational knowledge and practical protocols necessary to overcome common obstacles and achieve high purity for your target compounds.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental chemical properties of pyrazolo oxazine carboxylic acids that underpin the most common purification difficulties. Understanding these principles is the first step toward developing a rational and effective purification strategy.

Q1: Why is my pyrazolo oxazine carboxylic acid so difficult to purify with a standard acid-base extraction?

A: The primary challenge stems from the zwitterionic nature of the molecule. Your compound contains both a carboxylic acid group (acidic, pKa ~3-5) and multiple nitrogen atoms within the pyrazolo oxazine core (basic, pKa varies). This dual functionality leads to complex acid-base behavior.

  • The Zwitterionic State: At a specific pH, known as the isoelectric point (pI), the carboxylic acid group is deprotonated (-COO⁻) and one of the ring nitrogens is protonated (-NH⁺). In this state, the molecule has no net charge but possesses high polarity, making it highly soluble in aqueous solutions and nearly insoluble in common organic solvents.[1] A standard liquid-liquid extraction, which relies on partitioning a neutral compound into an organic layer, will fail because the zwitterion strongly prefers the aqueous phase.[1][2]

  • pH Extremes: Adjusting the pH far from the pI can create a net positive charge (at low pH, forming a cation) or a net negative charge (at high pH, forming an anion). While this increases aqueous solubility, it may not render the compound sufficiently lipophilic to be extracted into an organic solvent, a common frustration in these systems.[3]

Q2: What factors govern the solubility of my compound, and how can I use this for purification?

A: Solubility is dictated by the interplay between the polar functional groups and the nonpolar heterocyclic core.

  • Polar Solvents: The carboxylic acid and nitrogen atoms allow for hydrogen bonding, leading to good solubility in polar protic solvents like water, ethanol, and methanol, as well as polar aprotic solvents like DMSO and DMF.[4][5]

  • Non-Polar Solvents: The compound will have very low solubility in non-polar solvents such as hexane and toluene.[5]

  • Leveraging Solubility for Crystallization: This solubility profile is ideal for crystallization. The goal is to identify a solvent system where the compound is highly soluble when hot but poorly soluble when cold. This differential solubility allows for the controlled precipitation of the pure compound, leaving impurities behind in the solvent. Reaction or co-crystallization methods can also be effective strategies.[6][7]

Q3: My compound appears to be degrading during purification. What are the likely causes?

A: Degradation is typically linked to thermal instability or pH-mediated side reactions.

  • Thermal Instability: Many heterocyclic compounds, including pyrazine and pyrazole derivatives, can be thermally labile.[8][9] Subjecting your compound to high temperatures during solvent evaporation or chromatography can lead to decomposition. The carboxylic acid moiety is particularly susceptible to decarboxylation under heat, which would result in a significant impurity.[4]

  • pH Instability: Extreme pH conditions, while sometimes necessary for extraction, can catalyze side reactions. Strong bases may promote hydrolysis if ester impurities are present, while strong acids can sometimes lead to unwanted reactions on the heterocyclic core.[10] It is crucial to assess the stability of your specific compound across a range of pH values before committing to an extraction protocol.

Q4: What are the most common impurities I should expect in my crude product?

A: Impurities typically arise from the synthetic route and can include:

  • Unreacted Starting Materials: The precursors used in the synthesis.

  • Side Products: These can include products of decarboxylation, esterification (if an alcohol solvent was used), or incomplete cyclization.[4][11]

  • Reagents and Catalysts: Acids, bases, or coupling agents used in the reaction.[12]

  • Residual Solvents: Solvents used in the reaction or previous workup steps.

Analytical techniques like HPLC, LC-MS, and NMR are essential for identifying these impurities and guiding the development of your purification strategy.[13]

Section 2: Troubleshooting Guides - Step-by-Step Solutions

This section provides practical, workflow-based guides to address specific purification problems.

Guide 1: Optimizing Acid-Base Extraction for Zwitterionic Compounds

Problem: You've attempted a standard acid-base extraction, but your compound either remains in the aqueous layer regardless of pH or you experience very low recovery.

Causality: This occurs because the compound does not become sufficiently non-polar to partition into the organic layer even when neutralized. The zwitterionic form at the isoelectric point (pI) is often the least soluble form in both aqueous and organic phases, presenting an opportunity for precipitation rather than extraction.[1][14]

Troubleshooting Workflow:

Fig 1. Troubleshooting workflow for zwitterion purification.

Experimental Protocol: Precipitation at the Isoelectric Point

  • Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃). This will deprotonate the carboxylic acid, moving your compound into the aqueous layer.[15]

  • Separate the layers. Retain the aqueous layer, which now contains the sodium salt of your compound.

  • Place the aqueous layer in an ice bath and stir vigorously.

  • Slowly add a mild acid, such as 1 M HCl, dropwise. Monitor the pH of the solution.

  • As the pH approaches the isoelectric point (typically between pH 4-7), you should observe the formation of a precipitate as the zwitterion crashes out of solution.

  • Continue adding acid until precipitation is complete.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and then with a small amount of a non-polar solvent like diethyl ether to remove any adsorbed organic impurities.

  • Dry the purified solid under vacuum.

Guide 2: Developing a Robust Crystallization Protocol

Problem: Your compound "oils out," fails to crystallize upon cooling, or the resulting crystals show no improvement in purity.

Causality: This indicates a poor choice of solvent. If the compound is too soluble, it will remain in solution. If it is too insoluble, it will crash out immediately as an amorphous solid, trapping impurities. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

Solution: A systematic solvent screen is the most effective approach.

Data Table: Solvent Selection for Crystallization

Solvent ClassExample SolventsSuitability for Pyrazolo Oxazine Carboxylic AcidsRationale
Polar Protic Water, Ethanol, IsopropanolGood (often as primary solvent) High solubility when hot due to hydrogen bonding, often lower solubility when cold. Water is excellent for anti-solvent methods.[5]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateModerate (good for co-solvent systems) Can dissolve the compound, but may require an anti-solvent to induce crystallization.
Ethers Diethyl Ether, THF, DioxanePoor (often used as anti-solvent) Generally low solubility. Good for precipitating the compound from a more polar solvent solution.
Hydrocarbons Hexane, Heptane, TolueneVery Poor (good as anti-solvent) The compound is typically insoluble in these. Ideal for use as an anti-solvent.[5]

Experimental Protocol: Anti-Solvent Crystallization

  • Dissolve your crude compound in a minimal amount of a hot "good" solvent in which it is very soluble (e.g., ethanol or isopropanol).

  • Filter the hot solution to remove any insoluble impurities.

  • Slowly add a "bad" anti-solvent (e.g., hexane or diethyl ether) dropwise to the hot, stirred solution until it becomes slightly cloudy (the cloud point).

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly to room temperature, and then transfer it to a 4 °C refrigerator or freezer.

  • Crystals should form over several hours to days.

  • Collect the crystals by vacuum filtration, wash with a cold mixture of the solvent/anti-solvent, and dry under vacuum.

Guide 3: Troubleshooting Reversed-Phase Chromatography (RP-HPLC)

Problem: You are attempting purification by RP-HPLC, but you observe poor peak shape (severe tailing or fronting), poor resolution between your product and impurities, or the compound elutes in the solvent front with no retention.

Causality: These issues are classic signs of secondary ionic interactions with the stationary phase or inadequate retention for a polar, ionizable compound. The carboxylic acid can interact with residual silanols on the silica backbone, causing tailing. The zwitterionic nature makes the compound very polar, leading to poor retention on a non-polar C18 column.[16][17]

Troubleshooting Workflow:

Fig 2. Decision tree for RP-HPLC method development.

Experimental Protocol: Generic RP-HPLC Purification with pH Modifier

  • Column: C18 stationary phase (start with a general-purpose column).

  • Mobile Phase A: Deionized water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Preparation: Dissolve the crude sample in a minimal amount of DMSO or a solvent mixture that matches the initial mobile phase composition.

  • Equilibration: Equilibrate the column with 5-10 column volumes of the initial mobile phase conditions (e.g., 95% A / 5% B).

  • Injection and Gradient: Inject the sample and begin a linear gradient. A typical starting gradient would be 5% B to 95% B over 20-30 minutes.

  • Detection: Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS). Pool the pure fractions and remove the solvent under reduced pressure. Note: If TFA is used, it may need to be removed by additional processing steps.

References

troubleshooting low bioactivity of pyrazolo[5,1-b]oxazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazolo[5,1-b]oxazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the experimental evaluation of this promising class of heterocyclic compounds. This guide provides in-depth, experience-driven advice to help you diagnose and resolve issues related to low bioactivity.

Introduction: Understanding the Pyrazolo[5,1-b]oxazine Scaffold

The pyrazolo[5,1-b]oxazine core is a privileged heterocyclic system, integrating the functionalities of both pyrazole and oxazine rings. Pyrazole derivatives are known for a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] The fusion of an oxazine ring introduces unique stereochemical and electronic properties that can be exploited for targeted drug design. However, like any chemical series, realizing the full therapeutic potential of these derivatives can be hampered by unexpected low bioactivity in screening assays.

This guide is structured to address the most common reasons for observing lower-than-expected activity, categorized into three main sections:

  • Compound-Specific Issues: Problems inherent to the molecule itself, such as purity, stability, and solubility.

  • Assay-Related Challenges: Confounding factors within the experimental setup that can mask true compound activity.

  • Structure-Activity Relationship (SAR) & Design Flaws: Fundamental issues in the molecular design that may inherently lead to poor biological response.

Part 1: Compound-Specific Issues

Low bioactivity can often be traced back to the physical and chemical properties of the test compound itself. Before questioning the biological hypothesis, it is crucial to validate the integrity of the molecule being tested.

FAQ 1: My pyrazolo[5,1-b]oxazine derivative shows low to no activity. How can I confirm the issue is not related to compound purity or identity?

Answer: The first critical step in any screening campaign is to ensure the identity and purity of your compound. Impurities can interfere with assays or dilute the concentration of the active molecule, while incorrect structures will lead to misleading SAR data.

Troubleshooting Protocol:

  • Structural Verification:

    • NMR Spectroscopy (¹H, ¹³C): Confirm the chemical structure. Ensure that the observed shifts and coupling constants match the expected pyrazolo[5,1-b]oxazine scaffold. Pay close attention to the regiochemistry of the fusion and substituent positions.

    • Mass Spectrometry (MS): Verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. An ideal result is a single sharp peak. Purity should typically be >95% for in vitro screening. Use a diode-array detector (DAD) to assess peak homogeneity.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of MS, allowing you to identify the masses of any impurities.[4]

FAQ 2: Could poor solubility of my derivative be the cause of its low bioactivity?

Answer: Absolutely. Poor aqueous solubility is one of the most common reasons for low potency in biological assays.[5][6] If a compound precipitates in the assay medium, its effective concentration at the target site will be significantly lower than the nominal concentration, leading to an underestimation of its true activity. Pyrazole-based heterocyclic systems can sometimes exhibit poor solubility, especially with the introduction of lipophilic substituents.[7]

Troubleshooting Workflow:

G A Low Bioactivity Observed B Assess Compound Solubility A->B C Visual Inspection: Precipitation in Assay Buffer? B->C Qualitative D Nephelometry or Turbidimetry: Quantitative Solubility Measurement B->D Quantitative E Solubility Acceptable (>10x IC50) C->E No F Solubility Issue Confirmed C->F Yes D->E High Solubility D->F Low Solubility G Investigate Other Causes (e.g., Assay Interference, SAR) E->G H Implement Formulation Strategy F->H I Use of Co-solvents (e.g., DMSO) H->I J Preparation of Solid Dispersions H->J K Particle Size Reduction (Micronization) H->K L Re-test Bioactivity I->L J->L K->L

Caption: Workflow for diagnosing and addressing solubility issues.

Recommended Actions:

  • Solubility Screening: Determine the kinetic solubility of your compound in the specific assay buffer you are using. A common target is to have solubility at least 10-fold higher than the expected IC₅₀.

  • Formulation Strategies: If solubility is a limiting factor, consider the following approaches:

    • Increase DMSO Concentration: While many assays have a DMSO tolerance limit (typically <0.5%), a modest increase may be possible. However, always run a vehicle control to check for solvent-induced toxicity.

    • Use of Excipients: Pluronic F-68 or other non-ionic surfactants can be used at low concentrations to improve solubility without interfering with the assay.

    • Salt Formation: If your derivative has a basic or acidic handle, forming a salt can dramatically improve aqueous solubility.[6]

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

Strategy Description Advantages Considerations
Co-solvents Using a water-miscible organic solvent like DMSO or ethanol. Simple and widely used for initial screening. Potential for solvent toxicity or assay interference at higher concentrations.
pH Adjustment Modifying the pH of the buffer to ionize the compound. Effective for compounds with ionizable groups. pH change might affect protein stability or cell health.
Solid Dispersions Dispersing the compound in a polymeric carrier.[5] Can significantly enhance dissolution rate and solubility. Requires more complex formulation development.

| Nanoparticles | Reducing particle size to the nanometer scale to increase surface area.[5][6] | Increases dissolution velocity. | Can be technically challenging to prepare and stabilize. |

FAQ 3: My compound is pure and soluble, but activity is still low. Could it be degrading in the assay medium?

Answer: Yes, compound stability is another critical factor. The pyrazolo[5,1-b]oxazine ring system, while generally stable, can be susceptible to degradation under certain conditions (e.g., presence of strong nucleophiles, extreme pH, or certain enzymes in serum-containing media). Degradation reduces the concentration of the active compound over the course of the experiment.

Protocol for Stability Assessment:

  • Incubate and Analyze: Incubate the compound in the complete assay medium (including cells or proteins if applicable) at 37°C.

  • Time Points: Take samples at different time points (e.g., 0, 2, 8, 24 hours).

  • LC-MS Analysis: Quench the reaction (e.g., with acetonitrile) and analyze the samples by LC-MS.

  • Quantify: Quantify the amount of parent compound remaining at each time point. A significant decrease (>20%) over the assay duration indicates a stability issue. The appearance of new peaks may suggest degradation products.[4]

If instability is confirmed, you may need to shorten the assay incubation time or modify the compound's structure to block metabolic hotspots.

Part 2: Assay-Related Challenges

Even with a pure, soluble, and stable compound, the design of the biological assay can lead to misleading results.

FAQ 4: I'm using a cell-based assay. How can I be sure the compound is reaching its intracellular target?

Answer: Cell permeability is a major hurdle for many compounds. A molecule may be highly potent against a purified enzyme but show no activity in a cell-based assay if it cannot cross the cell membrane.

Troubleshooting Cell Permeability:

G cluster_0 Permeability Troubleshooting A Low Activity in Cell-Based Assay C Hypothesize Permeability Issue A->C B High Activity in Biochemical Assay B->C D Assess Physicochemical Properties (LogP, TPSA, MW) C->D E Run Permeability Assay (e.g., PAMPA, Caco-2) C->E F Permeability Confirmed as Low D->F Properties predict poor permeability E->F Low permeability measured G Permeability is High E->G High permeability measured H Redesign Compound: Reduce H-bond donors/acceptors, Lower MW, Mask polar groups F->H I Investigate Other Cellular Factors: Efflux pumps, Intracellular metabolism G->I J Re-synthesize and Re-test H->J

Caption: Decision tree for troubleshooting poor cell permeability.

Key Considerations:

  • Physicochemical Properties: Analyze your compound's properties. High molecular weight (>500 Da), a high number of hydrogen bond donors/acceptors, and a high polar surface area (TPSA > 140 Ų) can all limit passive diffusion across the cell membrane.

  • Efflux Pumps: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell. This can be tested using cell lines that overexpress these pumps or by co-dosing with a known efflux inhibitor.

  • Assay Optimization: For initial screening, consider using cell lines with higher target expression or using permeabilizing agents like digitonin in mechanistic follow-up studies (though this is not suitable for primary screening).[8]

FAQ 5: Could my pyrazolo[5,1-b]oxazine derivative be interfering with the assay technology itself?

Answer: Yes, this is a well-known phenomenon called assay interference. Compounds can interact with the assay components in a way that produces a false positive or false negative result.

Common Types of Assay Interference:

  • Fluorescence Quenching/Autofluorescence: If you are using a fluorescence-based readout (e.g., GFP reporter, fluorescent substrates), your compound might absorb light at the excitation or emission wavelength, leading to a false decrease in signal. Conversely, some heterocyclic compounds are autofluorescent, which can increase background noise.[8]

    • Solution: Screen your compound in the assay buffer without the biological target to measure its intrinsic fluorescence or quenching properties. If interference is detected, consider switching to a label-free or orthogonal assay format (e.g., luminescence, absorbance).

  • Inhibition of Reporter Enzymes: In assays that use reporter enzymes like luciferase or β-lactamase, your compound could be directly inhibiting the reporter rather than the intended target.

    • Solution: Run a counter-screen against the purified reporter enzyme to rule out this possibility.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically sequester and inhibit proteins, leading to false-positive results that are not dose-dependent in a classical manner.

    • Solution: Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregation. Activity that is significantly reduced by the detergent is likely due to aggregation.

Part 3: Structure-Activity Relationship (SAR) & Design Flaws

If both compound and assay-related issues have been ruled out, the low bioactivity may be inherent to the molecular design of that specific derivative.

FAQ 6: I have tested several analogs, and all show low activity. What does this suggest about the pyrazolo[5,1-b]oxazine scaffold itself?

Answer: While the pyrazolo[5,1-b]oxazine scaffold is a promising starting point, it's possible that it is not optimal for your specific biological target. The observed low activity across multiple analogs could indicate a fundamental mismatch between the scaffold's shape, electronics, or vector space and the target's binding pocket.

Key SAR Considerations:

  • Vector Analysis: The pyrazolo[5,1-b]oxazine core presents substituents into specific vectors in 3D space. It's possible that none of these vectors align properly with the key interaction points in your target's active site.

  • Scaffold Hopping: If extensive modification of the substituents on the current scaffold does not yield improved activity, it may be time to consider "scaffold hopping." This involves replacing the pyrazolo[5,1-b]oxazine core with another heterocyclic system that presents similar pharmacophoric features but with different geometric constraints.[7][9]

  • Target Engagement: Before abandoning a series, it is critical to confirm that the compounds are actually binding to the intended target, even if weakly. Techniques like Thermal Shift Assays (TSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) can provide direct evidence of binding and a true measure of affinity (K D), which may not be reflected in a functional assay if the compound is an antagonist or allosteric modulator.

Table 2: Interpreting SAR Data for Low-Activity Series

Observation Potential Implication Next Steps
Flat SAR (all analogs are inactive) The scaffold is likely a poor fit for the target binding site. Confirm target engagement with biophysical methods. Consider scaffold hopping.
Steep SAR (minor changes cause total loss of activity) A specific interaction is critical, and the initial hit may be in a precarious binding mode. Perform more subtle modifications around the active analog. Use computational modeling to understand the key interaction.

| Low Potency Across All Analogs | The scaffold has suboptimal binding efficiency. | Explore different regions of chemical space with more diverse substituents. Ensure solubility is not limiting the observed potency. |

By systematically working through these troubleshooting steps, you can effectively diagnose the root cause of low bioactivity in your pyrazolo[5,1-b]oxazine derivatives and make informed decisions to advance your research and drug discovery programs.

References

Technical Support Center: Refining Analytical Methods for Pyrazolo[1,5-a]oxazine Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges in the purity assessment of pyrazolo[1,5-a]oxazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into refining your analytical methods. Here, we delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable initial analytical technique for assessing the purity of a novel pyrazolo[1,5-a]oxazine derivative?

For novel heterocyclic compounds like pyrazolo[1,5-a]oxazines, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the recommended starting point. RP-HPLC is versatile, highly efficient in separating a wide range of compounds, and the addition of a DAD allows for peak purity analysis and method development, while an MS detector provides invaluable mass information for impurity identification.

Q2: What are the common challenges when developing an HPLC method for pyrazolo[1,5-a]oxazine compounds?

Pyrazolo[1,5-a]oxazine and related nitrogen-containing heterocycles can exhibit poor peak shapes, such as tailing, due to interactions with residual silanol groups on the silica-based stationary phase. Method development often involves screening different column chemistries, mobile phase pH, and organic modifiers to achieve optimal separation and peak symmetry.

Q3: How do I ensure my analytical method is compliant with regulatory standards?

To ensure regulatory compliance, your analytical method must be validated according to the guidelines set by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), range, and robustness.[5][6][7]

Q4: What are the likely sources of impurities in a pyrazolo[1,5-a]oxazine sample?

Impurities can originate from various stages of the drug development process, including:

  • Synthesis: Unreacted starting materials, intermediates, by-products from side reactions, and reagents.[7]

  • Degradation: The active pharmaceutical ingredient (API) may degrade under stress conditions like heat, light, humidity, and extreme pH, leading to the formation of degradation products.

  • Storage: Improper storage conditions can also lead to the formation of impurities.

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities.[8][9][10][11][12][13][14][15]

HPLC Troubleshooting Guide for Pyrazolo[1,5-a]oxazine Purity Analysis

This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of pyrazolo[1,5-a]oxazine compounds.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor greater than 1.2 and is a common issue with basic compounds like pyrazolo[1,5-a]oxazines.

Causality: The lone pair of electrons on the nitrogen atoms in the pyrazolo[1,5-a]oxazine ring system can interact with acidic silanol groups on the surface of the silica-based stationary phase. This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

Troubleshooting Workflow:

start Peak Tailing Observed step1 Check Column Health start->step1 step2 Is column new or in good condition? step1->step2 step3 Flush column or replace if necessary step2->step3 No step4 Optimize Mobile Phase step2->step4 Yes step3->step1 step5 Lower mobile phase pH (e.g., add 0.1% TFA or Formic Acid) step4->step5 step6 Does peak shape improve? step5->step6 step7 Add a competing base (e.g., Triethylamine) step6->step7 No end Peak Tailing Resolved step6->end Yes step8 Consider a different column step7->step8 step9 Use an end-capped column or a column with a different stationary phase (e.g., hybrid silica, polymeric) step8->step9 step9->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Step-by-Step Protocol:

  • Assess Column Condition: An old or poorly maintained column can be a source of peak tailing.[16][17][18][19][20] First, try flushing the column with a strong solvent to remove any contaminants. If this does not resolve the issue, consider replacing the column.

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with 0.1% trifluoroacetic acid or formic acid) will protonate the basic nitrogens on the pyrazolo[1,5-a]oxazine molecule. This reduces the interaction with silanol groups and often improves peak shape.[20]

  • Use of a Competing Base: If pH adjustment is not sufficient, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, masking them from the analyte.

  • Column Selection: If the above steps do not resolve the issue, consider using a different column. Modern, high-purity, end-capped silica columns are designed to have minimal residual silanols. Alternatively, columns with different stationary phases, such as hybrid silica or polymeric columns, can be less prone to silanol interactions.

Issue 2: Peak Fronting

Peak fronting, with an asymmetry factor less than 0.8, is less common but can indicate specific problems.

Causality: Peak fronting is often caused by sample overload, where the concentration of the analyte is too high for the column to handle, or by a sample solvent that is stronger than the mobile phase.[16]

Troubleshooting Workflow:

start Peak Fronting Observed step1 Reduce Sample Concentration start->step1 step2 Dilute the sample and re-inject step1->step2 step3 Does peak shape improve? step2->step3 step4 Check Sample Solvent step3->step4 No end Peak Fronting Resolved step3->end Yes step5 Is the sample solvent stronger than the mobile phase? step4->step5 step5->start No step6 Dissolve the sample in the mobile phase or a weaker solvent step5->step6 Yes step6->end

Caption: Troubleshooting workflow for HPLC peak fronting.

Step-by-Step Protocol:

  • Dilute the Sample: Prepare a dilution of your sample and re-inject it. If the peak shape improves, the original sample was overloaded.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase of your gradient or in a solvent that is weaker than the mobile phase.[16] This will ensure that the sample is properly focused at the head of the column.

Issue 3: Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs.

Causality: Ghost peaks can be caused by contamination in the mobile phase, carryover from previous injections, or bleed from the column or other system components.[16]

Troubleshooting Workflow:

start Ghost Peaks Observed step1 Run a Blank Gradient start->step1 step2 Are ghost peaks still present? step1->step2 step3 Check Mobile Phase step2->step3 Yes step7 Check for Carryover step2->step7 No step4 Prepare fresh mobile phase with high-purity solvents step3->step4 step5 Clean the system step4->step5 step6 Flush the injector and system with a strong solvent step5->step6 end Ghost Peaks Resolved step6->end step8 Inject a blank after a high concentration sample step7->step8 step9 Optimize wash solvent and injection sequence step8->step9 step9->end

Caption: Troubleshooting workflow for HPLC ghost peaks.

Step-by-Step Protocol:

  • Isolate the Source: Run a blank gradient (without an injection) to see if the ghost peaks are still present. If they are, the source is likely the mobile phase or the HPLC system.

  • Prepare Fresh Mobile Phase: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[16] Filter the mobile phase before use.

  • System Cleaning: If fresh mobile phase does not solve the problem, clean the HPLC system, including the injector and detector flow cell, with a strong solvent.

  • Address Carryover: If the ghost peaks only appear after injecting a sample, it is likely due to carryover. Optimize the injector wash solvent and increase the wash volume and/or the number of wash cycles.

Data Presentation: HPLC Method Parameters for Pyrazolo[1,5-a]oxazine Analysis

The following table provides a starting point for HPLC method development for a typical pyrazolo[1,5-a]oxazine derivative.

ParameterRecommended Starting ConditionsRationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard C18 column is a good starting point for many small molecules. The smaller particle size provides higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to improve peak shape for basic compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5-95% B over 10 minutesA generic gradient to elute a wide range of impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 1 µLA small injection volume minimizes the risk of overloading.
Detection DAD (200-400 nm) or MSDAD for peak purity and method development; MS for mass identification.

Experimental Protocols

Protocol 1: Sample Preparation for Purity Assessment
  • Accurately weigh approximately 10 mg of the pyrazolo[1,5-a]oxazine sample into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: System Suitability

Before running any samples, perform a system suitability test to ensure the HPLC system is performing correctly.

  • Prepare a system suitability solution containing the pyrazolo[1,5-a]oxazine API and a known impurity.

  • Inject the system suitability solution five times.

  • Calculate the following parameters:

    • Tailing Factor: Should be between 0.8 and 1.5 for the API peak.

    • Resolution: The resolution between the API and the known impurity should be greater than 1.5.

    • %RSD of Peak Area: The relative standard deviation of the peak area for the five replicate injections should be less than 2.0%.

References

Technical Support Center: Scaling Up the Synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful scale-up of this important heterocyclic compound.

Overview of the Synthetic Pathway

The synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions, especially during scale-up. The most common synthetic route involves three key transformations:

  • Formation of the Pyrazole Core: Synthesis of Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate.

  • Cyclocondensation: Formation of the fused oxazine ring to yield Ethyl 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.

This guide will address potential issues and provide solutions for each of these critical steps.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis Diethyl_2-(ethoxymethylene)malonate Diethyl 2-(ethoxymethylene)malonate Ethyl_3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate Diethyl_2-(ethoxymethylene)malonate->Ethyl_3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate Sodium Methoxide, Methanol, Reflux Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Ethyl_3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate Ethyl_Pyrazolo_Oxazine Ethyl 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate Ethyl_3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate->Ethyl_Pyrazolo_Oxazine Base (e.g., K2CO3), DMF, Heat Intermediate_A 1,3-Dihalopropane or equivalent Intermediate_A->Ethyl_Pyrazolo_Oxazine Final_Product 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid Ethyl_Pyrazolo_Oxazine->Final_Product Base (e.g., LiOH), THF/Water Troubleshooting_Logic cluster_s1 Step 1: Pyrazole Synthesis Issues cluster_s2 Step 2: Cyclocondensation Issues cluster_s3 Step 3: Hydrolysis Issues Low_Yield_S1 Low Yield Poor_Mixing Poor Mixing Low_Yield_S1->Poor_Mixing Temp_Control Poor Temperature Control Low_Yield_S1->Temp_Control Impure_Reagents Impure Reagents Low_Yield_S1->Impure_Reagents Low_Conversion_S2 Low Conversion/ Selectivity Wrong_Base_Solvent Suboptimal Base/ Solvent Low_Conversion_S2->Wrong_Base_Solvent Wrong_Temp Incorrect Temperature Low_Conversion_S2->Wrong_Temp Isomer_Formation Isomer Formation Low_Conversion_S2->Isomer_Formation Purification_Issues Purification Difficulties Inefficient_Workup Inefficient Work-up Purification_Issues->Inefficient_Workup Incomplete_Hydrolysis Incomplete Hydrolysis Purification_Issues->Incomplete_Hydrolysis

Technical Support Center: Navigating Solubility Challenges of Pyrazolo[5,1-b]oxazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the pyrazolo[5,1-b]oxazine series. This guide is designed for researchers, scientists, and drug development professionals who are working with this promising class of heterocyclic compounds. It is a common challenge in drug discovery that novel chemical entities, despite potent biological activity, exhibit poor aqueous solubility, which can hinder preclinical development.[1][2] This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the solubility hurdles associated with pyrazolo[5,1-b]oxazine derivatives.

I. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when working with pyrazolo[5,1-b]oxazine compounds.

Q1: Why are my pyrazolo[5,1-b]oxazine compounds showing such low solubility in aqueous buffers?

A: The pyrazolo[5,1-b]oxazine scaffold, like many heterocyclic systems, can be largely planar and possess hydrophobic regions, contributing to low aqueous solubility.[3][4] The crystal lattice energy of the solid form of your specific derivative also plays a crucial role; a highly stable crystalline structure will require more energy to be disrupted by solvent molecules, leading to lower solubility.[5][6]

Q2: What is the first step I should take to improve the solubility of my lead compound?

A: A thorough physicochemical characterization of your compound is the recommended first step.[7] This includes determining its pKa, LogP, and solid-state properties (e.g., crystallinity, polymorphism) through techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). This data will provide critical insights into the nature of the solubility problem and guide the selection of the most appropriate enhancement strategy.

Q3: Is it better to use a formulation-based approach or to chemically modify the molecule to improve solubility?

A: The choice between a formulation-based approach and chemical modification depends on the stage of your project and the intended application. In early discovery, formulation strategies are often quicker and allow for the rapid assessment of a compound's in vivo potential.[8] For later-stage development, a combination of both approaches may be necessary to achieve the desired therapeutic profile. Structural modifications, such as the introduction of ionizable or polar groups, can fundamentally improve the molecule's intrinsic solubility.[2]

II. Troubleshooting Guides

This section provides in-depth troubleshooting for specific experimental issues you may encounter.

Issue 1: Compound Precipitation in Aqueous Buffers During In Vitro Assays

You've dissolved your pyrazolo[5,1-b]oxazine derivative in an organic solvent like DMSO for a stock solution, but upon dilution into your aqueous assay buffer, the compound immediately precipitates.

This is a classic issue for "brick-dust" molecules, which are characterized by high melting points and strong crystal lattice energy.[9] The compound is likely exceeding its thermodynamic solubility limit in the final aqueous buffer composition.

start Precipitation in Assay Buffer step1 Assess Assay Tolerance for Co-solvents start->step1 step2 Option 1: Increase Co-solvent Concentration (e.g., DMSO, Ethanol) step1->step2 If assay tolerates step3 Option 2: Utilize Solubilizing Excipients step1->step3 If co-solvents interfere step6 Evaluate Impact on Assay Performance step2->step6 step4 Use of Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) step3->step4 step5 Use of Surfactants (e.g., Polysorbate 80, Cremophor EL) step3->step5 step4->step6 step5->step6 end Optimized Assay Conditions step6->end

Caption: Workflow for addressing compound precipitation in in-vitro assays.

Protocol 1: Co-solvent Titration

  • Prepare a high-concentration stock solution of your pyrazolo[5,1-b]oxazine compound in 100% DMSO (e.g., 10 mM).

  • Create a series of assay buffers with increasing concentrations of a water-miscible organic co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO or ethanol).

  • Add your compound stock solution to each buffer to the final desired concentration.

  • Visually inspect for precipitation and measure turbidity using a spectrophotometer at 600 nm.

  • Run a vehicle control in your assay to ensure the co-solvent concentration does not affect the biological outcome.

Protocol 2: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[1][8]

  • Prepare a stock solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer (e.g., 10% w/v).

  • Prepare serial dilutions of the cyclodextrin stock in the assay buffer.

  • Add your pyrazolo[5,1-b]oxazine compound (from a DMSO stock) to each cyclodextrin-containing buffer.

  • Determine the concentration of cyclodextrin required to prevent precipitation.

  • Validate that the cyclodextrin does not interfere with your assay target.

Issue 2: Low Oral Bioavailability in Preclinical Animal Studies

Your pyrazolo[5,1-b]oxazine candidate shows excellent in vitro potency but demonstrates poor exposure when dosed orally in rodents.

Low oral bioavailability for a potent compound is often a result of poor solubility in the gastrointestinal tract, leading to limited dissolution and absorption.[1][10] This is a hallmark of Biopharmaceutics Classification System (BCS) Class II compounds (low solubility, high permeability).[9]

start Low Oral Bioavailability step1 Characterize Solid State: Amorphous vs. Crystalline start->step1 step2 Crystalline Material step1->step2 High Melting Point step3 Amorphous Material step1->step3 Low Melting Point step4 Particle Size Reduction step2->step4 step6 Lipid-Based Formulations step2->step6 step8 Amorphous Solid Dispersions (ASDs) step3->step8 step5 Micronization / Nanonization step4->step5 end Improved In Vivo Exposure step5->end step7 Self-Emulsifying Drug Delivery Systems (SEDDS) step6->step7 step7->end step9 Spray Drying / Hot Melt Extrusion step8->step9 step9->end

Caption: Decision tree for selecting a bioavailability enhancement strategy.

1. Crystalline Formulations: Particle Size Reduction

  • Principle: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[9]

  • Techniques:

    • Micronization: Achieves particle sizes in the range of 2-5 µm.[10]

    • Nanonization: Technologies like wet media milling can produce nanocrystals with sizes of 100-250 nm, significantly improving dissolution and bioavailability.[10][11] A study on a deuterated pyrazoloquinolinone derivative demonstrated a two to three-fold increase in bioavailability after nanonization.[11]

  • Considerations: High-energy milling processes can sometimes induce changes in the crystalline form or generate amorphous content. Physical stability of the nanosuspension needs to be ensured, often through the use of stabilizers.[9]

2. Amorphous Formulations: Amorphous Solid Dispersions (ASDs)

  • Principle: Converting the crystalline drug to a high-energy amorphous state eliminates the crystal lattice energy barrier for dissolution.[5] The drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[9]

  • Techniques:

    • Spray Drying: The drug and a polymer are co-dissolved in a solvent, which is then rapidly evaporated.

    • Hot Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass that is then cooled and milled.

  • Considerations: The choice of polymer is critical for both stabilizing the amorphous drug and ensuring its release in the GI tract. There is a risk of recrystallization upon storage, especially in high humidity conditions.

3. Lipid-Based Formulations

  • Principle: For lipophilic compounds (high LogP), lipid-based formulations can improve oral absorption by presenting the drug in a solubilized state and utilizing the body's natural lipid absorption pathways.[8]

  • Types: These range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS), which spontaneously form fine emulsions upon contact with gastrointestinal fluids.[10]

  • Considerations: The drug must have sufficient solubility in the lipid vehicle. The complexity of the formulation may present manufacturing and stability challenges.

Table 1: Comparison of Bioavailability Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantagesSuitable for Pyrazolo[5,1-b]oxazines...
Nanonization Increased surface areaApplicable to many compounds, significant bioavailability increaseCan be energy-intensive, potential for instabilityWith high melting points ("brick dust")
Amorphous Solid Dispersions (ASDs) Eliminates crystal lattice energyCan achieve high drug loading, supersaturation effectsRisk of recrystallization, polymer selection is keyWith moderate to low melting points
Lipid-Based Formulations (e.g., SEDDS) Pre-dissolved drug, utilizes lipid absorption pathwaysCan significantly enhance absorption of lipophilic drugsDrug must be lipid-soluble, potential for GI side effectsThat are highly lipophilic ("grease-ball")
Issue 3: Inconsistent Results and Suspected Polymorphism

You observe batch-to-batch variability in the solubility and dissolution rate of your pyrazolo[5,1-b]oxazine compound, even though the chemical purity appears consistent by LC-MS.

This is a strong indication of polymorphism, where a compound can exist in multiple crystalline forms with different physicochemical properties, including solubility and stability.[6] The appearance of a new, more stable but less soluble polymorph can have significant consequences, as famously demonstrated with the HIV protease inhibitor Ritonavir.[6]

  • Polymorph Screen: Conduct a comprehensive polymorph screen using a variety of solvents and crystallization conditions (e.g., cooling crystallization, anti-solvent addition, evaporation).

  • Solid-State Characterization: Analyze the resulting solids using techniques like XRPD, DSC, and thermogravimetric analysis (TGA) to identify and characterize different crystal forms.

  • Thermodynamic Stability: Determine the most thermodynamically stable form, which is crucial for long-term development as metastable forms can convert to the stable form over time.[5]

  • Controlled Crystallization: Once the desired polymorph is identified (often a balance between stability and solubility), develop a robust and reproducible crystallization process to ensure consistent production of that form.

III. Chemical Modification Strategies

For long-term lead optimization, structural modifications to the pyrazolo[5,1-b]oxazine scaffold can be a powerful approach to improve intrinsic solubility.

1. Introduction of Ionizable Groups:

  • Principle: Incorporating acidic or basic functional groups allows for salt formation, which can dramatically increase solubility. For example, adding a basic nitrogen, such as in a piperazine or a methylamine side chain, can be protonated at physiological pH, improving hydration.[2][12]

  • Case in Point: A study on pyrazolo-pyridone inhibitors found that adding a methylamine substitution to the pyrazole ring led to a significant improvement in oral bioavailability (from 15% to 92%), which was attributed in part to improved solubility.[13][14]

2. Disruption of Crystal Packing:

  • Principle: Introducing bulky or non-planar groups can disrupt the flat stacking of the heterocyclic core, leading to a less stable crystal lattice (lower melting point) and improved solubility.[2]

  • Example: Adding a spirocyclic moiety or a bulky t-butyl group could be explored.

3. Increasing Polarity:

  • Principle: Adding polar functional groups that can act as hydrogen bond donors or acceptors (e.g., hydroxyl, amide, or sulfone groups) can improve interactions with water molecules.[2]

IV. References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. --INVALID-LINK--

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. --INVALID-LINK--

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. --INVALID-LINK--

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. --INVALID-LINK--

  • Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews. --INVALID-LINK--

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK. --INVALID-LINK--

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. National Institutes of Health. --INVALID-LINK--

  • Improving solubility via structural modification. ResearchGate. --INVALID-LINK--

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. National Institutes of Health. --INVALID-LINK--

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. ACS Publications. --INVALID-LINK--

  • Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach. National Institutes of Health. --INVALID-LINK--

  • Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. National Institutes of Health. --INVALID-LINK--

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health. --INVALID-LINK--

References

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel heterocyclic scaffolds like 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid, a compound of interest due to the prevalence of the pyrazole moiety in pharmacologically active agents, structural ambiguity can lead to costly and time-consuming dead ends. This guide provides a comprehensive framework for the synthesis and, critically, the rigorous structural elucidation of this target molecule. We will delve into a comparative analysis of spectroscopic techniques, offering insights into why certain experimental choices are made and how to interpret the resulting data to differentiate between potential isomers.

The Synthetic Pathway: A Plausible Route

Proposed Synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid

A Ethyl 2-(ethoxymethylene)acetoacetate C Ethyl 5-methyl-1H-pyrazole-3-carboxylate A->C NaOEt, EtOH, Reflux B Hydrazine hydrate B->C E Ethyl 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylate C->E K2CO3, DMF, Heat D 1,3-Dibromopropane D->E G 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid E->G LiOH, THF/H2O F Lithium Hydroxide F->G cluster_target Target Molecule cluster_isomer Potential Regioisomer Target 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-3-carboxylic acid (C7H8N2O3) MW: 168.15 Isomer 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine-2-carboxylic acid (C7H8N2O3) MW: 168.15 cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesized Compound MS Mass Spectrometry Synthesis->MS Molecular Formula NMR_1D 1D NMR (1H, 13C) Synthesis->NMR_1D Proton & Carbon Environment Data_Analysis Data Analysis & Interpretation MS->Data_Analysis NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Connectivity Information NMR_1D->Data_Analysis NMR_2D->Data_Analysis Structure_Confirmed Confirmed Structure Data_Analysis->Structure_Confirmed Comparison with Predicted Data

References

A Comparative Analysis of Synthetic Routes to the Pyrazolo[5,1-b]oxazine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fused Pyrazole Heterocycles

The fusion of a pyrazole ring with other heterocyclic systems creates scaffolds of significant interest in medicinal chemistry and materials science. Among these, the pyrazolo-oxazine core represents a privileged structure, with various isomers demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Depending on the arrangement of nitrogen and oxygen atoms, fourteen distinct pyrazolo-oxazine isomers are possible, each presenting unique synthetic challenges and biological profiles.[1]

This guide provides a comparative analysis of the primary synthetic strategies for constructing the pyrazolo[5,1-b]oxazine ring system. While this specific isomer is less frequently reported than its pyrazolo[3,4-b] or [5,1-c] counterparts, understanding the available routes is crucial for researchers aiming to explore its chemical space. We will delve into the mechanistic underpinnings of each approach, compare their efficiencies through experimental data, and provide detailed protocols to facilitate their application in the laboratory.

Part 1: Foundational Synthetic Strategies

The construction of the fused pyrazolo[5,1-b]oxazine system generally relies on two overarching strategies: annelating an oxazine ring onto a pre-existing pyrazole or, less commonly, forming the pyrazole ring from a substituted oxazine. The most prevalent methods involve the intramolecular cyclization of a functionalized pyrazole precursor.

Route 1: Intramolecular Cycloaddition Reactions

Intramolecular cycloaddition reactions are powerful tools for constructing bicyclic systems in a single, stereocontrolled step. The Intramolecular Nitrile Oxide Cycloaddition (INOC) reaction, in particular, has been effectively employed to create fused isoxazoline rings, which are structurally related to the target oxazine system.

Mechanistic Rationale: This strategy involves a pyrazole core bearing both a nitrile oxide precursor (typically an aldoxime) and a tethered alkene or alkyne. The in-situ generation of the nitrile oxide from the aldoxime, usually via oxidation with reagents like sodium hypochlorite (NaOCl), triggers a [3+2] cycloaddition with the pendant unsaturated bond. This forms the fused six-membered ring. The choice of an allyloxy or propargyloxy substituent on the pyrazole ring dictates the final structure.[2]

While this route has been explicitly demonstrated for the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c][2][3]oxazoles, the fundamental principle is directly applicable.[2] The key is the strategic placement of the reacting moieties on the pyrazole scaffold to ensure the desired regiochemistry of the cyclization, leading to the [5,1-b] fusion.

G cluster_0 Route 1: Intramolecular Nitrile Oxide Cycloaddition (INOC) start Pyrazole with Aldoxime and Allyloxy Groups gen In-situ Nitrile Oxide Generation (e.g., NaOCl) start->gen Oxidation cyclo Intramolecular [3+2] Cycloaddition gen->cyclo Spontaneous product Pyrazolo[5,1-b]oxazine Scaffold cyclo->product

Figure 1: General workflow for the INOC approach.

Route 2: One-Pot Condensation and aza-Michael Addition

One-pot multicomponent reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste. A notable one-pot synthesis has been developed for the related pyrazolo[5,1-c][3][4]oxazine isomer, and its principles provide a valuable blueprint.[3][5]

Mechanistic Rationale: This approach utilizes a tandem reaction sequence initiated by the condensation of a substituted acetophenone with 2-hydroxyethylhydrazine.[3] This forms a pyrazole intermediate in situ. A subsequent base-mediated intramolecular aza-Michael addition leads to the cyclization and formation of the fused oxazine ring. The reaction proceeds in a single pot under relatively harsh conditions (reflux), which speaks to the stability of the formed heterocyclic system.[3] The key to adapting this for the [5,1-b] isomer lies in the choice of starting pyrazole or hydrazine equivalent to direct the cyclization pathway. For instance, starting with a 5-aminopyrazole and a suitable dielectrophile could favor the desired annulation.

G cluster_1 Route 2: One-Pot Tandem Reaction reactants Substituted Acetophenone + 2-Hydroxyethylhydrazine pyrazole Pyrazole Intermediate Formation reactants->pyrazole Condensation isomer Isomerization pyrazole->isomer cyclize Intramolecular a-za-Michael Addition isomer->cyclize Base-mediated final_product Pyrazolo[5,1-c][1,4]oxazine cyclize->final_product

Figure 2: Mechanism for a related one-pot synthesis.

Route 3: Cyclocondensation of Functionalized Pyrazoles

This classical yet robust strategy involves the reaction of a bifunctional pyrazole with a suitable cyclizing agent. For the synthesis of pyrazolo[3,4-b][3][4]oxazines, a reported method involves the treatment of a pyrazolone-4-oxime with an active methylene compound like malononitrile in the presence of a catalytic amount of piperidine.

Mechanistic Rationale: The reaction is presumed to proceed via the condensation of the nitroso form of the pyrazolone with the active methylene compound. This is followed by an intramolecular cyclization with the elimination of a small molecule (e.g., water) to furnish the fused bicyclic system. The regiochemical outcome is highly dependent on the substitution pattern of the starting pyrazole. To achieve the [5,1-b] fusion, one would typically start with a 5-hydroxypyrazole or a 5-aminopyrazole derivative and react it with a reagent containing a two-carbon unit and a leaving group, such as a 2-haloethanol, under basic conditions to facilitate an initial N-alkylation followed by intramolecular O-cyclization (or vice versa).

Part 2: Comparative Analysis

The choice of synthetic route is dictated by factors such as starting material availability, desired substitution patterns, scalability, and reaction efficiency. The following tables provide a side-by-side comparison of the discussed strategies.

Table 1: Quantitative Performance Comparison

MetricRoute 1: Intramolecular Cycloaddition[2]Route 2: One-Pot Synthesis[5]Route 3: Cyclocondensation
Typical Yield 42-64%85-95%Moderate to Good (not specified)
Number of Steps 2-3 steps to precursor1 pot1 pot
Reaction Time 4 hours (cycloaddition step)Not specified, likely several hoursNot specified
Temperature Room Temperature (cycloaddition)RefluxNot specified
Key Reagents NaOCl, MnO2NaOH or NaHPiperidine

Table 2: Qualitative and Practical Comparison

FeatureRoute 1: Intramolecular CycloadditionRoute 2: One-Pot SynthesisRoute 3: Cyclocondensation
Advantages High regioselectivity, mild conditions for key step, good for complex scaffolds.High yields, operational simplicity, excellent atom economy.Simple reagents, catalytic conditions.
Limitations Multi-step precursor synthesis, limited commercial availability of starting materials.Harsh reflux conditions may limit substrate scope, potential for side reactions.Yields can be variable, mechanism may lead to isomeric mixtures.
Scalability Moderate; precursor synthesis can be cumbersome on a large scale.Potentially high due to one-pot nature.Generally good, relies on simple condensation chemistry.
Substrate Scope Dependent on the stability of the aldoxime and alkene functionalities.Tolerates various aryl substitutions with both electron-donating and withdrawing groups.[5]Primarily demonstrated with active methylene compounds.

Part 3: Experimental Protocols

To ensure the trustworthiness and reproducibility of these methods, we provide a detailed protocol for a representative synthesis of a pyrazolo-oxazine scaffold, based on the highly efficient one-pot method reported for the [5,1-c] isomer.

Protocol: One-Pot Synthesis of 2-Aryl-6,7-dihydro-4H-pyrazolo[5,1-c][3][4]oxazines[5]

Objective: To synthesize the pyrazolo[5,1-c][3][4]oxazine core from a 2,2-dichlorovinylacetophenone and 2-hydroxyethylhydrazine in a single step.

Materials:

  • Substituted 2,2-dichlorovinylacetophenone (1.0 eq)

  • 2-Hydroxyethylhydrazine (1.2 eq)

  • Ethanol (EtOH)

  • Aqueous Sodium Hydroxide (NaOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the appropriate 2,2-dichlorovinylacetophenone (6.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add 2-hydroxyethylhydrazine (7.2 mmol).

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the intermediate pyrazoline.

  • Once the formation of the intermediate is complete, add aqueous sodium hydroxide to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux until TLC analysis indicates the complete consumption of the intermediate and formation of the final product.

  • After completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Triturate the residue with water and acidify with HCl if necessary.

  • Collect the resulting solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][3][4]oxazine.

Expected Outcome: This procedure affords the desired products in very high to near-quantitative yields (up to 95%), demonstrating its efficiency and robustness.[5] The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and, if possible, by X-ray crystallography.[3]

Conclusion and Future Outlook

The synthesis of the pyrazolo[5,1-b]oxazine scaffold, while not as extensively documented as its isomers, can be approached through several reliable synthetic strategies. One-pot condensation/cyclization reactions stand out for their exceptional efficiency and high yields, making them attractive for initial library synthesis.[5] For constructing more complex or stereochemically defined targets, intramolecular cycloaddition methods offer a powerful, albeit more labor-intensive, alternative.[2]

Future research should focus on adapting these efficient one-pot methodologies to specifically target the [5,1-b] isomer, likely through the design of novel pyrazole-based starting materials. Furthermore, the exploration of multicomponent reactions (MCRs) remains a promising avenue for rapidly accessing diverse pyrazolo[5,1-b]oxazine derivatives.[6][7] As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the development of versatile and efficient routes to all isomers of the pyrazolo-oxazine family will be of paramount importance.

References

A Comparative Guide to the Bioactivity of Pyrazolo[5,1-b]oxazine Analogs and Related Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Fused Pyrazole Systems

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Its fusion with other heterocyclic rings gives rise to a diverse array of scaffolds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][4][5] Among these, the pyrazolo[5,1-b]oxazine scaffold presents a compelling, albeit less explored, framework for drug discovery.

This guide provides a comparative analysis of the bioactivity of pyrazolo[5,1-b]oxazine analogs. Given the nascent stage of research focused specifically on this scaffold, this guide will draw insightful comparisons with its more extensively studied structural cousins, including pyrazolo[5,1-b]quinazolines and pyrazolo[1,5-a]pyrimidines. By examining the structure-activity relationships (SAR) of these related analogs, we can infer the therapeutic potential and guide future research directions for the pyrazolo[5,1-b]oxazine core. We will delve into key bioactivities, supported by experimental data and detailed protocols, to provide researchers and drug development professionals with a comprehensive and actionable resource.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Chronic inflammation is a key contributor to a range of diseases, making the development of novel anti-inflammatory agents a critical therapeutic goal.[6] Fused pyrazole systems have shown significant promise in this area, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

A notable example is a pyrazolo[5,1-b]quinazoline analog, which has demonstrated potent and selective inhibition of COX-2, an enzyme upregulated during inflammation.[7] This particular analog exhibited a half-maximal inhibitory concentration (IC50) of 47 nM for COX-2, with approximately 14-fold selectivity over the constitutively expressed COX-1.[7] This selectivity is a crucial attribute for minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Furthermore, this compound also inhibited 5-lipoxygenase (5-LOX) with an IC50 of 2.3 μM, indicating a dual-inhibitory mechanism that can be advantageous in treating complex inflammatory conditions.[7] In a carrageenan-induced paw edema model in rats, a 10 mg/kg dose of this compound reduced edema by 39% without causing gastric ulceration.

While direct comparative data for pyrazolo[5,1-b]oxazine analogs in COX inhibition is not yet widely available, the potent activity of the closely related pyrazolo[5,1-b]quinazoline scaffold suggests that the pyrazolo[5,1-b]oxazine core could also be a promising framework for the development of novel anti-inflammatory agents. The replacement of the quinazoline's benzene ring with an oxazine ring may influence the molecule's polarity and hydrogen bonding capacity, potentially altering its binding affinity and selectivity for COX enzymes.

Comparative Data on Anti-inflammatory Activity
ScaffoldTargetIC50In Vivo Efficacy (Carrageenan-induced Paw Edema)Reference
Pyrazolo[5,1-b]quinazolineCOX-247 nM39% reduction at 10 mg/kg[7]
Pyrazolo[5,1-b]quinazoline5-LOX2.3 µMNot reported[7]
Pyrazoline derivative (2g)Lipoxygenase80 µMNot reported[8][9][10]
Pyrazoline derivative (2d)Not specifiedNot reportedPotent inhibition of paw edema[8][9][10]
Pyrazoline derivative (N9)COX-2 (inferred)Not reportedRelative activity of 1.08 vs. celecoxib[11]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against COX-2.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is pre-incubated at 25°C for 10 minutes. The substrate, arachidonic acid, is prepared in a suitable buffer.

  • Compound Incubation: The test compounds (e.g., pyrazolo[5,1-b]oxazine analogs) are dissolved in DMSO to create a stock solution and then diluted to various concentrations. A fixed volume of each dilution is added to the enzyme preparation and incubated for a further 15 minutes at 25°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding arachidonic acid.

  • Reaction Termination and Product Measurement: The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated by adding a stopping solution (e.g., a solution of FeCl2). The product, Prostaglandin E2 (PGE2), is quantified using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control (DMSO). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->COX2 Induces Expression Pyrazolo_Analog Pyrazolo[5,1-b]oxazine Analog Pyrazolo_Analog->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazolo[5,1-b]oxazine analogs.

Anticancer Activity: A Scaffold for Proliferation Inhibition

The development of novel anticancer agents is a major focus of medicinal chemistry, and fused pyrazole heterocycles have emerged as a promising class of compounds.[3][4] Their anticancer effects are often attributed to the inhibition of critical cellular processes such as cell proliferation and the induction of apoptosis.

Several studies have highlighted the anticancer potential of pyrazole-fused systems. For instance, various pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][2]triazine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines.[1][3][4] In one study, newly synthesized compounds were tested against the MCF-7 breast cancer cell line and the HCT-116 colon cancer cell line, with several derivatives demonstrating moderate to high anticancer activity.[1][3]

The mechanism of action for the anticancer effects of these compounds is often linked to the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[5] The pyrazole scaffold is considered a "privileged structure" in kinase inhibitor design due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[5]

Comparative Cytotoxicity Data
ScaffoldCell LineIC50 (µM)Reference
Pyrazolo[1,5-a]pyrimidine/Pyrazolo[5,1-c]triazine derivativesMCF-7 (Breast Cancer)Moderate to High Activity[1][3]
Pyrazolo[1,5-a]pyrimidine/Pyrazolo[5,1-c]triazine derivativesHCT-116 (Colon Cancer)Moderate to High Activity[1][3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7 or HCT-116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are added to the wells at various concentrations, and the plates are incubated for a set period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

Kinase Inhibition: A Privileged Scaffold for Targeted Therapy

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] Small molecule kinase inhibitors have revolutionized cancer treatment, and the pyrazole scaffold is a key component in the structure of many approved and investigational kinase inhibitors.[5][12]

The pyrazole ring and its fused derivatives, such as pyrazolopyridines, are effective "hinge-binders," meaning they can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[13] This interaction is a key determinant of inhibitor potency and selectivity. Various pyrazole-containing scaffolds have been explored as inhibitors of a wide range of kinases, including Janus kinases (JAKs), cyclin-dependent kinases (CDKs), and RET kinase.[12][13]

For example, a pyrazolo[1,5-a]pyrazine derivative has been reported as a potent inhibitor of JAK1, JAK2, and TYK2 with IC50 values of 3 nM, 8.5 nM, and 7.7 nM, respectively.[12] The replacement of other heterocyclic cores with a pyrazolo[1,5-a]pyridine scaffold has been shown to significantly improve the potency of C-terminal Src kinase (CSK) inhibitors.[13]

The exploration of pyrazolo[5,1-b]oxazine analogs as kinase inhibitors is a promising area for future research. The oxazine ring can be functionalized to introduce various substituents that can interact with different regions of the kinase active site, potentially leading to the development of highly potent and selective inhibitors.

Experimental Workflow: Kinase Inhibition Assay

Kinase_Inhibition_Workflow start Start reagents Prepare Reagents: - Kinase Enzyme - Substrate (Peptide/Protein) - ATP - Test Compound start->reagents incubation Incubate Kinase and Test Compound reagents->incubation reaction Initiate Reaction with ATP and Substrate incubation->reaction detection Detect Kinase Activity (e.g., Phosphorylation) reaction->detection analysis Data Analysis: Calculate % Inhibition and IC50 detection->analysis end End analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

The pyrazolo[5,1-b]oxazine scaffold represents a promising yet underexplored area in medicinal chemistry. By drawing comparisons with structurally related and well-characterized fused pyrazole systems, we can appreciate its potential as a versatile core for the development of novel therapeutic agents. The potent anti-inflammatory, anticancer, and kinase inhibitory activities observed in analogs such as pyrazolo[5,1-b]quinazolines and pyrazolopyridines provide a strong rationale for the synthesis and biological evaluation of a diverse library of pyrazolo[5,1-b]oxazine derivatives.

Future research should focus on:

  • Synthesis of a focused library of pyrazolo[5,1-b]oxazine analogs with diverse substitutions to systematically explore the structure-activity relationships.

  • Direct comparative biological evaluation of these analogs against their quinazoline and pyrimidine counterparts to elucidate the specific contribution of the oxazine ring to their bioactivity and selectivity.

  • Elucidation of the mechanism of action for the most potent compounds, including their specific kinase targets and effects on downstream signaling pathways.

By pursuing these avenues of research, the full therapeutic potential of the pyrazolo[5,1-b]oxazine scaffold can be unlocked, paving the way for the development of next-generation targeted therapies.

References

Navigating Uncharted Territory: A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[5,1-b]oxazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course in Novel Scaffolds

In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The pyrazolo[5,1-b]oxazine core represents a fascinating, yet underexplored, frontier. A comprehensive structure-activity relationship (SAR) for this specific scaffold has yet to be fully elucidated in peer-reviewed literature. This guide, therefore, adopts a comparative and predictive approach. By examining the well-documented SAR of structurally related fused pyrazole systems, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding and a strategic framework for initiating research into pyrazolo[5,1-b]oxazine derivatives. We will delve into the established knowledge of analogous compounds to extrapolate potential SAR trends, offering a roadmap for future discovery.

The Pyrazolo[5,1-b]oxazine Scaffold: An Introduction

The pyrazolo[5,1-b]oxazine system is a fused heterocyclic ring composed of a pyrazole ring and an oxazine ring. Its structural novelty presents a unique opportunity for the development of new therapeutic agents. The arrangement of nitrogen and oxygen atoms in this scaffold offers distinct possibilities for hydrogen bonding and other molecular interactions, setting it apart from its isomers and related fused pyrazoles.

While dedicated SAR studies are scarce, the synthesis of a related derivative, pyrazolo[5,1-b][1][2]oxazin-5(5H)-one, was reported by Ogawa et al.[3]. This early work, focused on analgesic activity, suggests that while the scaffold is synthetically accessible, its full therapeutic potential remains to be unlocked[3].

A Comparative Analysis of Related Scaffolds

To build a predictive SAR model for pyrazolo[5,1-b]oxazines, we will draw insights from several well-researched, structurally similar fused pyrazole systems.

Pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one: Butyrylcholinesterase Inhibitors

A series of tricyclic pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one derivatives have been synthesized and evaluated as selective butyrylcholinesterase (BuChE) inhibitors, with potential applications in the treatment of Alzheimer's disease.[1][2][4][5]

Key SAR Insights:

  • Halogen Substitution: The presence of halogen atoms (chlorine) at the 7- and 9-positions of the benzoxazine ring significantly enhances BuChE inhibitory activity.[1][2]

  • 5-Carbonyl Group: The carbonyl group at the 5-position is a crucial feature for activity.[1][2]

  • Substitution on the Pyrazole Ring: Small alkyl groups, such as a methyl group, on the pyrazole moiety are well-tolerated and can contribute to potent inhibition.[2]

Compound IDR1R2R3BuChE IC50 (µM)[2]
6a ClClCH31.06
6c BrHCH31.63
6g HClCH31.63
Pyrazolo[1,5-a]quinazolines: Anti-Inflammatory Agents

Derivatives of pyrazolo[1,5-a]quinazoline have been investigated for their anti-inflammatory properties, primarily through the inhibition of pathways such as NF-κB.[6][7][8]

Key SAR Insights:

  • Aromaticity: The fully aromatic pyrazolo[1,5-a]quinazoline scaffold is more effective than its partially saturated counterparts (5-oxo-4,5-dihydro and 4,5-dihydro derivatives).[6]

  • Substituents at the 5-position: Bulky, oxygen-linked substituents at the 5-position, such as a (4-sulfamoylbenzyl)oxy group, are associated with potent anti-inflammatory activity.[7]

Pyrazolo[5,1-c][1][4][5]triazines and Pyrazolo[5,1-b]thiazoles: Anticancer and Antimicrobial Agents

These fused pyrazole systems have demonstrated a broad range of biological activities, including promising anticancer and antimicrobial effects.[9][10][11][12][13][14]

Key SAR Insights for Pyrazolo[5,1-c][1][4][5]triazines:

  • Substitution at the 8-position: A trifluoromethyl group at this position can confer metabolic stability and pharmacological activity.[15]

Key SAR Insights for Pyrazolo[5,1-b]thiazoles:

  • Diverse Functionalities: The scaffold allows for the introduction of various functional groups, such as hydrazides, which can lead to potent antimicrobial and anticancer activities.[13]

Hypothetical Structure-Activity Relationship of Pyrazolo[5,1-b]oxazine Derivatives

Based on the comparative analysis of related scaffolds, we can propose a hypothetical SAR for the pyrazolo[5,1-b]oxazine core. This serves as a starting point for designing new derivatives for biological screening.

SAR_Hypothesis cluster_scaffold Pyrazolo[5,1-b]oxazine Core cluster_SAR Potential SAR Hotspots PyrazoloOxazine PyrazoloOxazine R1 Position 2: Introduction of small alkyl or aryl groups may influence potency and selectivity. PyrazoloOxazine->R1 R2 Position 3: Substitution here could modulate pharmacokinetic properties. PyrazoloOxazine->R2 R3 Position 7: Halogenation or bulky substituents may enhance binding affinity, drawing parallels from pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-ones. PyrazoloOxazine->R3 R4 Oxazine Ring: Saturation level and substituents will likely impact activity, similar to pyrazolo[1,5-a]quinazolines. PyrazoloOxazine->R4

Caption: Hypothetical SAR of Pyrazolo[5,1-b]oxazine.

Experimental Protocols: A Guide for Investigation

Researchers venturing into the study of pyrazolo[5,1-b]oxazine derivatives can adapt established synthetic and biological evaluation protocols from related scaffolds.

General Synthesis of Fused Pyrazole Heterocycles

The synthesis of fused pyrazole systems often involves the condensation of a 5-aminopyrazole precursor with a suitable bifunctional reagent. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines can be achieved by reacting a 5-aminopyrazole with an active methylene compound.[10]

Step-by-step synthesis of a pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one derivative (Example):

  • Starting Material: A substituted 2-aminobenzoic acid.

  • Reaction: Cyclization with a suitable pyrazole derivative.

  • Purification: Column chromatography on silica gel.

  • Characterization: 1H NMR, 13C NMR, and mass spectrometry.[2]

Synthesis_Workflow Start Starting Materials: - 5-Aminopyrazole Derivative - Bifunctional Reagent Reaction Condensation/Cyclization Reaction Start->Reaction Workup Reaction Workup and Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Activity Screening Characterization->Biological_Screening

Caption: General Synthetic and Screening Workflow.

In Vitro Biological Evaluation

Butyrylcholinesterase (BuChE) Inhibition Assay (adapted from[2]):

  • Enzyme and Substrate: Human BuChE and butyrylthiocholine iodide.

  • Assay Principle: Ellman's method, which measures the production of thiocholine.

  • Procedure: a. Prepare a solution of the test compound in buffer. b. Add BuChE and incubate. c. Add DTNB (Ellman's reagent) and the substrate. d. Measure the absorbance at 412 nm over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anticancer Activity Assay (MTT Assay) (adapted from[10]):

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT-116).

  • Principle: Measures the metabolic activity of viable cells.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere. b. Treat cells with various concentrations of the test compound. c. Incubate for a specified period (e.g., 48 hours). d. Add MTT solution and incubate to allow for formazan crystal formation. e. Solubilize the formazan crystals with a suitable solvent. f. Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Determine the concentration that inhibits 50% of cell growth (IC50).

Future Directions and Conclusion

The pyrazolo[5,1-b]oxazine scaffold is a promising but largely unexplored area in medicinal chemistry. This guide provides a comparative framework to navigate this new chemical space. By leveraging the established structure-activity relationships of related fused pyrazole systems, researchers can design and synthesize novel pyrazolo[5,1-b]oxazine derivatives with a higher probability of discovering new therapeutic agents. The key will be to systematically explore substitutions at various positions of the heterocyclic core and to screen these new compounds against a diverse range of biological targets. The journey into the SAR of pyrazolo[5,1-b]oxazines has just begun, and the potential for discovery is significant.

References

A Comparative Guide to the Efficacy of Novel Pyrazole-Based Kinase Inhibitors and Clinically Advanced AKT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the serine/threonine kinase AKT (also known as Protein Kinase B) stands as a pivotal node in signaling pathways that govern cell survival, proliferation, and metabolism. Its frequent dysregulation in a multitude of human cancers has made it a prime target for therapeutic intervention. While several AKT inhibitors have advanced to clinical trials, the quest for novel chemical scaffolds with improved potency, selectivity, and pharmacological properties is a continuous endeavor in medicinal chemistry.

This guide provides a detailed comparative analysis of a novel pyrazole-based AKT inhibitor, Compound 25e (a pyrazol-furan carboxamide), against two well-characterized, clinically advanced pan-AKT inhibitors: Capivasertib (AZD5363) and Ipatasertib (GDC-0068) . We will delve into their comparative efficacy, mechanisms of action, and the experimental methodologies used to evaluate them, offering a comprehensive resource for researchers in the field.

The Central Role of AKT in Cancer Signaling

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that responds to extracellular cues, such as growth factors, to regulate a host of cellular processes.[1][2] Upon activation by upstream signals, AKT phosphorylates a wide array of downstream substrates, ultimately promoting cell growth, proliferation, and survival, while inhibiting apoptosis.[3][4] Aberrant activation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a common driver of tumorigenesis.[3]

Below is a diagram illustrating the core components of the PI3K/AKT signaling pathway and the points of inhibition for the compounds discussed in this guide.

AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) Downstream Downstream Effectors (e.g., GSK3β, FOXO, mTORC1) AKT->Downstream Phosphorylation Apoptosis Apoptosis AKT->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) (Full Activation) Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Pyrazolo Pyrazolo Compound 25e Pyrazolo->AKT Known Capivasertib Ipatasertib Known->AKT

Caption: The PI3K/AKT signaling pathway and points of therapeutic intervention.

Comparative Efficacy: A Data-Driven Analysis

The cornerstone of evaluating any potential therapeutic is a rigorous assessment of its efficacy, both at the molecular level (biochemical assays) and in a cellular context. Here, we compare the inhibitory activities of our lead pyrazole compound, 25e , with the established AKT inhibitors, Capivasertib and Ipatasertib.

Biochemical Inhibitory Activity

The direct inhibitory potential of a compound against its target kinase is typically determined through in vitro kinase assays, which measure the compound's ability to block the phosphorylation of a substrate by the purified enzyme. The half-maximal inhibitory concentration (IC50) is a standard metric for this potency.

CompoundTarget(s)AKT1 IC50 (nM)AKT2 IC50 (nM)AKT3 IC50 (nM)Reference(s)
Compound 25e AKT1ModeratePotentPotent[1]
Capivasertib pan-AKT~3~8~8[5]
Ipatasertib pan-AKT5188[6][7][8]

Note: The original research for Compound 25e focused on its potent activity against AKT1, with further selectivity assays showing potency against AKT2 and AKT3 as well.[1]

As the data indicates, both Capivasertib and Ipatasertib are potent, low-nanomolar inhibitors of all three AKT isoforms. Compound 25e also demonstrates potent inhibition, particularly against AKT1, placing it in a comparable range of efficacy at the biochemical level.

Cellular Proliferative Activity

While biochemical assays are crucial for determining on-target potency, cellular assays provide a more biologically relevant measure of a compound's ability to inhibit cancer cell growth. The 50% growth inhibition (GI50) is a common metric derived from these assays.

CompoundCell LineCancer TypeGI50 (µM)Reference(s)
Compound 25e HCT116Colon CarcinomaPotent[1]
OVCAR-8Ovarian CancerPotent[1]
Ipatasertib LNCaPProstate Cancer~0.157[6]
PC3Prostate Cancer~0.197[6]
BT474M1Breast Cancer~0.208[6]

Compound 25e demonstrates potent anti-proliferative effects against both HCT116 and OVCAR-8 cancer cell lines.[1] Similarly, Ipatasertib shows strong growth inhibition in various cancer cell lines, particularly those with known activation of the AKT pathway.[6] This highlights the potential of pyrazole-based scaffolds to translate biochemical potency into meaningful cellular activity.

Mechanism of Action: Targeting the ATP-Binding Pocket

Both the novel pyrazole compound 25e and the established inhibitors Capivasertib and Ipatasertib are ATP-competitive inhibitors.[1][6] This means they bind to the ATP-binding pocket of the AKT kinase domain, preventing the natural substrate, ATP, from binding and thus blocking the phosphorylation of downstream targets.

Molecular docking studies for compound 25e have elucidated its binding mode within the ATP-binding pocket of AKT1, revealing key interactions with amino acid residues that stabilize the inhibitor-enzyme complex.[1] This mechanism is shared by a large class of kinase inhibitors and is a well-validated strategy for achieving potent and selective inhibition.

Experimental Methodologies: A Guide to Evaluation

To ensure the scientific rigor of this comparison, it is essential to understand the experimental protocols used to generate the efficacy data. Below are detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Kinase_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Inhibitor Prepare serial dilutions of inhibitor (e.g., Compound 25e) Mix1 Add inhibitor and enzyme/substrate solution to well Inhibitor->Mix1 Enzyme Prepare solution of AKT enzyme and substrate Enzyme->Mix1 Add_ATP Initiate reaction by adding ATP Mix1->Add_ATP Incubate1 Incubate at 30°C Add_ATP->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubate1->Add_ADP_Glo Incubate2 Incubate at RT Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate2->Add_Detection Incubate3 Incubate at RT Add_Detection->Incubate3 Read Measure luminescence Incubate3->Read

Caption: Workflow for an in vitro AKT kinase inhibition assay.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., Compound 25e ) in the appropriate kinase buffer.

  • Reaction Setup: In a 384-well plate, add the diluted compound or vehicle control (DMSO).

  • Enzyme and Substrate Addition: Add a solution containing the purified AKT enzyme and a suitable substrate (e.g., a GSK3α/β peptide).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near the Km for the enzyme).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 1 hour).

  • ADP Detection:

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo® Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, OVCAR-8) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the CellTiter-Glo® Reagent to each well.

  • Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent growth inhibition for each concentration and determine the GI50 value.

Conclusion and Future Directions

This guide demonstrates that novel pyrazole-based scaffolds, represented here by Compound 25e , can yield potent and selective AKT inhibitors with efficacy comparable to that of clinically advanced compounds like Capivasertib and Ipatasertib. The data underscores the potential of this chemical class for further development in oncology.

Future research should focus on:

  • Comprehensive Kinase Profiling: Evaluating the selectivity of novel pyrazole compounds against a broad panel of kinases to assess off-target effects.

  • In Vivo Efficacy: Testing promising compounds in preclinical animal models of cancer to evaluate their anti-tumor activity, pharmacokinetics, and tolerability.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency, selectivity, and drug-like properties.

The continued exploration of novel chemical matter targeting the AKT pathway is a critical component of the effort to develop more effective and durable cancer therapies.

References

literature review of pyrazolo[5,1-b]oxazine biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Pyrazolo[5,1-b]oxazine Derivatives

Introduction: The Pyrazolo[5,1-b]oxazine Scaffold

In the landscape of medicinal chemistry, the fusion of heterocyclic rings is a proven strategy for developing novel therapeutic agents with enhanced potency and unique mechanisms of action. The pyrazolo[5,1-b]oxazine system represents a compelling example of such a strategy. This fused bicyclic scaffold combines the structural features of pyrazole—a five-membered ring with two adjacent nitrogen atoms known for a wide spectrum of pharmacological activities—and an oxazine ring.[1][2][3][4][5][6] The resulting arrangement creates a privileged structure that has attracted significant attention from researchers. While the individual biological profiles of pyrazoles and oxazines are well-documented, the fused pyrazolo-oxazine system presents a unique chemical entity whose derivatives have demonstrated a broad and potent range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][7]

This guide provides a comprehensive review of the current state of research into the biological activities of pyrazolo[5,1-b]oxazine derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of their performance, supported by experimental data, and an exploration of the underlying structure-activity relationships (SAR).

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a paramount challenge in medicine. Pyrazolo[5,1-b]oxazine derivatives have emerged as a promising class of compounds, exhibiting significant cytotoxic and antiproliferative effects against various human cancer cell lines.

Mechanism of Action

The anticancer activity of pyrazolo-oxazine derivatives is often multifactorial. Studies suggest that these compounds can interfere with critical cellular processes required for tumor growth and survival. One of the primary mechanisms involves the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are frequently dysregulated in cancer.[8] For instance, certain derivatives have been shown to act as potent inhibitors of kinases involved in cell cycle progression and angiogenesis.[9] Furthermore, some compounds induce apoptosis (programmed cell death) in cancer cells, a crucial mechanism for eliminating malignant cells.[10] For example, studies on the related pyrazolo[4,3-e]tetrazolo[1,5-b][1][11][12]triazine scaffold have shown activation of caspases 3/7, key executioners of apoptosis.[10]

Structure-Activity Relationship (SAR) and Comparative Performance

The substitution pattern on the pyrazolo[5,1-b]oxazine core is critical in determining the anticancer potency. Research on related fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, has shown that aromatic substitutions at certain positions can significantly enhance cytotoxic activity.[11] For example, the introduction of an anilino function or a substituted benzylideneamino group has been shown to favor anticancer activity against the MCF-7 breast cancer cell line.[11] Similarly, for pyrazolo[1,5-a]pyrimidines, electron-withdrawing groups on pendant aryl rings often lead to greater growth inhibition.[9]

The table below summarizes the in vitro cytotoxic activity of representative fused pyrazole derivatives against various cancer cell lines, providing a comparison of their efficacy.

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrazolo[3,4-d]pyrimidin-4-one5-(4-nitrobenzylideneamino)MCF-7 (Breast)11--
Pyrazolo[3,4-d]pyrimidin-4-one5-anilinoMCF-7 (Breast)14--
Pyrazolo[1,5-a]pyrimidineCompound 157HCT-116 (Colon)1.51Doxorubicin-
Pyrazolo[1,5-a]pyrimidineCompound 158MCF-7 (Breast)7.68Doxorubicin-
Pyrazolo[4,3-e]...triazineMM131HCT 116 (Colon)0.17--

Data compiled from multiple sources to illustrate the potency of related fused pyrazole systems.[2][11][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazolo-oxazine compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).[5][14]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to numerous diseases. Pyrazole-containing compounds, such as the well-known drug Celecoxib, are recognized for their potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[3][15] Derivatives of the pyrazolo-oxazine scaffold have also been investigated for this activity.[7]

Mechanism of Action

The anti-inflammatory effects of pyrazolo-oxazine and related compounds are primarily attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as COX-1 and COX-2.[7] The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic goal as it is the inducible isoform at sites of inflammation, whereas COX-1 is constitutively expressed and involved in homeostatic functions, such as protecting the gastric mucosa. Some fused pyrazole derivatives have also been found to inhibit the 5-lipoxygenase (5-LOX) pathway and modulate the NF-κB signaling pathway, demonstrating a multi-target approach to controlling inflammation.[16][17]

Comparative Performance

Several studies have demonstrated that pyrazole derivatives can exhibit anti-inflammatory activity comparable or even superior to standard nonsteroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Indomethacin in in vivo models such as the carrageenan-induced paw edema test.[3][15] For example, certain 1,3,4,5-tetrasubstituted pyrazole derivatives showed excellent in vitro inhibition (93.80%) compared to diclofenac sodium (90.21%).[2]

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening Workflow Start Starting Materials (e.g., 5-hydroxypyrazole, diethyl benzoylmalonate) Synth Chemical Synthesis (Cyclocondensation Reaction) Start->Synth Purify Purification & Characterization (Crystallization, NMR, MS) Synth->Purify InVitro In Vitro Assays (e.g., MTT, COX Inhibition) Purify->InVitro Test Compounds SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. The pyrazole moiety is a core component of many compounds with demonstrated antimicrobial properties.[4][12][18] Fused systems like pyrazolo[5,1-b]thiazoles and other related pyrazolo-heterocycles have shown promising results against a range of pathogenic bacteria and fungi.[12]

Comparative Performance and SAR

The antimicrobial efficacy of pyrazolo-oxazine and related derivatives is highly dependent on their specific chemical structures. Studies on pyrazolo[5,1-b]thiazoles showed that certain compounds had an inhibitory effect equipotent to the standard antibiotic Gentamycin against Salmonella sp. and Escherichia coli.[12] Similarly, strong antifungal activity against Aspergillus fumigatus and Candida albicans has been reported.[12] The presence and position of substituents on the fused ring system play a crucial role in modulating this activity.

The table below presents the Minimum Inhibitory Concentration (MIC) for selected pyrazole derivatives against various microorganisms.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Pyrazole AnalogueCompound 3Escherichia coli (G-)0.25Ciprofloxacin-
Pyrazole AnalogueCompound 4Streptococcus epidermidis (G+)0.25Ciprofloxacin-
Pyrazole AnalogueCompound 2Aspergillus niger (Fungus)1Clotrimazole-
Pyrazolo[5,1-b]thiazoleCompound 4Salmonella sp. (G-)- (Equipotent)Gentamycin-

Data compiled from multiple sources to illustrate the potency of related pyrazole systems.[12][15]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazolo-oxazine test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

G Arachidonic_Acid Arachidonic Acid (Membrane Phospholipids) COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2) COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Pyrazolo_Oxazine Pyrazolo[5,1-b]oxazine Derivatives Pyrazolo_Oxazine->COX_Enzymes Inhibition

Other Reported Biological Activities

Beyond the major areas discussed, the pyrazole scaffold is known for its versatility, and its derivatives have been reported to possess a wide array of other pharmacological activities.[4][5][14] These include:

  • Antiviral Activity: The pyrazole derivative pyrazofurin has reported antiviral properties.[12] Some pyrazole-based heterocycles have also been screened for activity against viruses like the avian influenza H5N1 strain.[19]

  • Analgesic Activity: Many pyrazole derivatives have been evaluated for their pain-relieving effects, which are often linked to their anti-inflammatory properties.[3][20]

  • Antitubercular Activity: Specific derivatives, such as 2,6-dimethylpyrazolo[5,1-b]thiazole, have shown potent activity against Mycobacterium tuberculosis strains.[6]

Conclusion and Future Directions

The pyrazolo[5,1-b]oxazine fused heterocyclic system and its relatives represent a highly versatile and promising scaffold in drug discovery. The body of research clearly demonstrates that derivatives of this core structure possess significant anticancer, anti-inflammatory, and antimicrobial activities. The modular nature of their synthesis allows for extensive chemical modification, enabling fine-tuning of their biological profiles through detailed structure-activity relationship studies.

Future research should focus on several key areas. Firstly, elucidating the precise molecular targets and mechanisms of action for the most potent compounds is crucial for rational drug design. For anticancer applications, this includes identifying the specific kinases or signaling pathways they inhibit.[8][10] Secondly, optimizing the pharmacokinetic and pharmacodynamic properties (ADME/Tox) of lead compounds is necessary to translate potent in vitro activity into in vivo efficacy and safety. Finally, the exploration of novel synthetic methodologies will continue to expand the chemical diversity of this scaffold, potentially uncovering derivatives with novel biological functions or improved therapeutic indices. The pyrazolo-oxazine core remains a fertile ground for the development of the next generation of therapeutic agents.

References

A Comparative Performance Analysis of Novel Pyrazolo Oxazine Derivatives in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of novel pyrazolo oxazine derivatives, a promising class of heterocyclic compounds. We will explore their performance in key therapeutic areas, benchmarked against established alternatives, and provide the detailed experimental frameworks necessary for robust evaluation.

The fusion of pyrazole and oxazine rings creates a unique scaffold with significant therapeutic potential. Depending on the arrangement of nitrogen and oxygen atoms, fourteen distinct pyrazolo-oxazine systems can be formed, each offering a unique vector for chemical modification and biological activity.[1] These derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3][4] This versatility positions them as compelling candidates for drug discovery programs.

Comparative Anticancer Activity

Pyrazolo oxazine derivatives have emerged as potent anticancer agents, with several compounds demonstrating superior or comparable efficacy to existing chemotherapy drugs in preclinical studies.[1] The pyrazole core itself is present in several market-approved anticancer drugs, including crizotinib and encorafenib, highlighting the scaffold's clinical relevance.[1]

Performance Against Renal Cancer Cell Lines

Recent studies have highlighted the potent activity of specific pyrazolo oxazine derivatives against renal cancer. For instance, when tested against the CAKI-1 human kidney cancer cell line, compound 13b showed a half-maximal inhibitory concentration (IC50) of 3.9 ± 0.13 µM. This demonstrates greater potency than the established multi-targeted tyrosine kinase inhibitor, sunitinib, which recorded an IC50 of 4.93 ± 0.16 µM in the same assay.[1]

Furthermore, a related thiazole derivative, 15b , displayed even more potent activity against the CAKI-1 cell line with an IC50 of 3.31 ± 0.11 µM.[1] Against a different renal cancer cell line, A498, compound 15b was found to be equipotent to sunitinib, with an IC50 of 1.23 ± 0.04 µM.[1] Critically, compound 15b also exhibited a significantly better safety profile against normal human renal cells compared to sunitinib, suggesting a favorable therapeutic window.[1]

Data Summary: Anticancer Activity (Renal Cancer)
CompoundCell LineIC50 (µM)Reference CompoundReference IC50 (µM)Source
Compound 13b CAKI-13.9 ± 0.13Sunitinib4.93 ± 0.16[1]
Thiazole 15b CAKI-13.31 ± 0.11Sunitinib4.93 ± 0.16[1]
Thiazole 15b A4981.23 ± 0.04Sunitinib1.23 ± 0.04[1]
Broad-Spectrum Cytotoxicity

The anticancer potential of this class extends beyond renal cancer, with derivatives showing activity against colon (HCT-29) and breast (MCF-7) cancer cell lines.[1] The broader pyrazole scaffold has demonstrated efficacy against cancers of the lung, brain, prostate, pancreas, and blood.[1][5][6] For instance, certain pyrazole-containing imide derivatives exhibited potent activity against the A-549 lung cancer cell line, with IC50 values as low as 3.22 µM, far superior to 5-fluorouracil (IC50 = 59.27 µM).[6]

Comparative Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Pyrazolo oxazine derivatives have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1] The pyrazole moiety is famously the core of Celecoxib, a selective COX-2 inhibitor used widely as a nonsteroidal anti-inflammatory drug (NSAID).[2]

COX Enzyme Inhibition

The anti-inflammatory mechanism of many pyrazolo oxazine derivatives is attributed to their ability to inhibit COX-1 and COX-2 enzymes.[1] A study on novel pyrazole derivatives found compounds with nanomolar IC50 values against COX-2 and high selectivity over COX-1, with a selectivity index reaching 22.21 for the most potent compound, which is a critical factor in reducing gastrointestinal side effects associated with non-selective NSAIDs.[7]

Data Summary: Anti-inflammatory Activity
Compound SeriesTargetPotencySelectivity Index (COX-1/COX-2)Reference CompoundSource
Pyrazolo[3,4-b]pyrazinesInflammationRemarkable activityNot specifiedIndomethacin[4][8]
Novel Pyrazole DerivativesCOX-2IC50 = 19.87 nM>22Celecoxib[7]
Mechanism of Action: COX-2 Inhibition Pathway

The diagram below illustrates the simplified pathway of prostaglandin synthesis and the inhibitory action of COX-2 inhibitors like pyrazolo oxazine derivatives.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins (PGH2, PGE2) COX2_Enzyme->Prostaglandins converts to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Pyrazolo_Oxazine Pyrazolo Oxazine Derivative (Inhibitor) Pyrazolo_Oxazine->COX2_Enzyme inhibits

Caption: Inhibition of the COX-2 enzyme by a pyrazolo oxazine derivative, blocking prostaglandin synthesis.

Comparative Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrazolo oxazine and related pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][3][9]

Performance Against Bacterial and Fungal Strains

Studies have shown that pyrazole analogues can be exceedingly active against both Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. epidermidis) bacteria.[2] In one study, a synthesized pyrazole derivative exhibited a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against E. coli, which was superior to the standard antibiotic Ciprofloxacin (MIC: 0.5 µg/mL).[2] Another compound showed an MIC of 0.25 µg/mL against S. epidermidis, significantly outperforming the standard drug (MIC: 4 µg/mL).[2]

Data Summary: Antimicrobial Activity
CompoundOrganismTypeMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Source
Compound 3 E. coliGram-negative0.25Ciprofloxacin0.5[2]
Compound 4 S. epidermidisGram-positive0.25Standard Drug4[2]
Compound 2 A. nigerFungus1ClotrimazoleStandard[2]
Hydrazone 21a Various FungiFungus2.9 - 7.8ClotrimazoleStandard[9]

Experimental Protocols & Methodologies

To ensure reproducibility and robust comparison, standardized protocols are essential. The following sections detail the methodologies for key assays discussed in this guide.

General Workflow for Synthesis of Pyrazolo Oxazine Derivatives

The synthesis of these derivatives often involves a multi-step process, typically starting from chalcones or other suitable precursors, followed by cyclization reactions.

Synthesis_Workflow start Starting Materials (e.g., Substituted Ketones, Aldehydes, Hydrazine) chalcone Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) start->chalcone cyclization Step 2: Cyclization Reaction (with Hydroxylamine HCl, etc.) chalcone->cyclization purification Step 3: Purification (Recrystallization, Chromatography) cyclization->purification characterization Step 4: Characterization (NMR, IR, Mass Spec) purification->characterization end Final Pyrazolo Oxazine Derivative characterization->end

Caption: A generalized workflow for the synthesis and characterization of pyrazolo oxazine derivatives.

Protocol: In Vitro Anticancer MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Objective: To determine the IC50 value of a novel pyrazolo oxazine derivative.

Materials:

  • Human cancer cell line (e.g., CAKI-1)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Harvest cells using Trypsin-EDTA and seed them into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a widely used and validated model for screening the acute anti-inflammatory activity of novel compounds.

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound.

Materials:

  • Wistar rats or Swiss albino mice (6-8 weeks old)

  • Test compound

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for one week under standard laboratory conditions. Fast them overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6): Control (vehicle), Reference (Indomethacin), and Test groups (different doses of the pyrazolo oxazine derivative).

  • Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Workflow for In Vitro Antimicrobial Susceptibility Testing

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound 1. Prepare Serial Dilutions of Test Compound dispense 3. Dispense Dilutions & Inoculum into 96-Well Plate prep_compound->dispense prep_inoculum 2. Prepare Standardized Bacterial/Fungal Inoculum prep_inoculum->dispense incubate 4. Incubate at 37°C for 18-24 hours dispense->incubate read_plate 5. Visually Inspect for Turbidity or Measure OD600 incubate->read_plate determine_mic 6. Determine MIC (Lowest concentration with no visible growth) read_plate->determine_mic

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion and Future Directions

Novel pyrazolo oxazine derivatives represent a highly versatile and potent class of heterocyclic compounds. The experimental data consistently demonstrate their potential to outperform or match the efficacy of established drugs in anticancer, anti-inflammatory, and antimicrobial applications. The favorable safety profile observed for certain derivatives further enhances their therapeutic promise.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, conducting in-depth mechanistic studies to fully elucidate their modes of action, and advancing the most promising candidates into further preclinical and clinical development. The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their exploration of this exciting chemical space.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6,7-Dihydro-5H-pyrazolo[5,1-B]oxazine-3-carboxylic acid

A Senior Application Scientist's Guide to the Proper Disposal of 6,7-Dihydro-5H-pyrazolo[5,1-B][1][2]oxazine-3-carboxylic acid

This guide provides comprehensive, procedurally-sound instructions for the safe and compliant disposal of 6,7-Dihydro-5H-pyrazolo[5,1-B][1][2]oxazine-3-carboxylic acid. As drug development professionals, our responsibility extends beyond discovery and synthesis to encompass the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This document is structured to provide not just a protocol, but the scientific and regulatory rationale behind each critical step.

Hazard Identification and Core Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's potential hazards is paramount. This initial assessment dictates the entire disposal workflow.

The Safety Data Sheet (SDS) for 6,7-Dihydro-5H-pyrazolo[5,1-B][1][2]oxazine-3-carboxylic acid identifies it as a hazardous substance.[3] The primary hazards are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Information Description Source
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning [3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
Disposal Statement P501: Dispose of contents/container to an approved waste disposal plant.[3][5]

Expert Rationale: The explicit P501 directive is the most critical piece of information; it mandates that this chemical cannot be discarded through conventional means (e.g., drain or regular trash).[3][5] Furthermore, as a complex heterocyclic compound, its full toxicological and ecotoxicological profile is likely not fully characterized. Many pyrazole derivatives are investigated for their biological activity, including potential cytotoxicity, which underscores the need for caution.[6][7][8] Therefore, the guiding principle is to treat this compound and any material contaminated by it as hazardous chemical waste .

The Primary Directive: Disposal as Segregated Hazardous Waste

Based on the risk assessment, the only acceptable disposal pathway is through your institution's hazardous waste management program.

Do NOT attempt to neutralize this compound for drain disposal. While simple organic acids can sometimes be neutralized and discarded via the sanitary sewer, this practice is inappropriate and unsafe for this compound.[9][10] The heterocyclic pyrazolo-oxazine structure may have unknown effects on aquatic life or wastewater treatment processes, and many organic acids remain toxic even after neutralization.[11]

The core of the disposal procedure is the strict segregation and collection of all waste streams containing this compound.

Standard Operating Procedure (SOP) for Waste Collection and Accumulation

This step-by-step protocol ensures safety and compliance from the point of generation to the point of collection.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

  • Rationale: To prevent exposure via the primary routes identified in the SDS (skin, eyes, inhalation).[3]

  • Protocol:

    • Wear a standard laboratory coat.

    • Use chemical-resistant gloves (e.g., nitrile). Change them immediately if contamination occurs.

    • Wear ANSI-rated safety glasses or, for splash risks, chemical splash goggles.

    • When handling the solid powder outside of a certified chemical fume hood, respiratory protection may be necessary to avoid inhaling dust.[3]

Step 2: Select and Prepare the Hazardous Waste Container

  • Rationale: To safely contain the waste without leakage or reaction and to comply with regulatory standards.

  • Protocol:

    • Choose a container made of a compatible material (e.g., High-Density Polyethylene, HDPE) that will not react with the acidic compound. Avoid using steel containers for acidic waste.[11]

    • Ensure the container has a secure, screw-top lid to prevent spills and vapor release.

    • The container must be clean and free of any other chemical residue to prevent unintended reactions.

Step 3: Correctly Label the Waste Container

  • Rationale: Proper labeling is a strict requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[12][13] It ensures anyone handling the container is aware of its contents and dangers.

  • Protocol:

    • Affix a hazardous waste tag to the container before adding any waste.

    • Clearly write the words "Hazardous Waste ".[12]

    • List all contents by their full chemical name: "6,7-Dihydro-5H-pyrazolo[5,1-B][1][2]oxazine-3-carboxylic acid ". If it is in a solution, list the solvent as well (e.g., "Methanol").

    • Indicate the relevant hazards (e.g., "Irritant").

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Rationale: Federal regulations allow for the temporary storage of hazardous waste in designated areas at or near the point of generation.[12]

  • Protocol:

    • Keep the labeled, closed waste container in a designated SAA, such as a marked cabinet or a specific area within a chemical fume hood.

    • The SAA must be under the control of the laboratory personnel generating the waste.

    • It is best practice to use secondary containment (e.g., a plastic tub or tray) to contain any potential leaks from the primary container.

Step 5: Arrange for Final Disposal

  • Rationale: The ultimate goal is the transfer of waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) via the proper channels.

  • Protocol:

    • Once the container is full or the project is complete, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.

    • Do not allow waste to accumulate for extended periods. Academic labs operating under Subpart K may have up to twelve months to have waste removed from the laboratory.[14]

Visual Workflow for Disposal

The following diagram outlines the logical flow from waste generation to final disposal, ensuring every critical control point is addressed.

Disposal_Workflowcluster_LabIn the Laboratorycluster_SAAAt the Satellite Accumulation Area (SAA)cluster_DisposalFinal Disposal ProcessA1. Waste Generation(Solid compound, contaminated labware,or aqueous solutions)B2. Don PPE(Gloves, Goggles, Lab Coat)A->BC3. Transfer waste to apre-labeled, compatibleHazardous Waste ContainerB->CD4. Securely close containerand clean exteriorC->DE5. Store container indesignated SAA withsecondary containmentD->EF6. Keep container closedexcept when adding wasteE->FG7. Submit Waste Pickup Requestto Institutional EH&SF->GH8. Licensed Waste HaulerTransports to anApproved Disposal PlantG->H

Caption: Disposal workflow for 6,7-Dihydro-5H-pyrazolo[5,1-B][1][2]oxazine-3-carboxylic acid.

Emergency Protocol: Spill Management

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Rationale: OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standards provide a framework for handling such events safely.[15] The immediate priority is to control the spill and protect personnel.

  • Protocol for Minor Spills (e.g., inside a chemical fume hood):

    • Ensure PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels for large quantities.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[3]

    • Decontaminate the surface with an appropriate cleaning agent, and dispose of the cleaning materials as hazardous waste.

  • Protocol for Major Spills (e.g., outside of a fume hood):

    • Evacuate the immediate area. Alert nearby personnel.

    • If the material is a dust and may become airborne, do not attempt to clean it up without proper respiratory protection.

    • Contact your institution's EH&S or emergency response team immediately.[9]

    • Prevent the spill from entering drains or waterways.[3][5]

Regulatory Compliance and Trustworthiness

This protocol is grounded in the standards set by major regulatory bodies to ensure a self-validating and trustworthy system.

  • Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. EPA, this is the principal federal law governing the disposal of solid and hazardous waste.[2] It establishes the "cradle-to-grave" framework, making the generator (your lab) responsible for the waste until its final, safe disposal.[16]

  • Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers inform and train employees about the chemical hazards in their workplace.[13][17]

By adhering to the procedures outlined above, your laboratory not only protects its staff and the environment but also maintains full compliance with federal, state, and local regulations. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines, which may have additional requirements.

Essential Personal Protective Equipment (PPE) for Handling 6,7-Dihydro-5H-pyrazolo[5,1-B]oxazine-3-carboxylic acid

Essential Personal Protective Equipment (PPE) for Handling 6,7-Dihydro-5H-pyrazolo[5,1-B][1][2]oxazine-3-carboxylic acid

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 6,7-Dihydro-5H-pyrazolo[5,1-B][1][2]oxazine-3-carboxylic acid. The focus is on the proper selection and use of Personal Protective Equipment (PPE) to ensure personnel safety and maintain experimental integrity.

Understanding the Hazard: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount. For 6,7-Dihydro-5H-pyrazolo[5,1-B][1][2]oxazine-3-carboxylic acid, the primary documented risks include:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[3]

  • Serious Eye Irritation (H319): The compound can cause serious damage if it comes into contact with the eyes.[3]

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may lead to respiratory irritation.[3]

Given that this compound is a powdered substance, the risk of airborne dust generation during handling is a significant consideration.[4] Therefore, all safety protocols must be designed to mitigate these specific routes of exposure.

Core Principles of Protection: A Multi-Layered Defense

A robust safety protocol relies on a multi-layered approach, where PPE serves as the final and critical barrier between the researcher and the chemical hazard.[5][6] The selection of appropriate PPE is not arbitrary; it is a direct response to the identified risks.

Engineering Controls: The First Line of Defense

Whenever possible, engineering controls should be the primary method of exposure reduction. For 6,7-Dihydro-5H-pyrazolo[5,1-B][1][2]oxazine-3-carboxylic acid, this includes:

  • Chemical Fume Hood: All handling of the solid compound should take place within a certified chemical fume hood to minimize the inhalation of dust particles.[4]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants.[1][7]

Personal Protective Equipment: Your Essential Toolkit

The following table summarizes the mandatory PPE for handling 6,7-Dihydro-5H-pyrazolo[5,1-B][1][2]oxazine-3-carboxylic acid, with detailed explanations in the subsequent sections.

Hazard Category Hazard Statement Recommended Personal Protective Equipment (PPE)
Skin Contact H315: Causes skin irritation[3]Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned.[4][5] Gloves: Chemical-resistant gloves (e.g., disposable nitrile gloves) are required.[4][8] Footwear: Fully enclosed shoes made of a chemical-resistant material are mandatory.[5][9]
Eye Contact H319: Causes serious eye irritation[3]Safety Glasses/Goggles: Wear safety glasses with side shields or chemical splash goggles that meet ANSI Z.87.1 standards.[4][8] Face Shield: A face shield worn over safety glasses is recommended when there is a significant risk of splashing or dust generation.[4][8]
Inhalation H335: May cause respiratory irritation[3]Ventilation: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] Respiratory Protection: If engineering controls are insufficient to keep dust levels minimal, a NIOSH-approved respirator is required. The type of respirator will depend on the exposure potential.[4]
Ingestion Harmful if swallowed.[10]Do not eat, drink, or smoke in laboratory areas.[11] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11]

Detailed PPE Protocols: A Step-by-Step Guide

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.[4]

Preparation and Engineering Controls
  • Designated Area: Designate a specific area for handling 6,7-Dihydro-5H-pyrazolo[5,1-B][1][2]oxazine-3-carboxylic acid, preferably within a chemical fume hood.[4]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before beginning any work.[4]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.[4]

Donning Personal Protective Equipment (PPE)

The following diagram illustrates the logical flow for selecting and donning the appropriate PPE.

PPE_Donning_Workflowcluster_prepPreparationcluster_ppePPE Selection & DonningstartStart: Assess Hazardsengineering_controlsConfirm Engineering Controls(Fume Hood, Ventilation)start->engineering_controlslab_coatDon Lab Coat(Fully Buttoned)engineering_controls->lab_coateye_protectionDon Eye Protection(Safety Goggles)lab_coat->eye_protectionface_shield_checkSplash or Dust Risk?eye_protection->face_shield_checkface_shieldAdd Face Shieldface_shield_check->face_shieldYesglovesDon Chemical-Resistant Gloves(e.g., Nitrile)face_shield_check->glovesNoface_shield->glovesrespirator_checkDust Inhalation Risk?gloves->respirator_checkrespiratorDon NIOSH-Approved Respiratorrespirator_check->respiratorYesend_nodeReady for Handlingrespirator_check->end_nodeNorespirator->end_node

Caption: PPE Selection and Donning Workflow.

Handling and Emergency Procedures
  • Avoid Dust Generation: Handle the compound carefully to minimize the creation of dust.[3]

  • Spill Response: In case of a spill, immediately alert others in the area.[12] Contain the spill with an appropriate absorbent material and clean the area following established laboratory protocols.[1][12]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

    • Ingestion: Rinse mouth with water and seek immediate medical attention. Do NOT induce vomiting.[3]

Post-Handling and Disposal
  • Decontamination: Wipe down the work area and any equipment used with an appropriate solvent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[11]

  • Waste Disposal:

    • Solid Waste: All disposable materials contaminated with 6,7-Dihydro-5H-pyrazolo[5,1-B][1][2]oxazine-3-carboxylic acid (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4]

    • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[4]

Operational and Disposal Plans: A Lifecycle Approach

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.[4]

Chemical_Lifecyclecluster_handlingHandling Protocolcluster_disposalDisposal ProtocolreceiveReceiving & StorageppeDonning PPEreceive->ppehandlingHandling in Fume Hoodppe->handlingdeconDecontaminationhandling->decondoff_ppeDoffing PPEdecon->doff_ppesegregateSegregate Wastedoff_ppe->segregatelabel_wasteLabel Hazardous Wastesegregate->label_wastedisposeDispose via Authorized Servicelabel_waste->dispose

Caption: Chemical Handling and Disposal Lifecycle.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,7-Dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.